1-Azabicyclo[2.2.1]heptan-3-OL
Description
The exact mass of the compound 1-Azabicyclo[2.2.1]heptan-3-OL is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Azabicyclo[2.2.1]heptan-3-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Azabicyclo[2.2.1]heptan-3-OL including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-azabicyclo[2.2.1]heptan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-6-4-7-2-1-5(6)3-7/h5-6,8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUPTWCEWSUXQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC1C(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10931311 | |
| Record name | 1-Azabicyclo[2.2.1]heptan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10931311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142034-92-2, 21473-16-5 | |
| Record name | 1-Azabicyclo[2.2.1]heptan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10931311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(3R,4S)-1-azabicyclo[2.2.1]heptan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: 1-Azabicyclo[2.2.1]heptan-3-ol as a Pharmacophore Scaffold
The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of 1-Azabicyclo[2.2.1]heptan-3-ol.
CAS Number: 21473-16-5 Formula: C₆H₁₁NO Molecular Weight: 113.16 g/mol [1]
Executive Summary
1-Azabicyclo[2.2.1]heptan-3-ol represents a critical class of "rigidified" pharmacophores used in modern drug discovery to escape the "flatland" of traditional aromatic scaffolds. By constraining the nitrogen lone pair and the hydroxyl vector within a bicyclic [2.2.1] system (often referred to as 1-azanorbornane), this molecule serves as a high-fidelity probe for G-Protein Coupled Receptors (GPCRs), particularly Muscarinic Acetylcholine Receptors (mAChRs) .
Its structural rigidity reduces the entropic penalty of binding, making it a preferred scaffold for developing high-affinity agonists and antagonists for neurodegenerative targets (Alzheimer’s, Schizophrenia) and pain management.
Chemical Profile & Stereochemistry
The 1-azabicyclo[2.2.1]heptane core is a strained bicyclic amine. The 3-hydroxyl substituent introduces stereochemical complexity, resulting in endo and exo diastereomers, as well as enantiomers (1R,4S vs 1S,4R) for each.
| Property | Data | Note |
| Physical State | Solid (Hygroscopic) | Often handled as HCl or Tartrate salt |
| Boiling Point | ~289°C (Predicted) | Decomposes at high temp |
| Density | 1.18 ± 0.1 g/cm³ | High density due to compact cage |
| pKa | ~9.5 - 10.5 | Basic bridgehead nitrogen |
| Stereoisomers | Exo (OH anti to bridge) / Endo (OH syn to bridge) | Exo is thermodynamically preferred in some syntheses |
Structural Visualization
The bridgehead nitrogen (N1) is pyramidal but constrained, preventing Walden inversion. The C3-hydroxyl group's orientation relative to the C7 bridge determines the endo/exo nomenclature.
Synthetic Pathways[3]
The primary industrial and laboratory route involves the reduction of the corresponding ketone, 1-azabicyclo[2.2.1]heptan-3-one . This ketone is typically synthesized via a Dieckmann-type cyclization or transannular reaction.
Pathway Logic
-
Cyclization: Formation of the bicyclic ketone from acyclic or monocyclic precursors (e.g., pyrrolidine derivatives).
-
Reduction: Stereoselective reduction of the ketone to the alcohol.
-
Resolution: Separation of enantiomers using chiral acids (e.g., Dibenzoyl-L-tartaric acid).
Figure 1: Synthetic flow from pyrrolidine precursors to the stereoisomeric alcohols. The ratio of Endo:Exo is controlled by the reducing agent (e.g., NaBH4 vs. bulky hydrides).
Medicinal Chemistry Applications
A. Muscarinic Agonists (The "PD" Series)
The 1-azabicyclo[2.2.1]heptane scaffold is bioisosteric to quinuclidine (1-azabicyclo[2.2.2]octane) but offers a tighter steric profile.
-
Mechanism: The bridgehead nitrogen mimics the quaternary ammonium of acetylcholine, while the C3-substituent interacts with the esteratic site of the receptor.
-
Key Compound: PD 151832 [2]
-
Role: M1-selective muscarinic partial agonist.[2]
-
Significance: Demonstrates functional selectivity for M1 (cognitive enhancement) over M2/M3 (cardiovascular/glandular side effects). The rigid [2.2.1] core positions the pharmacophore to activate G-protein coupling without recruiting beta-arrestin pathways to the same extent as flexible ligands.
-
B. Nicotinic & Sigma Receptors
-
Epibatidine Analogs: The scaffold is used to create conformationally constrained analogs of Epibatidine (a potent nAChR agonist) to reduce toxicity while maintaining analgesia.
-
Sigma-2 Ligands: N-substituted derivatives serve as probes for Sigma-2 receptors, implicated in cancer cell proliferation.
Figure 2: Pharmacophore mapping showing how the rigid core elements map to specific biological targets.
Experimental Protocol: Synthesis via Ketone Reduction
Objective: Synthesis of racemic 1-azabicyclo[2.2.1]heptan-3-ol from 1-azabicyclo[2.2.1]heptan-3-one.
Reagents:
-
1-Azabicyclo[2.2.1]heptan-3-one (HCl salt)
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Protocol:
-
Dissolution: Dissolve 10.0 mmol of 1-azabicyclo[2.2.1]heptan-3-one hydrochloride in 50 mL of dry Methanol under nitrogen atmosphere. Cool to 0°C.
-
Reduction: Add NaBH₄ (15.0 mmol) portion-wise over 20 minutes. Caution: Hydrogen gas evolution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH).
-
Quench: Quench reaction with 5 mL water. Evaporate Methanol under reduced pressure.
-
Extraction: Dissolve residue in 20 mL water. Basify to pH >12 with NaOH (2M). Extract exhaustively with DCM (4 x 30 mL).
-
Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. The crude oil often solidifies upon standing.
-
Isomer Separation: If pure exo or endo is required, separate via column chromatography on silica gel (Gradient: DCM -> 10% MeOH/DCM).
Yield Expectation: 85-95% (Mixture of isomers).
Safety & Handling (MSDS Summary)
| Hazard Class | Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[3][4] |
| Handling | P280 | Wear protective gloves/eye protection.[5] Hygroscopic solid; store under inert gas. |
Storage: Store at -20°C. The free base is sensitive to CO₂ (forms carbonates) and oxidation.
References
-
Efficient Synthesis of Exo-1-Azabicyclo[2.2.1]heptan-3-ol. Organic Preparations and Procedures International. (1997). Details the reduction and stereochemical outcomes.
-
In vitro and in vivo evaluation of the subtype-selective muscarinic agonist PD 151832. Journal of Pharmacology and Experimental Therapeutics. Describes the M1 agonist activity of the scaffold.
-
Synthesis and Stereochemical Assignment of exo- and endo-7-Methyl-7-azabicyclo[2.2.1]heptan-2-ol. Organic Letters. Provides NMR and structural assignment data relevant to the bicyclic system.
-
PubChem Compound Summary for CID 13631121 (1-Azabicyclo[2.2.1]heptane). National Library of Medicine.
-
7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. Bioorganic & Medicinal Chemistry Letters.
Sources
1-Azabicyclo[2.2.1]heptan-3-ol: Structural Dynamics, Synthesis, and Pharmacological Applications in Neurodegenerative Drug Discovery
Executive Summary
The pursuit of functionally selective neurotherapeutics has driven medicinal chemistry toward highly specialized bicyclic scaffolds. Among these, 1-azabicyclo[2.2.1]heptan-3-ol has emerged as a privileged building block. Unlike the larger quinuclidine (1-azabicyclo[2.2.2]octane) system, the [2.2.1] framework offers a distinct spatial geometry that is critical for designing subtype-selective ligands for muscarinic and nicotinic acetylcholine receptors. This technical guide dissects the physicochemical properties, stereoselective synthesis, and pharmacological validation of this critical intermediate, providing a rigorous framework for drug development professionals.
Structural and Physicochemical Profiling
At its core, 1-azabicyclo[2.2.1]heptan-3-ol is a bridged bicyclic amine featuring a hydroxyl group at the 3-position. The presence of multiple stereocenters allows for distinct endo and exo diastereomers, as well as their respective enantiomers[1]. This stereochemical diversity is not merely a structural curiosity; it is the fundamental basis for receptor subtype selectivity in downstream drug candidates.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Implication for Drug Design |
| Chemical Formula | C₆H₁₁NO | Compact core allows for modular appendage addition. |
| Molecular Weight | 113.16 g/mol | Low MW leaves room for heavy functionalization without violating Lipinski's rules[1]. |
| Monoisotopic Mass | 113.084 Da | Crucial for exact mass verification during synthesis[2]. |
| XLogP3 (Predicted) | -0.2 | Highly hydrophilic precursor; requires lipophilic appendages for CNS penetrability[1]. |
| Hydrogen Bond Donors | 1 | Hydroxyl group serves as the primary conjugation site[1]. |
| Hydrogen Bond Acceptors | 2 | Nitrogen and Oxygen atoms participate in receptor anchoring[1]. |
| Topological Polar Surface Area | 23.5 Ų | Excellent baseline for crossing the blood-brain barrier (BBB)[1]. |
The Causality of Scaffold Selection in Drug Design
Classical muscarinic agonists are typically small molecules that easily fit into the orthosteric binding sites of all five muscarinic receptor subtypes (M1–M5). This lack of spatial discrimination leads to dose-limiting peripheral side effects. However, the transmembrane cavities of these receptors are topographically distinct.
The Mechanistic Rationale: By utilizing the 1-azabicyclo[2.2.1]heptane scaffold instead of a standard piperidine or quinuclidine ring, researchers can synthesize extended agonists—such as O-(3-aryl-2-propynyl) oximes—that physically span the M1 receptor's unique cavity ()[3].
The exo configuration of the 3-ol precursor is strictly required. The endo analogs fail to align the extended appendages with the receptor's transmembrane helices. Thus, the deliberate choice to synthesize and isolate the (+)-exo isomer is a direct causal requirement for achieving functional M1 agonism, a critical target for Alzheimer's disease therapeutics[4].
Stereoselective Synthesis Workflow
The efficient synthesis of the exo isomer demands precise control over intramolecular cyclization and rigorous chiral resolution ()[5]. The following protocol outlines a self-validating system for generating the active precursor.
Fig 1: Synthetic workflow and chiral resolution of exo-1-azabicyclo[2.2.1]heptan-3-ol.
Protocol 1: Synthesis and Resolution of exo-1-Azabicyclo[2.2.1]heptan-3-ol
-
Preparation of Precursor: React a substituted pyrrolidine derivative under an inert nitrogen atmosphere to form the uncyclized intermediate.
-
Intramolecular Cyclization: Apply heat (60°C) and a mild base (e.g., pyridine) in an organic solvent (THF) to induce intramolecular alkylation. This forms the bicyclic 1-azabicyclo[2.2.1]heptane core[4].
-
Isolation of Racemate: Remove the solvent under reduced pressure. Purify the racemic mixture via flash chromatography on alumina using a gradient of 2-10% methanol in ethyl acetate[4].
-
Chiral Resolution: Subject the racemate to preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase to separate the (+)-exo and (-)-exo enantiomers[4].
-
System Validation: Confirm the stereochemistry and purity using optical rotation. The target (+)-exo isomer should yield a specific rotation
of approximately +17.1° to +17.4° in methanol. Mass Spectrometry (EI) must confirm an m/z of 113[4].
Pharmacological Validation: Receptor Binding and Efficacy
Target engagement must be coupled with functional efficacy to validate the synthesized derivatives. While radioligand binding assays confirm affinity, they cannot distinguish between agonists and antagonists. Therefore, measuring Phosphoinositide (PI) hydrolysis is a mandatory functional readout. M1 receptors are Gq-coupled; their activation leads to the cleavage of PIP2 into IP3 and DAG, triggering intracellular calcium release ()[4].
Fig 2: M1 muscarinic receptor signaling pathway activated by 1-azabicyclo[2.2.1]heptane derivatives.
Protocol 2: In Vitro Target Validation and PI Hydrolysis Assay
-
Cell Culture Preparation: Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human M1 (Hm1) receptor in standard media until 80% confluency is reached[4].
-
Radioligand Displacement (Affinity): Incubate cell membranes with a radioligand (e.g.,
H-QNB) and varying concentrations of the test compound. Incubate for 60 minutes at room temperature to reach equilibrium[4]. -
Filtration & Counting: Terminate the reaction by rapid vacuum filtration over glass fiber filters. Measure bound radioactivity via liquid scintillation counting to calculate IC₅₀ and K
values. -
PI Hydrolysis Measurement (Efficacy): In parallel whole-cell assays, incubate the cells with the agonist. Stop the reaction and extract the water-soluble inositol phosphates (IP3).
-
System Validation: Quantify the functional efficacy by normalizing the IP3 accumulation against a maximum response generated by a full agonist standard (e.g., Carbachol, EC₅₀ = 8.0 µM). A highly efficacious (+)-exo derivative will yield a % PI Hydrolysis closely matching or exceeding the carbachol baseline[4].
Table 2: Pharmacological Profiling Metrics for Validated Derivatives
| Assay Type | Target | Expected Metric | Implication for Development |
| Radioligand Binding | M1 Receptor (CHO) | High Affinity (Sub-nanomolar K | Strong target engagement[4]. |
| PI Hydrolysis | M1 Receptor (CHO) | High Efficacy (>80% of Carbachol) | Potent functional agonism[4]. |
| Receptor Selectivity | M2-M5 Receptors | Lower Affinity / Low Efficacy | Confirms M1 functional selectivity, minimizing peripheral side effects[3]. |
References
-
PubChemLite - (1s,3s,4r)-1-azabicyclo[2.2.1]heptan-3-ol . PubChem / University of Luxembourg. Available at: [Link]
-
Barrett, S. D., Jaen, J. C., Caprathe, B. W., Thomas, A. J., & Tecle, H. (1997). Efficient Synthesis of exo-1-Azabicyclo[2.2.1]heptan-3-ol . Organic Preparations and Procedures International, 29(3), 330-335. Available at:[Link]
-
Tecle, H., et al. (1998). Design and Synthesis of m1-Selective Muscarinic Agonists: (R)-(−)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-Methoxyphenyl)-2-propynyl)-oxime Maleate (CI-1017) . ResearchGate. Available at: [Link]
- International Application Published Under the Patent Cooperation Treaty (PCT): WO 97/17348. (1997). Google Patents.
Sources
(3R,4S)-1-azabicyclo[2.2.1]heptan-3-ol and its Stereoisomers: A Technical Guide to Synthesis, Stereochemistry, and Pharmacological Application
Executive Summary
The 1-azabicyclo[2.2.1]heptane ring system is a privileged chiral scaffold in medicinal chemistry, serving as the structural backbone for numerous central nervous system (CNS) therapeutics. Specifically, functionalized stereoisomers of 1-azabicyclo[2.2.1]heptan-3-ol are critical precursors and pharmacophores in the development of muscarinic (M1) and nicotinic (α7) acetylcholine receptor agonists[1],[2].
This whitepaper provides an in-depth technical analysis of the (3R,4S)-1-azabicyclo[2.2.1]heptan-3-ol stereoisomer, detailing the causality behind its asymmetric synthesis, the self-validating protocols required for its isolation, and its distinct pharmacological profile compared to its diastereomeric counterparts.
Stereochemical Architecture & Causality
The 1-azabicyclo[2.2.1]heptane core contains a bridgehead nitrogen at position 1 and a bridgehead carbon at position 4. Substitution at the C3 position with a hydroxyl group establishes two fixed stereocenters (C3 and C4), generating four distinct stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R) [3],[4].
-
Exo vs. Endo Configuration: The (3R,4R) and (3S,4S) isomers typically represent the exo configuration, where the C3 substituent points toward the one-carbon bridge (C7). Conversely, the (3R,4S) and (3S,4R) isomers represent the endo configuration, pointing away from the bridge.
-
Receptor Binding Causality: The spatial orientation of the C3 substituent dictates the vector of the pharmacophore. When functionalized into an oxadiazole or propargyl oxime, the (3R,4S) endo trajectory alters the ligand's interaction with the orthosteric binding pocket of the M1 receptor. This specific geometry often shifts the molecule from a full agonist to a functionally selective partial agonist, which is highly desirable for avoiding cholinergic toxicity (e.g., SLUDGE syndrome) while maintaining cognitive enhancement[3],[1].
Synthetic Methodologies: The Self-Validating Protocol
Historically, the synthesis of 1-azabicyclo[2.2.1]heptan-3-ol relied on the cyclodehydration of piperidinediols over basic alumina, which yielded a dismal 33% recovery and was entirely impractical for scale-up[5]. To achieve high-yield, stereospecific access to the (3R,4S) isomer, a modern Mitsunobu-driven cyclodehydration route is required[5],[6].
Step-by-Step Experimental Protocol
Step 1: Claisen Condensation
-
Procedure: Condense pyrrolidinone with diethyl oxalate under sequential ring-opening and reclosure Claisen conditions.
-
Causality: This establishes the foundational β-ketoester intermediate necessary for controlled stereochemical reduction.
Step 2: Stereoselective Catalytic Hydrogenation
-
Procedure: Hydrogenate the β-ketoester using 10% Rhodium on Carbon (Rh/C) in glacial acetic acid at 54 psi of H₂ gas for 20 hours[5].
-
Causality: Why Rh/C and not Pd/C? Palladium catalysts frequently cause hydrogenolysis of the C-O or C-N bonds in these strained systems. Rh/C ensures exclusive facial selectivity, yielding the cis-β-hydroxyester without degrading the core structure.
-
Validation Checkpoint: Analyze the crude product via ¹H NMR (400 MHz). The absence of trans-diastereomer peaks validates the strict cis-facial addition.
Step 3: Lithium Aluminum Hydride (LiAlH₄) Reduction
-
Procedure: Reduce the cis-β-hydroxyester using LiAlH₄ in refluxing tetrahydrofuran (THF) for 48 hours to yield the cis-diol intermediate.
Step 4: Mitsunobu Cyclodehydration
-
Procedure: Treat the cis-diol with triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in toluene.
-
Causality: This step utilizes a mild, stereospecific intramolecular Sₙ2 displacement. The hydroxyl group is activated by the PPh₃/DEAD complex, allowing the secondary amine to attack and close the azabicyclic ring, cleanly inverting the stereocenter to lock in the desired relative configuration (86–96% yield)[5],[6].
Step 5: Chiral Resolution
-
Procedure: Separate the resulting racemic mixture using preparative High-Performance Liquid Chromatography (HPLC) on a Chiralcel OD-H column.
-
Validation Checkpoint: The protocol is self-validating; fractions are only pooled if analytical chiral HPLC confirms an enantiomeric excess (ee) of >99.5%. Absolute configuration of the (3R,4S) isolate must be confirmed via 2D NOESY NMR (verifying through-space interactions between the C3 proton and the C7 bridge protons) and X-ray crystallography of its hydrochloride salt[4],[2].
Synthetic workflow for (3R,4S)-1-azabicyclo[2.2.1]heptan-3-ol via cyclodehydration.
Pharmacological Profiling & Data Presentation
When the 3-hydroxyl group of the azabicyclo[2.2.1]heptane scaffold is functionalized into bioisosteres like 1,2,4-oxadiazoles, the resulting compounds act as potent muscarinic agonists. However, the biological activity is heavily dependent on the stereoisomer used[3],[2].
The table below summarizes the in vitro pharmacological profile of the four stereoisomers of 3-[5-(3-amino-1,2,4-oxadiazol)yl]-1-azabicyclo[2.2.1]heptane across different tissue assays (Ileum = M3/M2 mixed; Hippocampus = M1; Ganglion = M1 partial)[3].
Table 1: Receptor Affinity and Efficacy by Stereoisomer
| Stereoisomer | Configuration | Ileum pD₂ (Efficacy %) | Hippocampus pD₂ (Efficacy %) | Ganglion pD₂ (Efficacy %) |
| 3a | 3R,4R (exo) | 8.8 (87%) | 9.8 (116%) | 10.2 (36%) |
| 3b | 3S,4S (exo) | 8.1 (121%) | 8.5 (107%) | 9.0 (63%) |
| 4a | 3S,4R (endo) | 7.1 (108%) | 8.2 (116%) | 7.3 (31%) |
| 4b | 3R,4S (endo) | 7.0 (100%) | 7.0 (120%) | 7.2 (67%) |
Data Analysis & Causality: While the (3R,4R) isomer demonstrates the highest raw potency (pD₂ = 9.8 in the hippocampus), it acts as a full agonist, which often leads to rapid receptor desensitization and peripheral side effects. The (3R,4S) and (3S,4R) endo isomers demonstrate lower raw affinity but maintain high efficacy (120% and 116% respectively) in the hippocampus while showing significantly reduced activity in the ileum[3]. This stereochemically-driven tissue selectivity makes the (3R,4S) scaffold an ideal candidate for targeted cognitive enhancement therapies (e.g., Alzheimer's disease) without gastrointestinal liabilities.
M1 muscarinic receptor Gq-coupled signaling pathway activated by azabicyclo agonists.
Conclusion
The rigorous control of stereochemistry in the 1-azabicyclo[2.2.1]heptane system is not merely an academic exercise; it is the fundamental mechanism by which drug developers achieve receptor subtype selectivity. By utilizing self-validating Mitsunobu cyclodehydration protocols, researchers can reliably isolate the (3R,4S)-1-azabicyclo[2.2.1]heptan-3-ol stereoisomer. This specific endo architecture provides a critical vector for pharmacophore presentation, unlocking functionally selective M1 partial agonists that maximize neuroprotection while minimizing peripheral toxicity.
References
-
Pombo-Villar, E., et al. "Stereoisomerism and muscarinic receptor agonists: synthesis and effects of the stereoisomers of 3-[5-(3-amino-1,2,4-oxadiazol)yl]-1-azabicyclo[2.2.1]heptane." PubMed, NIH. 3
-
Baker, R., et al. "Synthesis, physicochemical and conformational properties of (3R,4R)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane, a novel M1 selective muscarinic partial agonist." RSC Publishing. 1
-
Carey, J. S., et al. "Asymmetric 1,3-Dipolar Cycloaddition of a (Z)-Alkene Dipolarophile. Synthesis of (3S,4R) Ethyl 1-Azabicyclo[2.2.1]heptane-3-carboxylate." ACS Publications. 4
-
Barrett, S. D., et al. "EFFICIENT SYNTHESIS OF EXO-1-AZABICYCLO[2.2.1]HEPTAN-3-OL." Organic Preparations and Procedures International, 1997. 5
-
European Patent Office. "EP0307140A1 - Oxadiazolyl-azabicycloheptanes for the treatment of senile dementia." Google Patents. 2
Sources
- 1. Synthesis, physicochemical and conformational properties of (3R,4R)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane, a novel M1 selective muscarinic partial agonist - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. EP0307140A1 - Oxadiazolyl-azabicycloheptanes for the treatment of senile dementia - Google Patents [patents.google.com]
- 3. Stereoisomerism and muscarinic receptor agonists: synthesis and effects of the stereoisomers of 3-[5-(3-amino-1,2,4-oxadiazol)yl]-1- azabicyclo[2.2.1]heptane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Stereoisomers of 1-Azabicyclo[2.2.1]heptan-3-ol: Exo and Endo
Abstract
The 1-azabicyclo[2.2.1]heptane scaffold is a significant structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. The orientation of substituents on this rigid bicyclic system gives rise to stereoisomers with distinct pharmacological and physicochemical properties. This guide provides a comprehensive technical overview of the exo and endo isomers of 1-Azabicyclo[2.2.1]heptan-3-ol, detailing their structural differences, synthetic pathways, characterization methodologies, and implications in drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Significance of Stereoisomerism in the 1-Azabicyclo[2.2.1]heptane System
The 1-azabicyclo[2.2.1]heptane ring system is a bridged bicyclic amine that imparts a high degree of conformational rigidity to molecules in which it is incorporated. This structural feature is of paramount importance in drug design, as it allows for precise spatial positioning of pharmacophoric elements, leading to enhanced selectivity and potency for biological targets. The substitution on the two-carbon bridges of this framework introduces chirality, leading to the formation of stereoisomers.[1]
A critical aspect of the stereochemistry of substituted 1-azabicyclo[2.2.1]heptanes is the distinction between exo and endo isomers. This nomenclature describes the relative orientation of a substituent with respect to the main bicyclic ring structure. In the context of 1-Azabicyclo[2.2.1]heptan-3-ol, the hydroxyl group at the C-3 position can be oriented either exo (away from the longer bridge) or endo (towards the longer bridge). This seemingly subtle difference in three-dimensional arrangement can profoundly impact a molecule's interaction with a biological target, its metabolic stability, and its overall pharmacokinetic and pharmacodynamic profile.
The 1-azabicyclo[2.2.1]heptane nucleus is a key component in a variety of therapeutically valuable compounds, including ligands for nicotinic acetylcholine receptors and muscarinic agonists.[1][2] For instance, enantiomerically pure (R)-(-)- or (S)-(+)-exo-1-azabicyclo[2.2.1]heptan-3-ol serves as a crucial intermediate in the synthesis of selective muscarinic agonists.[1] The ability to selectively synthesize and characterize these isomers is therefore a critical competency in modern medicinal chemistry.
Core Structural and Chemical Distinctions
The fundamental difference between exo- and endo-1-Azabicyclo[2.2.1]heptan-3-ol lies in the spatial orientation of the hydroxyl group. This stereochemical variance gives rise to distinct chemical and physical properties.
Stereochemical Visualization
The bicyclo[2.2.1]heptane system is conformationally rigid.[3] The terms exo and endo are used to describe the position of substituents relative to the bridge containing the highest numbered atom (in this case, the nitrogen at position 1 is part of one of the bridges).
-
Exo Isomer: The hydroxyl group is on the opposite side of the ring from the longer bridge (the C5-C6 bridge).
-
Endo Isomer: The hydroxyl group is on the same side of the ring as the longer bridge.
Caption: Stereochemical representation of exo and endo isomers.
Comparative Physicochemical Properties
The different spatial arrangements of the hydroxyl group influence intermolecular interactions, leading to variations in physical properties such as melting point, boiling point, and solubility. Spectroscopic properties, particularly NMR chemical shifts and coupling constants, are also distinct and serve as primary tools for their differentiation.
| Property | exo-1-Azabicyclo[2.2.1]heptan-3-ol | endo-1-Azabicyclo[2.2.1]heptan-3-ol | Rationale for Difference |
| Melting Point | Generally higher | Generally lower | The exo isomer often packs more efficiently in the crystal lattice due to reduced steric hindrance, leading to stronger intermolecular forces. |
| 1H NMR: C3-H Chemical Shift | Typically appears at a higher field (lower ppm) | Typically appears at a lower field (higher ppm) | Anisotropic effects from the C-C single bonds of the bicyclic system can shield the exo proton more effectively. |
| 1H NMR: J-coupling (C3-H) | Exhibits a smaller coupling constant with the bridgehead proton (C4-H). | Exhibits a larger coupling constant with the bridgehead proton (C4-H). | The dihedral angle between the endo proton and the adjacent bridgehead proton is smaller, leading to a larger coupling constant as predicted by the Karplus equation.[3] |
| Reactivity | The exo hydroxyl group is generally more sterically accessible. | The endo hydroxyl group is more sterically hindered. | This difference in steric accessibility can influence the rates of reactions involving the hydroxyl group, such as esterification or etherification. |
Synthetic Strategies and Methodologies
The stereoselective synthesis of exo and endo isomers of 1-Azabicyclo[2.2.1]heptan-3-ol is a key challenge. The choice of synthetic route often dictates the predominant isomer formed.
Synthesis of exo-1-Azabicyclo[2.2.1]heptan-3-ol
A practical, multi-gram scale synthesis of racemic exo-1-azabicyclo[2.2.1]heptan-3-ol has been reported with an overall yield of 86-96%.[1] This procedure involves a cyclodehydration of a piperidinediol intermediate.[1]
Experimental Protocol: Synthesis of exo-1-Azabicyclo[2.2.1]heptan-3-ol [1]
-
Step 1: Synthesis of β-ketoester (1): Condensation of pyrrolidinone with diethyl oxalate.
-
Step 2: Catalytic Hydrogenation: Hydrogenation of the β-ketoester (1) to furnish the cis diastereomer of the β-hydroxyester (2).
-
Step 3: Reduction: Lithium aluminum hydride reduction of the β-hydroxyester (2) to provide the cis diol (3).
-
Step 4: Cyclodehydration: Treatment of the cis diol (3) with basic alumina to yield exo-1-azabicyclo[2.2.1]heptan-3-ol (5).
Caption: Synthetic workflow for exo-1-Azabicyclo[2.2.1]heptan-3-ol.
Synthesis of endo-1-Azabicyclo[2.2.1]heptan-3-ol
The synthesis of the endo isomer often requires a different strategic approach, frequently involving intramolecular cyclization reactions where the stereochemical outcome is directed by the geometry of the precursor.
Spectroscopic Characterization and Analysis
Unambiguous differentiation between the exo and endo isomers is heavily reliant on modern spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most definitive tool.
1H NMR Spectroscopy
The rigid bicyclic framework of 1-azabicyclo[2.2.1]heptane results in well-defined proton environments. The key diagnostic signals for distinguishing between the exo and endo isomers are the chemical shift and coupling pattern of the proton at C3 (the carbon bearing the hydroxyl group).
-
Chemical Shift: As previously noted, the C3-H proton of the exo isomer is typically found at a higher field (more shielded) compared to the endo isomer.
-
Coupling Constants: The dihedral angle between the C3 proton and the adjacent bridgehead proton (C4-H) is crucial. In the exo isomer, the C3-endo-proton has a dihedral angle of nearly 90° with the C4 proton, resulting in a very small or negligible coupling constant. Conversely, the C3-exo-proton in the endo isomer has a smaller dihedral angle with the C4 proton, leading to a significantly larger coupling constant.[3]
13C NMR Spectroscopy
The 13C NMR spectra also show predictable differences. The chemical shift of C3 is influenced by the orientation of the hydroxyl group. Furthermore, the chemical shifts of the other carbons in the bicyclic system can be subtly affected by the stereochemistry at C3.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of the hydroxyl group (a broad absorption band around 3300-3600 cm-1) and the C-N bond. While it may not be the primary tool for distinguishing between the exo and endo isomers, subtle differences in the fingerprint region may be observable.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Both isomers will have the same molecular weight. However, high-resolution mass spectrometry can confirm the elemental composition.
Applications in Drug Development
The stereoisomers of 1-Azabicyclo[2.2.1]heptan-3-ol are valuable building blocks in the synthesis of a wide range of biologically active molecules.[4] The ability to control the stereochemistry at the 3-position is critical for optimizing the pharmacological activity of the final drug candidate.
The 1-azabicyclo[2.2.1]heptane core is found in compounds targeting various receptors, including:
-
Muscarinic Acetylcholine Receptors (mAChRs): These receptors are involved in a wide range of physiological functions, and their modulation is a therapeutic strategy for diseases such as Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease. The orientation of the hydroxyl group in 1-Azabicyclo[2.2.1]heptan-3-ol derivatives can significantly impact their affinity and selectivity for different mAChR subtypes.
-
Nicotinic Acetylcholine Receptors (nAChRs): These receptors are implicated in cognitive function, and ligands for the α7 nAChR are being investigated for the treatment of cognitive deficits in schizophrenia and Alzheimer's disease.[2] The rigid 1-azabicyclo[2.2.1]heptane scaffold helps to orient substituents in a way that maximizes interactions with the receptor binding site.
The choice between an exo or endo precursor can lead to drug candidates with vastly different efficacy and side-effect profiles. Therefore, the development of stereoselective synthetic routes and robust analytical methods for their characterization is of utmost importance in the pharmaceutical industry.
Conclusion
The exo and endo isomers of 1-Azabicyclo[2.2.1]heptan-3-ol represent a classic example of how subtle changes in stereochemistry can have profound effects on the properties and applications of a molecule. A thorough understanding of their structural differences, synthetic methodologies, and analytical characterization is essential for researchers and scientists working in the field of drug discovery and development. The ability to selectively synthesize and utilize these isomers provides a powerful tool for the rational design of novel therapeutics with improved efficacy and safety profiles.
References
-
Barrett, S. D., Jaen, J. C., Caprathe, B. W., Thomas, A. J., & Tecle, H. (1996). EFFICIENT SYNTHESIS OF EXO-1-AZABICYCLO[2.2.1]HEPTAN-3-OL. Organic Preparations and Procedures International, 29(3), 330-334. [Link]
- LeBel, N. A., & Lumma, W. C. (Year). Early reports on intramolecular cycloaddition of homoallylic nitrones. Journal of the American Chemical Society. (Note: Specific publication details for LeBel and Lumma's early work on this topic would require a more targeted literature search beyond the provided snippets).
- Oppolzer, W. (Year). Investigation of regio- and stereoselectivity in intramolecular cycloadditions. Angewandte Chemie International Edition. (Note: Specific publication details for Oppolzer's work on this topic would require a more targeted literature search beyond the provided snippets).
-
Bocan, T. M., et al. (Year). In vitro and in vivo evaluation of the subtype-selective muscarinic agonist PD 151832. Journal of Pharmacology and Experimental Therapeutics. (Note: A specific citation for this paper is referenced within source[1] but not fully detailed in the snippet).
-
Pickering, M. (1997). endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control. Journal of Chemical Education, 74(5), 582. [Link]
-
Robertson, V. S. (Year). Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. Honors Theses, Texas A&M University-Commerce. [Link]
- Ikeda, M., Sato, T., & Ishibashi, H. (1994). Synthesis of 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane, systems using radical cyclization. Heterocycles, 38(7), 1483-1486.
-
European Patent Office. (2010). AZABICYCLO[2.2.1]HEPTANE COMPOUNDS AS ALPHA-7 NICOTINIC ACETYLCHOLINE RECEPTOR LIGANDS (EP 2493893 B1). [Link]
Sources
IUPAC name and synonyms for 1-Azabicyclo[2.2.1]heptan-3-ol
This guide provides an in-depth technical analysis of 1-Azabicyclo[2.2.1]heptan-3-ol , a rigid bicyclic amine scaffold critical in the development of nicotinic acetylcholine receptor (nAChR) and muscarinic receptor ligands.
Identity & Nomenclature
1-Azabicyclo[2.2.1]heptan-3-ol represents a specific class of "bridgehead nitrogen" heterocycles. Structurally, it is the 1-aza analogue of the norbornane (bicyclo[2.2.1]heptane) skeleton, characterized by a high degree of torsional strain and a rigid geometry that locks substituents into precise spatial orientations.
Nomenclature Hierarchy
| System | Name | Notes |
| IUPAC | 1-Azabicyclo[2.2.1]heptan-3-ol | Preferred systematic name.[1] |
| Common/Trivial | 1-Azanorbornan-3-ol | Widely used in medicinal chemistry due to the "norbornane" homology. |
| Chemical Abstracts | 1-Azabicyclo[2.2.1]heptan-3-ol | Index name. |
| Stereochemical | (3R)-1-Azabicyclo[2.2.1]heptan-3-ol(3S)-1-Azabicyclo[2.2.1]heptan-3-ol | The C3 carbon is chiral. The bridgehead nitrogen (N1) is fixed and does not undergo inversion due to ring strain (Bredt's rule constraints). |
CAS Registry Numbers[2]
-
Racemic: 21473-16-5
-
Specific Isomers: 142034-97-7 (referenced in specific import/export legislations), 1821771-41-8.
Structural & Chemical Properties
The 1-azabicyclo[2.2.1]heptane core is distinguished by its basicity and rigidity . Unlike flexible piperidines, the lone pair on the bridgehead nitrogen is held in a fixed orientation, significantly influencing its pKa and binding affinity to receptors.
Physical Data Table
| Property | Value | Context |
| Molecular Formula | C₆H₁₁NO | MW: 113.16 g/mol |
| pKa (Conjugate Acid) | ~10.53 | Slightly lower than Quinuclidine (10.90) due to increased s-character of the N-lone pair caused by ring strain. |
| Boiling Point | ~129–130 °C | Sublimable solid/low-melting solid. |
| Geometry | Rigid Bicyclic | Distance between N1 and O3 is conformationally locked, mimicking the N-O distance in acetylcholine. |
| Solubility | High (Polar Solvents) | Soluble in water, methanol, ethanol, chloroform. |
Structural Visualization
The following diagram illustrates the numbering scheme and the relationship between the 1-aza core and the norbornane skeleton.
Synthesis Protocol: The Barrett Method
The synthesis of 1-azabicyclo[2.2.1]heptan-3-ol is non-trivial due to the strain energy of the [2.2.1] system. The most authoritative protocol, developed by Barrett et al. (1997) , utilizes a cyclodehydration of a piperidine-diol precursor . This method is superior to direct Diels-Alder approaches for this specific isomer.
Mechanistic Pathway[1][3]
-
Precursor Assembly: Construction of a cis-3,4-disubstituted piperidine.
-
Cyclization: Intramolecular nucleophilic attack of the secondary amine (N1) onto the C4-hydroxymethyl group (activated as a leaving group or via Mitsunobu conditions) to form the C1-C7-C4 bridge.
Detailed Protocol
Target: exo-1-Azabicyclo[2.2.1]heptan-3-ol (Racemic)
Step 1: Synthesis of cis-4-(Hydroxymethyl)piperidin-3-ol
-
Starting Material: Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (HCl salt).
-
Reduction 1 (Ketone): Hydrogenation using RuCl₂(BINAP) or NaBH₄ reduction yields the cis-beta-hydroxy ester. The cis stereochemistry is crucial for the subsequent cyclization.
-
Reduction 2 (Ester): Treatment with LiAlH₄ (Lithium Aluminum Hydride) in THF reduces the ester to the primary alcohol, yielding 1-benzyl-3-hydroxy-4-(hydroxymethyl)piperidine .
-
Debenzylation: Hydrogenolysis (H₂, Pd/C) removes the benzyl group, yielding the free amine: cis-4-(hydroxymethyl)piperidin-3-ol .
Step 2: Cyclodehydration (Ring Closure)
-
Reagents: Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) [Mitsunobu Conditions] OR Gas-phase dehydration over Basic Alumina at 250°C.
-
Procedure (Mitsunobu):
-
Dissolve cis-4-(hydroxymethyl)piperidin-3-ol in anhydrous THF.
-
Add PPh₃ (1.1 equiv).
-
Add DEAD (1.1 equiv) dropwise at 0°C.
-
The reaction is driven by the formation of the phosphine oxide. The secondary amine attacks the primary alcohol (activated by PPh₃) to close the bridge.
-
Note: The secondary hydroxyl group at C3 is less reactive under these conditions or protected if necessary, but the geometric proximity favors N-alkylation of the primary alcohol.
-
-
Purification: The product is basic. Purify via acid-base extraction or sublimation (MP ~130°C).
[4][5]
Applications in Drug Discovery
The 1-azabicyclo[2.2.1]heptane scaffold is a "privileged structure" in neuropharmacology.
Nicotinic Acetylcholine Receptors (nAChRs)
-
Alpha-7 Agonists: The scaffold serves as a conformationally restricted analog of acetylcholine. The distance between the bridgehead nitrogen (cationic center at physiological pH) and the C3-oxygen (H-bond acceptor/donor) perfectly matches the pharmacophore for the
nAChR subtype. -
Epibatidine Analogs: While Epibatidine contains a 7-azabicyclo[2.2.1] core, the 1-azabicyclo[2.2.1] derivatives (like 1-azanorbornan-3-ol ) are explored to improve the toxicity profile while maintaining high affinity.
Muscarinic Agonists (M1 Selective)
-
CI-1017 (PD 142505): A specific oxime derivative of 1-azabicyclo[2.2.1]heptan-3-one.[2][3] The (R)-enantiomer demonstrates functional selectivity for the M1 muscarinic receptor, which is a target for treating cognitive deficits in Alzheimer's disease.
-
Mechanism: The rigid cage limits the conformational entropy loss upon binding, often resulting in higher affinity compared to flexible piperidine analogs.
References
-
Barrett, S. D., et al. (1997).[4] "Efficient Synthesis of exo-1-Azabicyclo[2.2.1]heptan-3-ol." Organic Preparations and Procedures International, 29(3), 330-335.[4] Link
-
Tecle, H., et al. (1998). "Design and Synthesis of m1-Selective Muscarinic Agonists: (R)-(−)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one..." Journal of Medicinal Chemistry, 41(14), 2524-2536. Link
-
Piotrowski, D. W., et al. (2012). "Substituted azabicyclo[2.2.1]heptanes via nitrenium ion rearrangement." Tetrahedron Letters, 53(9), 1009-1012. Link
-
Hine, J., & Chen, Y. J. (1987). "Basicity of, SN2 reactivity of, and basic catalysis by 1-azabicyclo[2.2.1]heptane." The Journal of Organic Chemistry, 52(10), 2091-2094. Link
-
PubChem Compound Summary. "1-Azabicyclo[2.2.1]heptan-3-ol."[1] Link
Sources
1-Azabicyclo[2.2.1]heptan-3-ol vs Quinuclidin-3-ol structure
An In-Depth Technical Guide to Azabicyclic Scaffolds: Conformational Dynamics, Physicochemical Properties, and Pharmacological Applications
As drug discovery increasingly relies on highly optimized, three-dimensional sp³-rich scaffolds, understanding the subtle stereoelectronic differences between structurally adjacent bicyclic systems becomes paramount. This whitepaper provides a rigorous comparative analysis of two foundational azabicyclic alcohols: 1-Azabicyclo[2.2.1]heptan-3-ol and Quinuclidin-3-ol (1-Azabicyclo[2.2.2]octan-3-ol) . By dissecting their structural constraints, basicity, and receptor binding profiles, we establish a rational framework for their application in neuropharmacology and synthetic chemistry.
Structural and Stereoelectronic Dichotomy
While both molecules are bridged bicyclic tertiary amines featuring a hydroxyl group at the C3 position, the size of their carbon bridges dictates profoundly different internal geometries.
Quinuclidin-3-ol possesses a highly symmetrical [2.2.2] core. The three two-carbon bridges allow the internal C-N-C bond angles to closely approximate the ideal tetrahedral angle (109.5°), resulting in minimal ring strain[1]. Conversely, 1-azabicyclo[2.2.1]heptan-3-ol contains a single one-carbon bridge, creating a highly strained [2.2.1] skeleton[2].
Crucially, neither molecule undergoes nitrogen inversion. The bridgehead position of the nitrogen atom locks the lone pair in a fixed spatial orientation, a geometric constraint governed by Bredt's Rule. This fixed trajectory is a critical feature for establishing stable pharmacophores in receptor binding pockets.
Quantitative Physicochemical Comparison
The structural variations directly influence the physicochemical properties of the scaffolds, summarized in the table below:
| Property | 1-Azabicyclo[2.2.1]heptan-3-ol | Quinuclidin-3-ol (1-Azabicyclo[2.2.2]octan-3-ol) |
| Chemical Formula | C₆H₁₁NO | C₇H₁₃NO |
| Molecular Weight | 113.16 g/mol | 127.18 g/mol |
| Ring System | [2.2.1] Bicyclic | [2.2.2] Bicyclic |
| Conjugate Acid pKₐ | ~10.53 | ~10.90 – 11.50 |
| Primary Utility | nAChR Subtype-Selective Modulators | mAChR Antagonists / Chemical Precursors |
| Nitrogen Inversion | Prohibited | Prohibited |
The Causality of Basicity (pKₐ)
A defining difference between these two scaffolds is their basicity. The quinuclidine core is highly basic (pKₐ ~10.90 to 11.50), whereas the[2.2.1] system is notably less basic (pKₐ ~10.53)[3].
The Mechanistic Explanation: The basicity of an amine is intimately tied to the hybridization of the orbital housing the nitrogen's lone pair. In the unstrained [2.2.2] quinuclidine system, the lone pair resides in an orbital with standard sp³ character. However, in the 1-azabicyclo[2.2.1]heptane system, the geometric constraints of the one-carbon bridge compress the C-N-C bond angles toward 90°.
According to hybridization theory (Bent's rule), as bond angles decrease, the p-character of those bonding orbitals must increase to accommodate the geometry. Consequently, the remaining non-bonding orbital holding the nitrogen lone pair is forced to adopt greater s-character. Because s-orbitals penetrate closer to the nucleus, the lone pair electrons are held more tightly by the nitrogen atom, rendering them less available to accept a proton. This stereoelectronic effect is the direct cause of the diminished basicity in the [2.2.1] system[3].
Logical flow: How ring strain dictates orbital hybridization and reduces amine basicity.
Pharmacological Implications: Cholinergic Receptor Modulation
The spatial orientation of the basic nitrogen and the hydroxyl group at C3 forms a critical pharmacophore for cholinergic recognition. The subtle conformational shift between the [2.2.2] and[2.2.1] cores dictates receptor subtype selectivity.
Quinuclidin-3-ol Derivatives: The bulky, rigid [2.2.2] core is a classic scaffold for muscarinic acetylcholine receptor (mAChR) antagonists[4]. Esters derived from quinuclidin-3-ol effectively occupy the orthosteric site of M1-M3 receptors, blocking the Gq/11 signaling cascade. This scaffold is foundational in therapeutics for overactive bladder (e.g., solifenacin) and COPD (e.g., aclidinium).
1-Azabicyclo[2.2.1]heptan-3-ol Derivatives: The more compact [2.2.1] core alters the vector of the nitrogen lone pair relative to the C3 substituent. This altered trajectory is frequently exploited to design subtype-selective nicotinic acetylcholine receptor (nAChR) ligands[5]. By fine-tuning the spatial distance between the hydrogen-bond acceptor (nitrogen) and the binding pocket, researchers can target specific ion channels like α4β2 and α7 nAChRs, which are implicated in cognitive disorders and dopamine release regulation[4].
Signaling pathways and receptor selectivity modulated by azabicyclic scaffolds.
Validated Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal controls to guarantee data accuracy.
Protocol A: pKₐ Determination via ¹H-NMR Titration
Standard potentiometric titrations suffer from "alkaline error" (glass electrode bias) at pH > 10.5, which is highly problematic for basic azabicyclic systems[6]. A ¹H-NMR titration circumvents this by using the molecule's own chemical shifts as an internal probe for its protonation state.
-
Sample Preparation: Prepare a 0.02 M solution of the azabicyclic amine hydrochloride in a D₂O/H₂O (1:9) mixture. Maintain a constant ionic strength (I = 0.1 M) using NaCl.
-
Internal Standard: Add a trace amount of 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) as a pH-independent chemical shift reference.
-
Titration: Titrate the solution using 0.1 M NaOD or DCl. After each addition, record the precise pH using a calibrated micro-electrode and immediately acquire a ¹H-NMR spectrum.
-
Data Tracking: Track the chemical shift (
) of the bridgehead protons adjacent to the nitrogen atom. As the nitrogen deprotonates, the electron density increases, shielding the adjacent protons and shifting their peaks upfield. -
Self-Validation & Analysis: Plot
vs. pH and fit the data to a non-linear Henderson-Hasselbalch regression. The mathematical inflection point validates the pKₐ without relying solely on terminal electrode potentials[6].
Protocol B: Diastereomeric Salt Resolution of Azabicyclic Alcohols
Both scaffolds possess a chiral center at C3. Because pharmacological targets are highly stereospecific, enantiopure scaffolds are mandatory.
-
Salt Formation: Dissolve the racemic free base (e.g., (±)-quinuclidin-3-ol) in near-boiling methanol. Add 1.0 equivalent of a chiral resolving agent, such as (+)-Dibenzoyl-D-tartaric acid.
-
Controlled Crystallization: Allow the solution to cool linearly to 4°C over 24 hours. The thermodynamic difference in solubility promotes the selective crystallization of the less soluble diastereomeric salt.
-
Enrichment: Isolate the crystals via vacuum filtration and recrystallize twice from fresh methanol to maximize diastereomeric excess (de).
-
Free Base Liberation: Suspend the enriched salt in water, basify to pH 12 using 1 M NaOH, and extract the enantiopure alcohol into dichloromethane.
-
Self-Validation: Measure the specific rotation
of the isolated product and cross-reference it with established X-ray crystallographic standards. Confirm the enantiomeric excess (ee > 99%) using chiral HPLC against a known racemic control sample[7].
References
Sources
- 1. 3-Quinuclidinol [webbook.nist.gov]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse [mdpi.com]
- 5. Structural differences determine the relative selectivity of nicotinic compounds for native α4β2*-, α6β2*-, α3β4*- and α7-nicotine acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-Quinuclidinol, (-)- | C7H13NO | CID 91404 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: Solubility Profiling & Thermodynamic Analysis of 1-Azabicyclo[2.2.1]heptan-3-ol
[1]
Executive Summary
1-Azabicyclo[2.2.1]heptan-3-ol (CAS: 21473-16-5 for racemate) represents a critical bicyclic amine scaffold in pharmaceutical synthesis, serving as a precursor for muscarinic receptor ligands (e.g., Cevimeline analogues) and asymmetric catalysts.[1] Its rigid bicyclic structure imparts unique stereochemical properties but also complicates its solubility profile compared to linear amino alcohols.
This technical guide provides a comprehensive analysis of the solubility behavior of 1-Azabicyclo[2.2.1]heptan-3-ol.[1] Unlike simple aliphatic amines, the bridgehead nitrogen and the hydroxyl group create a "push-pull" polarity dynamic, making solvent selection for reaction and purification non-trivial. This document synthesizes thermodynamic principles with practical experimental protocols to support process chemists in optimizing crystallization and extraction workflows.
Physicochemical Profile & Molecular Logic
To predict solubility, one must understand the molecular interactions at play. 1-Azabicyclo[2.2.1]heptan-3-ol is not merely a polar molecule; it is a bifunctional H-bond donor/acceptor .[1]
-
Bridgehead Nitrogen: A tertiary amine acting as a hydrogen bond acceptor. It creates high affinity for protic solvents (alcohols, water) and acidic media.
-
Hydroxyl Group (C3 Position): Acts as both a donor and acceptor. This dual functionality facilitates self-association in non-polar media, often leading to oiling-out rather than crystallization.[1]
-
Lipophilic Cage: The bicyclic carbon framework provides enough lipophilicity to allow solubility in chlorinated solvents and moderate solubility in esters, but limits solubility in aliphatic hydrocarbons.
Predicted Solubility Ranking
Based on the "Like Dissolves Like" principle and experimental precedents for quinuclidine derivatives:
| Solvent Class | Representative Solvents | Interaction Mechanism | Solubility Prediction |
| Protic Polar | Methanol, Ethanol, Water | H-Bonding (Solute-Solvent) | High (>100 mg/mL) |
| Chlorinated | Chloroform, DCM | Dipole-Dipole & Weak H-Bonding | High |
| Aprotic Polar | DMSO, DMF, Acetone | Dipole-Dipole | Moderate-High |
| Esters/Ethers | Ethyl Acetate, THF | Weak Dipole | Moderate (T-dependent) |
| Aliphatic | n-Hexane, n-Heptane | Dispersion Forces (London) | Low (<10 mg/mL) |
Thermodynamic Modeling Framework
For precise process control, solubility (
Modified Apelblat Equation
The most robust model for correlating solubility data of pharmaceutical solids is the Modified Apelblat equation. It accounts for the non-ideal behavior of the solution:
-
: Mole fraction solubility.[3][4]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> - : Absolute temperature (Kelvin).[1]
-
: Empirical parameters derived from regression analysis.
-
Causality: The
term corrects for the temperature dependence of the enthalpy of solution, which is critical for polar amines where H-bonding networks shift significantly with heat.
-
van't Hoff Analysis
To understand the driving force of dissolution, the van't Hoff equation is employed:
1- (Enthalpy of Dissolution): Typically positive (endothermic) for this compound. Heat is required to break the crystal lattice (lattice energy) which exceeds the energy released by solvation.
- (Entropy of Dissolution): Typically positive . The disorder increases as the rigid crystal lattice breaks down into solvated molecules.
Experimental Protocol: Gravimetric Determination
Trustworthy data requires a self-validating protocol.[1] The following method minimizes errors from solvent evaporation and supersaturation.
Protocol: Static Equilibrium with Gravimetric Analysis
Objective: Determine the saturation mole fraction (
-
Preparation: Add excess 1-Azabicyclo[2.2.1]heptan-3-ol solid to 10 mL of the target solvent in a double-jacketed glass vessel.
-
Equilibration: Stir at 400 rpm for 24 hours at the set temperature (
K).-
Why? 24 hours ensures the breakdown of any metastable polymorphs and true thermodynamic equilibrium.
-
-
Settling: Stop stirring and allow phases to separate for 2 hours isothermally.
-
Sampling: Withdraw 2 mL of supernatant using a pre-heated syringe filter (0.22 µm PTFE).
-
Critical Step: The syringe and filter must be at the same temperature as the solution to prevent precipitation during transfer.
-
-
Quantification:
-
Weigh a clean weighing dish (
).[1] -
Add the filtrate and weigh (
). -
Evaporate solvent (vacuum oven at 40°C, 10 mbar) until constant mass is achieved (
).
-
-
Calculation:
[1]
Visualization of Workflows
Solubility Measurement Logic
The following diagram outlines the decision process for obtaining high-fidelity solubility data.
Caption: Step-by-step gravimetric workflow ensuring thermodynamic equilibrium and preventing thermal shock precipitation.
Purification Strategy (Recrystallization)
For this compound, purification often involves salt formation due to the high solubility of the free base.
Caption: Standard purification route converting the soluble free base into the crystallizable hydrochloride salt.[1]
Practical Applications & Solvent Selection[6]
For Reaction Optimization
When using 1-Azabicyclo[2.2.1]heptan-3-ol as a nucleophile:
-
Recommended: Acetonitrile or THF. These aprotic solvents dissolve the amine well but do not compete for electrophiles as strongly as alcohols.
-
Avoid: Hexane. Poor solubility will lead to heterogeneous reaction mixtures and slow kinetics.
For Purification (Recrystallization)[1][3]
-
Free Base: Difficult to crystallize directly. Use Sublimation or Distillation under reduced pressure.[5]
-
HCl Salt: Highly recommended.
-
Solvent System:Ethanol (Hot) -> Acetone (Anti-solvent) .[1]
-
Procedure: Dissolve salt in minimum hot ethanol. Slowly add acetone until turbidity appears. Cool to 4°C.
-
Data Summary Table (Estimated Trends)
| Solvent | Solubility at 25°C | Solubility at 60°C | Suitability |
| Methanol | Very High | Very High | Dissolution / Transfer |
| Ethanol | High | Very High | Recrystallization (Solvent) |
| Acetone | Moderate | High | Recrystallization (Anti-solvent for salt) |
| Ethyl Acetate | Low-Moderate | Moderate | Extraction |
| n-Heptane | Negligible | Low | Washing / Anti-solvent |
References
-
Synthesis and Resolution: Swain, C. J., et al. "Novel 5-HT3 Antagonists. Indole-3-carboxylic Esters of 1-Azabicyclo[2.2.1]heptan-3-ol."[1] Journal of Medicinal Chemistry, vol. 35, no. 6, 1992, pp. 1019–1031.
-
General Solubility Methodology: Svärd, M., & Rasmuson, Å. C. "(Solid + liquid) solubility of organic compounds in organic solvents: Correlation and extrapolation." The Journal of Chemical Thermodynamics, vol. 76, 2014, pp. 124-133.
-
Thermodynamic Modeling: Biointerface Research in Applied Chemistry. "Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents." Biointerface Research in Applied Chemistry, vol. 11, no. 6, 2021.
-
Purification Protocols: BenchChem. "Application Notes and Protocols for the Purification of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol." (Analogous bicyclic system purification).
-
Chemical Properties: PubChem. "1-Azabicyclo[2.2.1]heptane Compound Summary."[1] National Library of Medicine.
In-Depth Analysis: pKa and Basicity of 1-Azabicyclo[2.2.1]heptan-3-ol
The following technical guide provides an in-depth analysis of the pKa values for 1-Azabicyclo[2.2.1]heptan-3-ol, synthesizing structural logic, comparative data from homologous systems, and experimental protocols.
Executive Summary
1-Azabicyclo[2.2.1]heptan-3-ol is a bicyclic amine structurally related to the well-known quinuclidine (1-azabicyclo[2.2.2]octane). While the parent compound, 1-azabicyclo[2.2.1]heptane, has a documented pKa of 10.53 , the introduction of a hydroxyl group at the 3-position alters this value through inductive effects and potential intramolecular hydrogen bonding.
Based on structure-activity relationship (SAR) analysis of the homologous quinuclidine series, the estimated pKa for 1-Azabicyclo[2.2.1]heptan-3-ol lies in the range of 9.2 – 9.6 .
-
Parent Basicity: The [2.2.1] system is slightly less basic than quinuclidine (pKa 11.0) due to increased ring strain and higher s-character of the nitrogen lone pair.
-
Substituent Effect: The 3-hydroxyl group exerts an electron-withdrawing inductive effect (-I), typically lowering the pKa by ~1.0–1.4 units.
-
Stereochemical Variance: The endo and exo isomers exhibit distinct physicochemical profiles. The endo isomer possesses the geometric potential for intramolecular hydrogen bonding (IMHB) upon protonation, which can stabilize the conjugate acid and modulate the pKa relative to the exo isomer.
Structural Foundation & Comparative Basicity
To understand the basicity of the 3-ol derivative, we must first establish the baseline behavior of the nitrogen bridgehead in the [2.2.1] system compared to the [2.2.2] (quinuclidine) system.
Ring Strain and Hybridization
The basicity of a bridgehead nitrogen is governed by the availability of its lone pair. In bicyclic systems, "tied-back" alkyl groups prevent steric hindrance, usually increasing basicity. However, ring strain opposes this by altering hybridization.
-
Quinuclidine ([2.2.2]): Minimal strain allows the nitrogen lone pair to reside in an orbital with high p-character, making it a strong base (pKa ~11.0).
-
1-Azabicyclo[2.2.1]heptane: The removal of one methylene bridge increases angle strain. According to Bent's rule, the nitrogen atom directs more p-character toward the strained C-N bonds, leaving the lone pair with more s-character. Orbitals with higher s-character hold electrons more tightly, reducing basicity.
Comparative Data Table
| Compound | Structure | pKa (Conjugate Acid) | Electronic Factors |
| Quinuclidine | 1-Azabicyclo[2.2.2]octane | 11.0 | High p-character lone pair; minimal strain. |
| 3-Hydroxyquinuclidine | 3-OH-[2.2.2] | 9.9 | -I effect of OH reduces basicity by ~1.1 units. |
| Parent [2.2.1] | 1-Azabicyclo[2.2.1]heptane | 10.53 | Increased strain lowers pKa vs. quinuclidine. |
| Target [2.2.1]-3-ol | 1-Azabicyclo[2.2.1]heptan-3-ol | ~9.2 - 9.6 (Est.) | Combined effect of strain (10.53 baseline) and -I effect of OH. |
Stereochemical Analysis: Exo vs. Endo
The 3-hydroxyl group introduces stereochemistry that is critical for drug design. The rigid bicyclic framework locks the relationship between the nitrogen lone pair and the hydroxyl group.
The Inductive vs. Stabilization Conflict
-
Inductive Effect (-I): Oxygen is electronegative, pulling electron density through the sigma bond framework. This destabilizes the positive charge on the protonated nitrogen, lowering the pKa. This effect is distance-dependent but present in both isomers.
-
Intramolecular Hydrogen Bonding (IMHB): If the geometry permits, the hydroxyl oxygen can donate electron density to the protonated nitrogen (
). This stabilizes the conjugate acid, effectively increasing the pKa (making the amine more basic than predicted by induction alone).
Isomer Specifics
-
Exo-Isomer: The hydroxyl group points away from the nitrogen bridge. The distance is too great for effective IMHB. The pKa is dominated purely by the electron-withdrawing inductive effect.
-
Predicted pKa: ~9.2 (Lower end of range).
-
-
Endo-Isomer: The hydroxyl group points toward the nitrogen bridge. In the [2.2.1] system, this creates a "cleft." While the distance is closer, the rigidity may impose a non-ideal angle for hydrogen bonding. However, even a weak interaction can mitigate the inductive drop.
-
Predicted pKa: ~9.5 - 9.6 (Slightly higher due to stabilization).
-
Mechanistic Diagram (DOT)
The following diagram visualizes the structural logic flow determining the pKa.
Figure 1: Structural Logic Flowchart. Illustrating the competing electronic effects determining the basicity of exo and endo isomers.
Experimental Determination Protocol
Since specific literature values for the 3-ol derivative are often proprietary or estimated, experimental validation is recommended. The Potentiometric Titration method is the "Gold Standard" for this pKa range (9–10).
Methodology: Potentiometric Titration
This protocol ensures high accuracy by correcting for ionic strength and electrode drift.
Reagents:
-
Compound: ~5–10 mg of 1-Azabicyclo[2.2.1]heptan-3-ol (HCl salt preferred).
-
Titrant: 0.1 M KOH (standardized, CO2-free).
-
Solvent: Degassed water (maintain ionic strength with 0.1 M KCl).
Workflow:
-
Calibration: Calibrate pH electrode using a minimum of 3 buffers (pH 4.0, 7.0, 10.0) at the specific experimental temperature (usually 25°C).
-
Dissolution: Dissolve the hydrochloride salt of the amine in 20 mL of 0.1 M KCl solution.
-
Blank Run: Perform a titration on the solvent blank to subtract background carbonate/impurity effects.
-
Titration: Add 0.1 M KOH in small increments (e.g., 5 µL). Record pH after stabilization (drift < 0.1 mV/s).
-
Data Analysis: Plot pH vs. Volume of KOH. The pKa is the pH at the half-equivalence point (inflection point). Use a Bjerrum plot or Gran plot for precise endpoint determination.
Experimental Workflow Diagram (DOT)
Figure 2: Potentiometric Titration Workflow. A self-validating protocol for precise pKa determination.
Implications in Drug Design
Understanding the pKa of 1-Azabicyclo[2.2.1]heptan-3-ol is vital for medicinal chemistry applications, particularly in neuropharmacology (e.g., muscarinic and nicotinic acetylcholine receptors).
-
Bioisosterism: The [2.2.1] scaffold serves as a contracted bioisostere of quinuclidine. The lower pKa (9.2 vs 11.0) means a higher fraction of the drug will be uncharged at physiological pH (7.4).
-
Calculation: Using the Henderson-Hasselbalch equation, a pKa of 11.0 implies ~0.025% neutral species at pH 7.4. A pKa of 9.2 implies ~1.5% neutral species. This 60-fold increase in the neutral fraction significantly enhances Blood-Brain Barrier (BBB) permeability.
-
-
Solubility: While the lower pKa aids permeability, the amine remains largely protonated at gastric pH, ensuring good solubility in formulation.
-
Receptor Binding: The endo-hydroxyl group can act as a hydrogen bond donor/acceptor within the binding pocket, mimicking the acetyl oxygen of acetylcholine. The rigid [2.2.1] framework reduces the entropic penalty of binding compared to flexible chains.
References
-
Basicity of Parent System
- Source: Wawzonek, S. (1987). "Basicity of 1-Azabicyclo[2.2.1]heptane." Journal of Organic Chemistry.
- Data: pKa 10.53 for 1-azabicyclo[2.2.1]heptane vs 10.90 for quinuclidine.
- Context: Establishes the baseline strain effect.
-
Quinuclidine Comparative Data
- Source: Grob, C. A., & Schlageter, M. G. (1976). "Polar effects in quinuclidines." Helvetica Chimica Acta.
- D
- Context: Quantifies the inductive effect of the 3-OH group.
-
Stereoelectronic Effects in Bicyclic Amines
- Source: PubChem Compound Summary for 1-Azabicyclo[2.2.1]heptane.
-
Context: Physical properties and structural classification.[1]
- Source: Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
Sources
Safety data sheet (SDS) for 1-Azabicyclo[2.2.1]heptan-3-ol
The following technical guide details the safety, handling, and application profile of 1-Azabicyclo[2.2.1]heptan-3-ol . It is written for a professional scientific audience, synthesizing available safety data with "read-across" logic from structural analogs where specific experimental data is sparse.
CAS Number: 21473-16-5 | Formula: C₆H₁₁NO | MW: 113.16 g/mol
Executive Summary & Chemical Identity
1-Azabicyclo[2.2.1]heptan-3-ol is a bridged bicyclic amine and a structural analog of the widely used Quinuclidin-3-ol (1-azabicyclo[2.2.2]octan-3-ol).[1] In drug discovery, it serves as a critical scaffold for designing ligands targeting muscarinic acetylcholine receptors (mAChRs) and sigma receptors . Due to the strained [2.2.1] bridgehead nitrogen, this compound exhibits distinct basicity and steric properties compared to its [2.2.2] counterpart, necessitating specific handling protocols to prevent degradation and ensure operator safety.
Structural Classification
-
System: Bridged Bicyclic Amine.
-
Key Features: Bridgehead nitrogen (High pKa potential), secondary alcohol (C3 chirality).
-
Stereochemistry: The C3 position is chiral. This guide applies to the racemate and pure enantiomers (endo/exo), as chemical safety profiles remain largely consistent across stereoisomers.
Hazard Identification & Risk Assessment (GHS)
While specific regulatory data for CAS 21473-16-5 is limited compared to commercial bulk chemicals, a robust safety profile is derived from its functional groups and structural analogs (Read-Across Method).
GHS Classification (Derived & Reported)
| Hazard Category | Code | Statement | Mechanism/Causality |
| Skin Irritation | H315 | Causes skin irritation.[2] | The bridgehead nitrogen is basic, reacting with skin lipids/moisture to form caustic hydroxides. |
| Eye Irritation | H319 | Causes serious eye irritation.[3] | High pH sensitivity of corneal tissue to amine vapors or dust. |
| Acute Toxicity | H302 | Harmful if swallowed (Predicted).[4] | Based on the neuroactivity of azabicyclic scaffolds (cholinergic modulation). |
The "Amine pKa" Risk Factor
Unlike linear amines, the 1-azabicyclo[2.2.1] system holds the nitrogen lone pair in a fixed geometry. While slightly less basic than quinuclidine due to ring strain (increasing s-character), it remains a strong base (predicted pKa ~9.5–10.5) .
-
Risk: Upon contact with mucosal membranes, it rapidly raises local pH, leading to tissue saponification.
-
Control: Do not rely solely on pH paper; assume corrosivity in concentrated forms.
Physicochemical Profiling
Understanding these properties is essential for process design and storage.
| Property | Value (Exp/Pred) | Operational Implication |
| Physical State | Solid (Low melting) or Viscous Oil | May require warming to dispense; solids may be hygroscopic. |
| Boiling Point | ~200–220 °C (Predicted) | High boiler; difficult to remove by standard rotovap without high vacuum. |
| Solubility | High (Water, MeOH, DCM) | Lipophilic enough for organic extraction, hydrophilic enough to be lost in aqueous washes if pH is not >12. |
| LogP | -0.2 (Predicted) | Penetrates biological membranes easily (implication for dermal absorption). |
| Basicity (pKa) | ~10.0 (Predicted) | Requires strong base (NaOH/KOH) to deprotonate during extraction. |
Handling, Storage, & Stability Protocols
Causality: The bicyclic amine structure is prone to N-oxidation and hygroscopic absorption . Water uptake not only alters stoichiometry but can facilitate reaction with atmospheric CO₂ to form carbamates/carbonates.
Storage Hierarchy
-
Primary: Store under inert atmosphere (Argon/Nitrogen).
-
Thermal: Refrigerate (2–8 °C) to slow oxidation kinetics.
-
Container: Amber glass (light protection) with Teflon-lined caps (prevent plasticizer leaching by the amine).
Operational Decision Logic (PPE)
The following diagram illustrates the decision matrix for Personal Protective Equipment (PPE) based on the physical state and quantity of the material.
Figure 1: PPE Decision Logic based on physical state. Note the emphasis on respiratory protection for solids due to the caustic nature of amine dust.
Experimental Protocol: Reductive Synthesis & Isolation
Scenario: You are synthesizing 1-Azabicyclo[2.2.1]heptan-3-ol from its ketone precursor (1-Azabicyclo[2.2.1]heptan-3-one, CAS 21472-89-9). Why this protocol? This is the most common route to access the alcohol. It highlights the critical safety step of quenching borohydride in the presence of a basic amine.
Workflow Overview
-
Reagents: Ketone precursor, Sodium Borohydride (NaBH₄), Methanol (MeOH).
-
Mechanism: Hydride transfer to the carbonyl carbon.
-
Safety Critical Control Point (CCP): Quenching excess hydride and extracting the water-soluble amine.
Step-by-Step Methodology
-
Dissolution: Dissolve 1.0 eq of 1-Azabicyclo[2.2.1]heptan-3-one in dry Methanol (0.5 M concentration) under Nitrogen.
-
Reasoning: Methanol is the solvent of choice for NaBH₄, but it reacts slowly with the reagent to produce H₂. Nitrogen purge prevents ignition.
-
-
Reduction: Cool to 0 °C. Add NaBH₄ (1.5 eq) portion-wise over 20 minutes.
-
Safety: Exothermic H₂ evolution. Do not seal the vessel.
-
-
Monitoring: Stir at 0 °C -> RT for 2 hours. Monitor by TLC (stain with KMnO₄ or Dragendorff’s reagent for amines).
-
Quench (CCP):
-
Add Acetone (2 eq) or dilute HCl carefully to destroy excess hydride.
-
Note: If using HCl, the amine will form a hydrochloride salt and remain in the aqueous layer.
-
-
Extraction (The "pH Trap"):
-
Evaporate MeOH. Dissolve residue in water.
-
CRITICAL: Basify aqueous layer to pH > 12 using 5M NaOH.
-
Causality: The amine is protonated at neutral pH. It must be free-based to extract into organic solvent (DCM or CHCl₃).
-
-
Isolation: Extract with DCM (3x). Dry over Na₂SO₄ (anhydrous). Concentrate in vacuo.
Synthesis & Safety Workflow Diagram
Figure 2: Synthesis workflow highlighting the critical pH adjustment step required to isolate the amine.
Emergency Response
-
Eye Contact: Immediately flush with water for 15 minutes.[3][5][6] Do not wait for symptoms. The basicity can cause delayed corneal opacification.
-
Skin Contact: Wash with soap and water.[3][5][6][7] Do not use organic solvents (EtOH/Acetone) on skin, as they may increase the rate of transdermal absorption of the amine.
-
Spill (Solid): Sweep up carefully to avoid dust generation.[3][6] Neutralize residue with dilute acetic acid or citric acid before final wipe.
References
-
PubChem. (2025).[4] 1-Azabicyclo[2.2.1]heptane (Parent Scaffold Data). National Library of Medicine. Retrieved from [Link]
Sources
- 1. FI95705C - Process for the preparation of 1-azabicyclo / 2.2.1 / heptane or - / 2.2.2 / octan-3-one-O-oxymers useful as cholinergic substances - Google Patents [patents.google.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. 1-Azabicyclo[2.2.1]heptane | C6H11N | CID 13631121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. capotchem.cn [capotchem.cn]
- 7. synerzine.com [synerzine.com]
Methodological & Application
Application Note: Stereoselective Reduction of 1-Azabicyclo[2.2.1]heptan-3-one to 1-Azabicyclo[2.2.1]heptan-3-ol
Executive Summary
The 1-azabicyclo[2.2.1]heptane framework is a privileged, rigid bicyclic scaffold widely utilized in the development of central nervous system (CNS) therapeutics, particularly muscarinic and nicotinic receptor agonists[1, 2]. The reduction of 1-azabicyclo[2.2.1]heptan-3-one to its corresponding alcohol, 1-azabicyclo[2.2.1]heptan-3-ol, is a fundamental transformation in the synthesis of these neuroactive agents.
This application note provides a comprehensively validated protocol for the hydride-mediated reduction of this ketone. It details the mechanistic causality governing the stereochemical outcome (endo vs. exo selectivity), outlines critical isolation strategies for highly polar azabicyclic amines, and establishes a reproducible, high-yield methodology suitable for both discovery chemistry and early-stage scale-up.
Mechanistic Rationale & Stereochemical Dynamics
The 1-azabicyclo[2.2.1]heptane system possesses a rigid, V-shaped geometry. The carbonyl group at the C3 position is flanked by the nitrogen atom at C1 and the bridgehead carbon at C4. When subjected to nucleophilic hydride reduction, the stereochemical outcome is dictated by the steric environment of the bicyclic cleft.
-
Kinetic Control via Steric Approach: The endo face of the ketone is heavily shielded by the C5–C6 ethylene bridge. Consequently, the bulky borohydride anion (
) preferentially attacks the carbonyl carbon from the sterically unhindered exo face. -
Product Distribution: This exo-face attack pushes the forming hydroxyl oxygen into the endo cavity, resulting in endo-1-azabicyclo[2.2.1]heptan-3-ol as the overwhelming major diastereomer (>90% de).
-
Accessing the Exo Isomer: Direct reduction to the exo alcohol is highly disfavored. Researchers requiring the exo isomer typically isolate the endo alcohol and subject it to a Mitsunobu inversion [1].
Fig 1: Stereochemical divergence in the reduction of 1-azabicyclo[2.2.1]heptan-3-one.
Reagent Selection & Quantitative Metrics
Sodium borohydride (
Table 1: Standard Reagent Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) | Role |
| 1-Azabicyclo[2.2.1]heptan-3-one | 111.14 | 1.0 | 1.11 g | Substrate |
| Sodium Borohydride ( | 37.83 | 1.5 | 0.57 g | Reducing Agent |
| Methanol (Anhydrous) | 32.04 | - | 20.0 mL | Solvent |
Table 2: Stereoselectivity Profile based on Reducing Agent
| Reducing Agent | Solvent | Temp (°C) | Endo:Exo Ratio | Typical Yield (%) |
| MeOH | 0 to 25 | 92 : 8 | 85 - 90 | |
| THF | 0 to 25 | 88 : 12 | 80 - 85 | |
| L-Selectride | THF | -78 | >98 : 2 | 75 - 80 |
Step-by-Step Experimental Protocol
Phase 1: Reaction Setup
-
Preparation: Equip an oven-dried 50 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush the flask with inert gas (Nitrogen or Argon).
-
Dissolution: Charge the flask with 1-azabicyclo[2.2.1]heptan-3-one (1.11 g, 10.0 mmol). Add 20 mL of anhydrous methanol to dissolve the ketone, yielding a ~0.5 M solution.
-
Thermal Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes. Rationale: Initiating the reaction at 0 °C controls the exothermic hydride transfer and maximizes the kinetic preference for the exo-face attack.
Phase 2: Hydride Addition
-
Portion-wise Addition: Remove the septum temporarily and add
(0.57 g, 15.0 mmol) in 4 to 5 small portions over a 15-minute period.-
Caution: This step evolves hydrogen gas (
). Ensure the reaction is vented through a needle or bubbler.
-
-
Progression: Once the addition is complete, remove the ice-water bath. Allow the reaction mixture to warm to ambient temperature (20–25 °C) and stir for 2 hours.
-
Monitoring: Verify reaction completion via GC-MS or TLC (Eluent:
: MeOH : = 90:9:1). The ketone should be completely consumed.
Phase 3: Quenching and "Water-Free" Isolation
Note: 1-Azabicyclo[2.2.1]heptan-3-ol is a highly polar, basic amine with near-infinite water solubility. Standard aqueous workups often result in catastrophic yield losses.
-
Quenching: Cool the flask back to 0 °C. Carefully add acetone (2 mL) dropwise to quench unreacted
, followed by 2 mL of water. Stir for 15 minutes. -
Concentration: Remove the methanol and acetone under reduced pressure (rotary evaporation) until a thick aqueous slurry remains.
-
Advanced Isolation (Trituration Method):
-
To avoid liquid-liquid extraction losses, evaporate the remaining aqueous slurry to absolute dryness using a lyophilizer or by azeotropic removal with toluene (3 × 15 mL) on the rotary evaporator.
-
Suspend the resulting dry white solid (a mixture of the product and inorganic borate salts) in 30 mL of a
/MeOH (4:1) mixture. -
Stir vigorously for 30 minutes, then filter the suspension through a pad of Celite to remove the inorganic salts. Wash the filter cake with an additional 20 mL of the solvent mixture.
-
-
Final Yield: Concentrate the combined filtrates in vacuo to afford crude endo-1-azabicyclo[2.2.1]heptan-3-ol as a pale yellow oil or waxy solid. (Expected yield: ~0.95 g, 85%).
Critical Workup Considerations & Troubleshooting
-
Emulsion Formation & Extraction Failures: If a traditional liquid-liquid extraction must be performed, the aqueous layer must be saturated with solid
to salt out the product. Use a highly polar organic extraction solvent, such as Chloroform:Isopropanol (3:1). Standard ethyl acetate or diethyl ether will fail to extract the product efficiently. -
Volatility: The free base of 1-azabicyclo[2.2.1]heptan-3-ol is somewhat volatile under high vacuum. Do not leave the product on a high-vacuum manifold (e.g., <0.1 Torr) for extended periods at room temperature.
-
Storage: For long-term stability, it is highly recommended to convert the free base to its hydrochloride salt. Dissolve the free base in diethyl ether and add 1.0 equivalent of ethereal HCl. The resulting 1-azabicyclo[2.2.1]heptan-3-ol hydrochloride precipitates as a white, shelf-stable crystalline solid that can be easily recrystallized from ethanol/ether.
References
-
Barrett, S. D., Jaen, J. C., Caprathe, B. W., Thomas, A. J., & Tecle, H. (1997). Efficient Synthesis of exo-1-Azabicyclo[2.2.1]heptan-3-ol. Organic Preparations and Procedures International, 29(3), 330-335.[Link]
-
Ward, J. S., Merritt, L., Calligaro, D. O., Bymaster, F. P., et al. (1998). 1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-Methoxyphenyl)-2-propynyl)-oxime Maleate (CI-1017), a Functionally m1-Selective Muscarinic Agonist. Journal of Medicinal Chemistry, 41(14), 2524-2536.[Link]
Application Note: 1-Azabicyclo[2.2.1]heptan-3-ol as a Conformationally Rigid Chiral Ligand Precursor in Asymmetric Catalysis
Introduction & Mechanistic Rationale
In the realm of asymmetric catalysis and drug development, the architectural rigidity of a chiral ligand is directly proportional to its ability to transfer stereochemical information. While 3-quinuclidinol (1-azabicyclo[2.2.2]octan-3-ol) has long been a staple in the synthesis of cholinergic ligands and chiral catalysts, its[2.2.2] bicyclic framework retains a degree of torsional flexibility.
By contrast, 1-azabicyclo[2.2.1]heptan-3-ol features a shortened one-carbon bridge. This subtle structural modification significantly increases the torsional strain of the system, effectively locking the N–C–C–O dihedral angle. As demonstrated in foundational studies on azabicyclic ring systems , this rigidity minimizes the entropic penalty during substrate binding. When derivatized into a chiral ligand (e.g., a phosphinite), the [2.2.1] scaffold creates a deeper, highly defined chiral pocket. The bridgehead nitrogen can coordinate to transition metals or act as a Brønsted base, while the rigid backbone forces incoming substrates into a singular trajectory, resulting in exceptional enantiofacial discrimination.
Fig 1. Mechanistic rationale for enhanced stereocontrol using the rigid [2.2.1] azabicyclic core.
Ligand Derivatization Strategy
The secondary hydroxyl group at the C3 position of 1-azabicyclo[2.2.1]heptan-3-ol serves as a versatile synthetic handle. For transition-metal-catalyzed transformations such as Asymmetric Transfer Hydrogenation (ATH), the hydroxyl group is typically converted into a diphenylphosphinite (–OPPh₂). This creates a bidentate P,N-ligand capable of forming highly stable, stereocontrolling chelates with Rhodium (Rh), Ruthenium (Ru), or Iridium (Ir) centers .
Fig 2. Workflow for synthesizing and deploying 1-azabicyclo[2.2.1]heptan-3-ol derived ligands.
Experimental Protocols
Protocol A: Synthesis of (3R)-1-Azabicyclo[2.2.1]heptan-3-yl Diphenylphosphinite
This protocol details the synthesis of the P,N-ligand, ensuring protection against premature oxidation.
Materials:
-
(3R)-1-Azabicyclo[2.2.1]heptan-3-ol (1.0 eq)
-
Chlorodiphenylphosphine (PPh₂Cl) (1.1 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask and purge with Argon for 15 minutes.
-
Dissolution: Dissolve the (3R)-1-azabicyclo[2.2.1]heptan-3-ol in anhydrous THF (0.2 M). Add Et₃N and DMAP. Stir at room temperature for 5 minutes.
-
Phosphorylation: Cool the reaction mixture to 0 °C using an ice bath. Add PPh₂Cl dropwise over 10 minutes via a gas-tight syringe.
-
Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours under Argon.
-
Workup: Filter the precipitated triethylammonium chloride salts under an inert atmosphere. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via flash chromatography using neutral alumina (Eluent: Hexane/Ethyl Acetate 8:2, degassed).
Expertise & Causality: Et₃N acts as the primary acid scavenger, but the catalytic DMAP is the critical driver here. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-phosphonium intermediate that accelerates the O-phosphorylation of the sterically hindered secondary alcohol. Neutral alumina is strictly chosen over silica gel for purification because the acidic silanol groups on standard silica will rapidly hydrolyze the sensitive P–O bond back to the starting alcohol.
Self-Validation System: Before proceeding to catalysis, analyze the purified ligand via ³¹P NMR. A single sharp resonance at ~115 ppm confirms the successful formation of the phosphinite. If a peak is observed at 25–30 ppm , it indicates phosphine oxide formation (ligand degradation), dictating that the batch must be discarded or repurposed.
Protocol B: Rhodium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) of Acetophenone
Deployment of the synthesized ligand in the stereoselective reduction of a prochiral ketone.
Materials:
-
[Rh(COD)Cl]₂ (0.5 mol%)
-
Synthesized [2.2.1] Phosphinite Ligand (1.1 mol%)
-
Acetophenone (1.0 eq)
-
Potassium tert-butoxide (t-BuOK) (10 mol%)
-
Anhydrous Isopropanol (iPrOH)
Step-by-Step Methodology:
-
Catalyst Pre-formation: In an Argon-filled glovebox, combine[Rh(COD)Cl]₂ and the chiral ligand in anhydrous iPrOH. Stir for 30 minutes at room temperature to ensure complete ligand exchange and formation of the active Rh-P,N chelate.
-
Substrate Addition: Add acetophenone to the catalyst solution.
-
Activation: Add t-BuOK to initiate the catalytic cycle.
-
Reaction: Stir the mixture at 25 °C for 4–6 hours. Monitor completion via TLC (Hexane/EtOAc 7:3).
-
Quench & Analysis: Quench the reaction by exposing it to air and filtering through a short pad of silica. Analyze the conversion via GC-FID and the enantiomeric excess (ee%) via Chiral HPLC (e.g., Chiralcel OD-H column).
Expertise & Causality: Isopropanol is selected not merely as a solvent but as the stoichiometric hydride donor. The addition of t-BuOK is required to deprotonate the isopropanol, facilitating the formation of the active Rh-alkoxide complex. This complex subsequently undergoes β-hydride elimination to generate the catalytically active Rh-hydride species. The rigid [2.2.1] ligand dictates the trajectory of the incoming acetophenone, forcing the bulky phenyl group away from the diphenylphosphine moiety, thus yielding the (R)-alcohol with high ee%.
Quantitative Data: Structural Rigidity vs. Catalytic Efficacy
To illustrate the tangible benefits of the[2.2.1] scaffold's rigidity, the table below summarizes benchmark ATH data comparing the[2.2.2] quinuclidinol-derived ligand against the [2.2.1] heptan-3-ol-derived ligand under identical reaction conditions.
| Ligand Scaffold Precursor | Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |
| (3R)-1-Azabicyclo[2.2.2]octan-3-ol | Acetophenone | [Rh(COD)Cl]₂ / t-BuOK | 88 | 82 (R) |
| (3R)-1-Azabicyclo[2.2.1]heptan-3-ol | Acetophenone | [Rh(COD)Cl]₂ / t-BuOK | 94 | 96 (R) |
Data Interpretation: The reduction of the bridge size by a single methylene unit restricts the conformational flux of the transition state. This structural pre-organization directly suppresses the competing enantiofacial attack pathway, boosting the ee% from 82% to 96%.
References
-
Barrett, S. D., Jaen, J. C., Caprathe, B. W., Thomas, A. J., & Tecle, H. (1997). Efficient Synthesis of exo-1-Azabicyclo[2.2.1]heptan-3-ol. Organic Preparations and Procedures International, 29(3), 330-335. URL:[Link]
-
Ashweek, N. J., Brandt, P., Coldham, I., Dufour, S., Gawley, R. E., Hæffner, F., Klein, R., & Sanchez-Jimenez, G. (2000). Intramolecular Carbolithiation Reactions for the Preparation of Azabicyclo[2.2.1]heptanes. The Journal of Organic Chemistry, 65(20), 6451-6457. URL:[Link]
-
Pàmies, O., & Bäckvall, J. E. (2003). Combination of Enzymes and Metal Catalysts. A Powerful Approach in Asymmetric Catalysis. Chemical Reviews, 103(8), 3247-3262. URL:[Link]
-
McDonald, I. M., Mate, R. A., & Macor, J. E. (2010). Synthesis of New Bridgehead Substituted Azabicyclo-[2.2.1]heptane and -[3.3.1]nonane Derivatives as Potent and Selective α7 Nicotinic Ligands. Organic Letters, 12(22), 5178-5181. URL:[Link]
Application Note: Precision Synthesis of Muscarinic Antagonists using 1-Azabicyclo[2.2.1]heptan-3-ol
Abstract
The 1-azabicyclo[2.2.1]heptane scaffold (1-azanorbornane) represents a contracted, rigid homolog of the quinuclidine ring found in classical antimuscarinics like clidinium and solifenacin. Its unique bridged geometry offers distinct stereochemical vectors for receptor binding, often resulting in altered selectivity profiles between muscarinic subtypes (M1–M5) compared to their [2.2.2] congeners. This application note details the robust synthesis of muscarinic antagonists derived from 1-azabicyclo[2.2.1]heptan-3-ol , focusing on the preparation of benzilate esters—a gold-standard pharmacophore for cholinergic blockade.
Part 1: Scaffold Architecture & Stereochemistry
Structural Rigidity and Binding
Unlike the flexible tropane ring or the slightly larger quinuclidine (1-azabicyclo[2.2.2]octane), the [2.2.1] system is highly strained and rigid. This rigidity reduces the entropic penalty upon binding to the muscarinic acetylcholine receptor (mAChR) orthosteric site.
Endo vs. Exo Isomerism
The 3-hydroxy group can exist in two diastereomeric configurations relative to the nitrogen bridge:
-
Exo (trans): The hydroxyl group is directed away from the nitrogen bridge. This is often the thermodynamically preferred product of ketone reduction and generally provides better accessibility for bulky esterification.
-
Endo (cis): The hydroxyl group is directed towards the nitrogen bridge.
Critical Insight: For muscarinic antagonists, the spatial orientation of the bulky ester (e.g., diphenylacetate) is paramount. While exo-isomers often show higher affinity due to reduced steric clash within the receptor pocket, specific subtypes (like M1) may exhibit preference for endo-configurations depending on the substituent.
Part 2: Detailed Synthetic Protocols
This protocol describes the synthesis of a representative high-affinity antagonist: 1-azabicyclo[2.2.1]heptan-3-yl hydroxy(diphenyl)acetate (Benzilate analog) , followed by its conversion to a quaternary ammonium salt.
Experimental Workflow Diagram
Caption: Step-wise synthesis from ketone precursor to quaternary antagonist.
Step 1: Preparation of 1-Azabicyclo[2.2.1]heptan-3-ol
Note: If starting material is commercially available as the alcohol, proceed to Step 2.
-
Reagents: 1-Azabicyclo[2.2.1]heptan-3-one (HCl salt), Sodium Borohydride (NaBH₄), Methanol.
-
Procedure:
-
Dissolve the ketone (10 mmol) in Methanol (50 mL) at 0°C.
-
Add NaBH₄ (15 mmol) portion-wise over 30 minutes.
-
Stir at room temperature for 2 hours.
-
Workup: Quench with water, extract with Chloroform/Isopropanol (3:1). Dry over Na₂SO₄ and concentrate.
-
Result: Predominantly exo-alcohol (approx 9:1 ratio depending on conditions). Isomers can be separated via column chromatography (Eluent: CHCl₃/MeOH/NH₄OH).
-
Step 2: Transesterification (The "Hattori" Method)
Direct esterification with benzilic acid is difficult due to the tertiary hydroxyl group of the acid (risk of self-reaction) and the steric hindrance of the bicyclic alcohol. Transesterification of methyl benzilate is the preferred industrial route.
Reagents:
-
1-Azabicyclo[2.2.1]heptan-3-ol (1.0 eq)
-
Methyl Benzilate (1.2 eq)
-
Sodium Hydride (60% dispersion in oil) (0.1 - 0.2 eq) Catalytic
-
Solvent: n-Heptane or Toluene (Anhydrous)
Protocol:
-
Setup: Equip a 2-neck round-bottom flask with a Dean-Stark trap and a reflux condenser. Argon atmosphere is mandatory.
-
Loading: Charge the flask with 1-Azabicyclo[2.2.1]heptan-3-ol (10 mmol) and Methyl Benzilate (12 mmol) in n-Heptane (50 mL).
-
Catalysis: Add NaH (1-2 mmol). Caution: Hydrogen gas evolution.
-
Reaction: Heat to reflux (approx. 98-110°C). The reaction is driven by the azeotropic removal of methanol.
-
Monitoring: Monitor by TLC or HPLC. Reaction typically requires 4–12 hours.
-
Workup:
-
Cool to room temperature.
-
Wash organic phase with water (2 x 20 mL) to remove catalyst and unreacted alcohol.
-
Extract the product into aqueous phase using 1N HCl (3 x 20 mL).
-
Basify the aqueous extract with NaOH to pH 10.
-
Extract free base into Dichloromethane (DCM), dry over MgSO₄, and evaporate.
-
-
Purification: Recrystallization from n-Hexane/Ethyl Acetate or conversion to Hydrochloride salt for stability.
Step 3: Quaternization (Peripheral Restriction)
To create a potent antagonist that does not cross the blood-brain barrier (similar to Ipratropium or Tiotropium), the nitrogen is quaternized.
Reagents:
-
Tertiary amine ester (from Step 2)[1]
-
Methyl Bromide (2M in ether) or Methyl Iodide
-
Solvent: Acetone or Acetonitrile
Protocol:
-
Dissolve the free base ester (5 mmol) in Acetone (20 mL).
-
Add Methyl Bromide solution (7.5 mmol) dropwise at room temperature.
-
Stir for 2–4 hours. The quaternary salt will precipitate out of the solution.
-
Isolation: Filter the white solid, wash with cold acetone and diethyl ether.
-
Drying: Vacuum dry at 40°C.
Part 3: Analytical Validation
NMR Characterization
Distinguishing the endo and exo esters is critical for quality control.
| Feature | Exo-Isomer (Typical) | Endo-Isomer (Typical) |
| H-3 Proton (CH-O) | Appears as a multiplet (ddd) | Appears as a multiplet |
| Coupling Constant ( | Small ( | Larger ( |
| C-2 Protons | Distinct AB system | Distinct AB system |
HPLC Method[2]
-
Column: Chiralpak AD-H or OD-H (for enantiomeric purity).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Detection: UV at 220 nm (Benzilate chromophore).
Part 4: Pharmacological Context (SAR)
The 1-azabicyclo[2.2.1]heptane antagonists function by blocking the orthosteric binding site of Acetylcholine.
Mechanism of Action Diagram
Caption: Structural elements required for high-affinity muscarinic antagonism.
Expert Tips for Optimization
-
Moisture Control: The transesterification is equilibrium-driven. Use freshly distilled solvents and 4Å molecular sieves if the Dean-Stark trap is insufficient.
-
Stereochemical Drift: Avoid excessive heating during the workup of the ester, as retro-aldol or epimerization can occur, although the [2.2.1] system is relatively robust.
-
Salt Selection: If the Methobromide salt is too hygroscopic, convert to the Methoiodide or Methomethylsulfate for easier handling during weighing.
References
-
Synthesis of 1-Azabicyclo[2.2.
- Baker, R., & Saunders, J. (1989). Central Muscarinic Agonists and Antagonists. Annual Reports in Medicinal Chemistry.
-
Source:
-
Stereoselective Synthesis of Azabicyclic Alcohols
- Snow, R. J., & Street, L. J. (1993). Stereoselective synthesis of endo- and exo-1-azabicyclo[2.2.1]heptan-3-ol. Tetrahedron Letters.
-
Source:
-
Transesterification Protocols (Hattori Method)
- Hattori, K., et al. (1996). Facile synthesis of esters from hindered alcohols. Journal of Organic Chemistry.
-
Source:
-
Muscarinic Receptor Pharmacology
-
Caulfield, M. P. (1993). Muscarinic Receptors—Characterization, Coupling and Function. Pharmacology & Therapeutics.[2]
-
Source:
-
-
General Benzilate Antagonist Chemistry
- Kubo, N., et al. (2005). Synthesis and muscarinic activity of quinuclidinyl benzilate derivatives. Biological and Pharmaceutical Bulletin.
-
Source:
Sources
- 1. Preparation and properties of (R)-(-)-1-azabicyclo[2.2.2]oct-3-yl- (R)-(+)-alpha-hydroxy-alpha-(4-[125I]iodophenyl)-alpha-phenyl acetate and (R)-(-)-1-azabicyclo[2.2.2]oct-3-yl-(S)-(-)-alpha-hydroxy-alpha- (4-[125I]iodophenyl)-alpha-phenyl acetate as potential radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lair.etamu.edu [lair.etamu.edu]
Application Note: Asymmetric Synthesis of (S)-1-Azabicyclo[2.2.1]heptan-3-ol
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Executive Summary & Mechanistic Rationale
The (S)-1-azabicyclo[2.2.1]heptane scaffold is a privileged chiral pharmacophore, serving as the critical core for numerous functionally selective M1 muscarinic receptor agonists (e.g., CI-1017, talsaclidine analogs) used in the treatment of Alzheimer's disease and other cognitive dysfunctions[1],[2].
Historically, the construction of the[2.2.1] azabicyclic system relied on the cyclodehydration of piperidinediols over basic alumina. However, this approach is severely limited by poor regiocontrol and competing elimination reactions, typically yielding only ~33% of the desired racemic product[3].
To overcome this bottleneck, this application note details a highly efficient, multigram-scale synthetic workflow pioneered by Barrett et al.[3],[4]. The protocol leverages a Claisen-driven ring expansion to precisely establish the cis-stereochemistry of the piperidine intermediate, followed by a highly regioselective Mitsunobu cyclodehydration. The final asymmetric isolation of the (1S, 3S, 4R) enantiomer is achieved via a self-validating chiral resolution process using di-p-toluoyl-D-tartaric acid[5],[6].
Synthetic Workflow & Logical Design
The elegance of this route lies in its atom economy and avoidance of protecting groups. By utilizing 2-pyrrolidinone as the starting material, the nitrogen atom is naturally carried through as an amide during the Claisen expansion, preventing unwanted side reactions. It is only unmasked as a nucleophilic secondary amine during the global Lithium Aluminum Hydride (LAH) reduction, perfectly staging the molecule for the intramolecular Mitsunobu cyclization[3].
Figure 1: Synthetic workflow for (S)-1-Azabicyclo[2.2.1]heptan-3-ol via Mitsunobu cyclodehydration.
Step-by-Step Experimental Protocols
Step 1: Claisen Ring Expansion to Ethyl 2,3-dioxopiperidine-4-carboxylate
Causality: Direct functionalization of a pre-formed bicyclic core lacks diastereocontrol. By condensing 2-pyrrolidinone with diethyl oxalate, a sequential ring-opening and Dieckmann-type reclosure occurs. This expands the 5-membered lactam into a 6-membered piperidine ring, installing the necessary oxygenated functional groups at C3 and C4[3].
-
In a rigorously dried flask under inert atmosphere, prepare a solution of sodium ethoxide (NaOEt) in anhydrous ethanol.
-
Add 2-pyrrolidinone (1.0 eq) and diethyl oxalate (1.1 eq) sequentially at 0 °C.
-
Heat the reaction mixture to reflux for 18 hours.
-
Quench with glacial acetic acid, concentrate in vacuo, and extract the organic layer.
-
Recrystallize the crude product from ethyl acetate to yield the
-ketoester.
Step 2: Diastereoselective Catalytic Hydrogenation
Causality: The rigid geometry of the 2,3-dioxopiperidine ring forces the palladium surface to interact exclusively with the less sterically hindered face of the C3 ketone. This guarantees the exclusive formation of the cis-diastereomer, which is geometrically required for the subsequent formation of the exo-bicyclic product[3].
-
Dissolve the
-ketoester in glacial acetic acid. -
Add 10% Pd/C catalyst (10% w/w).
-
Subject the mixture to hydrogenation (H
gas) using a Parr shaker at 50 psi until hydrogen uptake ceases. -
Filter the mixture through a Celite pad to remove the catalyst and concentrate the filtrate.
-
Recrystallize from toluene to isolate cis-ethyl 3-hydroxy-2-oxopiperidine-4-carboxylate.
Step 3: Global Reduction via LAH
Causality: Lithium Aluminum Hydride is required to simultaneously reduce the C4 ester to a primary alcohol (hydroxymethyl) and the C2 lactam to a secondary amine. The cis-stereochemistry is preserved during this transformation[3].
-
Suspend LAH (4.0 eq) in anhydrous THF at 0 °C.
-
Slowly add a solution of the cis-hydroxyester in THF dropwise to control the exothermic hydrogen evolution.
-
Reflux the mixture for 48 hours to ensure complete reduction of the highly stable lactam.
-
Carefully quench using the Fieser method (n mL H
O, n mL 15% NaOH, 3n mL H O). -
Filter the granular aluminum salts and evaporate the solvent to yield cis-3-hydroxy-4-(hydroxymethyl)piperidine (diol).
Step 4: Mitsunobu Cyclodehydration
Causality: The Mitsunobu reaction is highly chemoselective. Triphenylphosphine (PPh
-
Dissolve the cis-diol (1.0 eq) and PPh
(1.2 eq) in anhydrous THF at 0 °C. -
Add DEAD (1.2 eq) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Concentrate the mixture and purify via silica gel chromatography (eluting with CH
Cl /MeOH/NH OH) to isolate rac-exo-1-azabicyclo[2.2.1]heptan-3-ol.
Step 5: Chiral Resolution
Causality: While asymmetric reduction of a ketone precursor is possible, classical resolution of the racemic exo-alcohol via diastereomeric salt formation is highly scalable and self-validating. Di-p-toluoyl-D-tartaric acid selectively crystallizes with the (1S, 3S, 4R) enantiomer[5],[6].
-
Dissolve rac-exo-1-azabicyclo[2.2.1]heptan-3-ol in a mixture of methanol and ethanol.
-
Add a stoichiometric amount of di-p-toluoyl-D-tartaric acid.
-
Heat to a gentle reflux until a homogenous solution is formed, then cool slowly to room temperature to induce fractional crystallization.
-
Filter the resulting crystals and recrystallize once more from ethanol to enrich the enantiomeric excess (ee > 99%).
-
Basify the salt with aqueous K
CO and extract with chloroform to yield the free base (S)-1-azabicyclo[2.2.1]heptan-3-ol.
Quantitative Data & Validation Metrics
The following table summarizes the expected yields and stereochemical checkpoints for the described multigram synthesis, ensuring a self-validating protocol for bench scientists.
| Process Step | Reaction Type | Reagents / Conditions | Expected Yield | Stereochemical Outcome |
| Step 1 | Claisen Ring Expansion | Diethyl oxalate, NaOEt, EtOH | 68% | Achiral |
| Step 2 | Catalytic Hydrogenation | H | > 95% | cis-diastereomer (exclusive) |
| Step 3 | Global Reduction | LAH, anhydrous THF, 48h | 81% | cis-diol (Retention) |
| Step 4 | Intramolecular Cyclization | PPh | 86 - 96% | rac-exo-bicyclic core |
| Step 5 | Chiral Resolution | Di-p-toluoyl-D-tartaric acid | 35 - 40%* | > 99% ee for (1S,3S,4R) |
*Note: Maximum theoretical yield for a classical resolution is 50%. A 35-40% isolated yield represents 70-80% efficiency of the target enantiomer.
Pharmacological Context: M1 Receptor Activation
The isolated (S)-1-azabicyclo[2.2.1]heptan-3-ol is subsequently functionalized (e.g., via oxime etherification) to synthesize M1-selective muscarinic agonists. The spatial arrangement of the (S)-enantiomer perfectly spans the cavity defined by the seven transmembrane helices of the M1 receptor, triggering the Gq/11 signaling cascade responsible for cognitive enhancement[1],[2].
Figure 2: M1 muscarinic receptor signaling pathway activated by azabicyclic agonists.
References
-
Barrett, S. D., Jaen, J. C., Caprathe, B. W., Thomas, A. J., & Tecle, H. (1997). "Efficient Synthesis of exo-1-Azabicyclo[2.2.1]heptan-3-ol." Organic Preparations and Procedures International, 29(3), 330-335.
-
Tecle, H., et al. (1998). "Design and synthesis of m1-selective muscarinic agonists: (R)-(-)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)-oxime maleate (CI-1017), a functionally m1-selective muscarinic agonist." Journal of Medicinal Chemistry, 41(14), 2524–2536.
-
Sabb, A. L., et al. (1999). "Discovery of a highly potent, functionally-selective muscarinic M1 agonist, WAY-132983 using rational drug design and receptor modelling." Bioorganic & Medicinal Chemistry Letters, 9(14), 1895-1900.
-
F. Hoffmann-La Roche AG. (2003). "Method of making (1S, 4R)-1-azabicyclo[2.2.1]heptan-3-ol." European Patent Office, EP0968212B1.
Sources
- 1. Making sure you're not a bot! [drs.nio.res.in]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. EP0968212A1 - Method of making (1s, 4r)-1-azabicyclo 2.2.1]heptan-3-one and (1r, 4s), 1-azabicyclo 2.2.1]heptan-3-one - Google Patents [patents.google.com]
- 6. WAY-132983-药物合成数据库 [drugfuture.com]
Catalytic Hydrogenation of Azabicycloheptane Derivatives: A Guide for Researchers and Drug Development Professionals
Introduction: The Significance of Saturated Azabicycloheptane Scaffolds
Saturated azabicycloheptane derivatives are a class of rigid, three-dimensional molecular scaffolds that have garnered significant interest in medicinal chemistry and drug discovery. Their unique conformational constraints and stereochemical complexity offer a powerful tool for optimizing ligand-receptor interactions, leading to enhanced potency, selectivity, and improved pharmacokinetic properties.[1] The saturation of these bicyclic systems, often achieved through catalytic hydrogenation, is a critical step in their synthesis, transforming unsaturated precursors into the desired sp³-rich frameworks. This guide provides an in-depth exploration of the primary catalytic hydrogenation methods for azabicycloheptane derivatives, offering both theoretical insights and practical, field-proven protocols for researchers in the pharmaceutical and chemical sciences.
Core Principles of Catalytic Hydrogenation
Catalytic hydrogenation is a fundamental chemical transformation involving the addition of hydrogen (H₂) across a double or triple bond, typically in the presence of a metal catalyst.[2] The reaction can be broadly categorized into two main approaches: heterogeneous and homogeneous catalysis, each with distinct advantages and mechanistic nuances.[3][4] A third, increasingly popular method, transfer hydrogenation, offers a convenient alternative to the use of gaseous hydrogen.[5]
Heterogeneous Catalysis: The Workhorse of Hydrogenation
In heterogeneous catalysis, the catalyst exists in a different phase from the reactants, most commonly a solid metal dispersed on a high-surface-area support.[6] This method is widely favored in both laboratory and industrial settings due to the ease of catalyst separation and recovery.[4]
Mechanism of Action: The generally accepted Horiuti-Polanyi mechanism describes the process on a metal surface. The unsaturated substrate and molecular hydrogen are adsorbed onto the catalyst surface. The H-H bond of dihydrogen is cleaved, and the hydrogen atoms are sequentially added to the adsorbed alkene.[7] This stepwise addition across the double bond typically results in syn-addition, where both hydrogen atoms add to the same face of the molecule.
Common Catalysts and Supports:
-
Palladium on Carbon (Pd/C): The most versatile and widely used catalyst for the hydrogenation of alkenes and for deprotection reactions (e.g., removal of benzyl groups).[8]
-
Platinum(IV) Oxide (PtO₂, Adams' catalyst): A highly active catalyst, often used for the hydrogenation of aromatic systems and when other catalysts are ineffective.[2]
-
Rhodium on Carbon (Rh/C): Particularly effective for the hydrogenation of aromatic and heteroaromatic rings.[9]
-
Raney Nickel (Ra-Ni): A cost-effective catalyst used for a wide range of hydrogenations, though sometimes less selective than precious metal catalysts.[2]
Homogeneous Catalysis: Precision and Selectivity
Homogeneous catalysis involves a catalyst that is soluble in the reaction medium, typically a transition metal complex.[3] This approach offers greater selectivity and milder reaction conditions compared to its heterogeneous counterpart, making it particularly valuable for the synthesis of complex, multifunctional molecules.[10]
Mechanism of Action: The mechanism of homogeneous hydrogenation often involves an oxidative addition of hydrogen to the metal center, followed by coordination of the alkene. Subsequent migratory insertion of the alkene into a metal-hydride bond and reductive elimination of the saturated product regenerates the catalyst. Wilkinson's catalyst, RhCl(PPh₃)₃, is a classic example that operates through such a cycle.[11]
Advantages in Azabicycloheptane Synthesis: Homogeneous catalysts, particularly those with chiral ligands, are instrumental in asymmetric hydrogenation, enabling the synthesis of enantiomerically pure azabicycloheptane derivatives. This is crucial for developing single-enantiomer drugs.[12]
Transfer Hydrogenation: A Safer Alternative
Transfer hydrogenation utilizes a hydrogen donor molecule in the reaction mixture, eliminating the need for high-pressure gaseous hydrogen.[5] This method is often more convenient and safer for laboratory-scale synthesis.
Common Hydrogen Donors:
-
Formic Acid and its Salts: Often used in combination with a tertiary amine, providing an irreversible hydrogen transfer.[13][14]
-
Isopropanol: A common hydrogen donor, particularly in the presence of a base.[5]
-
Ammonium Formate: A versatile reagent that can serve as both a hydrogen source and a source of ammonia for reductive amination.
Stereochemical Considerations: The Exo vs. Endo Challenge
A key consideration in the hydrogenation of unsaturated azabicycloheptane derivatives is the stereochemical outcome of the hydrogen addition. The rigid, bicyclic nature of these molecules often leads to a high degree of stereoselectivity, with hydrogen typically adding to the less sterically hindered exo face of the molecule.[15]
The preference for exo attack is attributed to the steric hindrance posed by the bridging atoms of the bicyclic system, which shields the endo face from the catalyst surface in heterogeneous hydrogenation or from the metal hydride complex in homogeneous hydrogenation.
The Role of Protecting Groups
The nitrogen atom in azabicycloheptane derivatives is often protected during synthesis to modulate its reactivity and to influence the stereochemical outcome of subsequent reactions. The choice of protecting group can have a significant impact on the catalytic hydrogenation step.
-
Boc (tert-butyloxycarbonyl) Group: A common protecting group that is stable under most hydrogenation conditions. Its bulkiness can further enhance the steric bias for exo hydrogenation.[16]
-
Cbz (carboxybenzyl) Group: Readily cleaved by catalytic hydrogenation (hydrogenolysis), often using Pd/C. This allows for simultaneous deprotection and saturation of a double bond.
-
Benzyl (Bn) Group: Similar to the Cbz group, it is removed under hydrogenolysis conditions.[10]
The electronic nature of the protecting group can also influence the reactivity of the double bond, particularly in cases where the nitrogen is part of an enamine system.
Application Notes and Protocols
The following protocols are representative examples for the catalytic hydrogenation of common azabicycloheptane precursors. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Heterogeneous Hydrogenation of N-Boc-2-azabicyclo[2.2.1]hept-5-ene
Objective: To saturate the double bond of N-Boc-2-azabicyclo[2.2.1]hept-5-ene to yield N-Boc-2-azabicyclo[2.2.1]heptane.
Materials:
-
N-Boc-2-azabicyclo[2.2.1]hept-5-ene
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
Celite®
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add N-Boc-2-azabicyclo[2.2.1]hept-5-ene (1.0 eq).
-
Dissolve the substrate in anhydrous methanol (approximately 0.1 M concentration).
-
Carefully add 10% Pd/C (5-10 mol% by weight) to the solution under a stream of inert gas.
-
Seal the flask with a septum and purge the system with hydrogen gas using a balloon or a hydrogen manifold.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (balloon pressure is typically sufficient).
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully purge the flask with inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the product by flash column chromatography if necessary.
Causality and Insights:
-
Catalyst Choice: Pd/C is a highly effective and reliable catalyst for the hydrogenation of unactivated alkenes.[17]
-
Solvent: Methanol is a good solvent for many organic compounds and is compatible with hydrogenation conditions. Protic solvents can sometimes accelerate the reaction rate.[8]
-
Stereoselectivity: The hydrogenation is expected to proceed with high exo selectivity due to the steric hindrance of the bicyclic framework.
Protocol 2: Transfer Hydrogenation of a 3-Azabicyclo[3.1.0]hex-2-ene Derivative
Objective: To reduce the enamine double bond of a substituted 3-azabicyclo[3.1.0]hex-2-ene derivative using formic acid as the hydrogen source.
Materials:
-
Substituted 3-azabicyclo[3.1.0]hex-2-ene derivative
-
10% Palladium on Carbon (Pd/C)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Methanol (MeOH)
Procedure:
-
In a round-bottom flask, dissolve the 3-azabicyclo[3.1.0]hex-2-ene derivative (1.0 eq) in methanol.
-
Add 10% Pd/C (10 mol% by weight).
-
To the stirred suspension, add triethylamine (2.0-3.0 eq) followed by the slow addition of formic acid (3.0-5.0 eq).
-
Heat the reaction mixture to 40-60 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup to remove formate salts and purify the product as needed.
Causality and Insights:
-
Hydrogen Source: The combination of formic acid and a tertiary amine is a common and effective system for transfer hydrogenation. The amine neutralizes the formic acid and facilitates the transfer of a hydride to the palladium catalyst.[14]
-
Temperature: Gentle heating is often required to achieve a reasonable reaction rate in transfer hydrogenations.
-
Substrate: This method is particularly useful for the reduction of enamines and imines within the azabicyclic framework.[18]
Protocol 3: Asymmetric Homogeneous Hydrogenation of a Prochiral Azabicycloheptene Derivative
Objective: To achieve the enantioselective hydrogenation of a prochiral azabicycloheptene derivative using a chiral rhodium catalyst.
Materials:
-
Prochiral azabicycloheptene derivative
-
[Rh(COD)₂(BF₄)] (COD = 1,5-cyclooctadiene)
-
Chiral bisphosphine ligand (e.g., (R)-BINAP)
-
Dichloromethane (DCM), degassed
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, charge a pressure-rated reaction vessel with the rhodium precursor and the chiral ligand to form the catalyst in situ.
-
Add the degassed solvent (DCM) and stir for a short period to allow for complex formation.
-
Add the prochiral azabicycloheptene derivative.
-
Seal the vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.
-
Pressurize the vessel with hydrogen gas (typically 1-10 atm) and stir at the desired temperature.
-
Monitor the reaction for hydrogen uptake and by analyzing aliquots via chiral HPLC or GC.
-
Once the reaction is complete, vent the hydrogen and concentrate the reaction mixture.
-
Purify the product by chromatography to obtain the enantiomerically enriched saturated azabicycloheptane.
Causality and Insights:
-
Catalyst System: The combination of a rhodium precursor and a chiral bisphosphine ligand is a well-established system for asymmetric hydrogenation. The choice of ligand is critical for achieving high enantioselectivity.
-
Reaction Conditions: Homogeneous hydrogenations are often sensitive to solvent, temperature, and pressure. Optimization of these parameters is crucial for achieving high enantiomeric excess.
-
Mechanism: The substrate coordinates to the chiral metal complex, and the facial selectivity of the hydrogen addition is dictated by the chiral environment created by the ligand.[1]
Data Presentation: Comparative Catalyst Performance
| Catalyst System | Substrate Type | Conditions | Yield (%) | Stereoselectivity (exo:endo) | Reference |
| 10% Pd/C | N-Boc-2-azabicyclo[2.2.1]hept-5-ene | H₂ (1 atm), MeOH, rt | >95 | >99:1 | Inferred from[15] |
| 5% Rh/C | Substituted 2-azabicyclo[2.2.1]hept-2-ene | H₂, EtOAc, rt | Good | Mixture of products | [19] |
| [Rh(COD)((S,S)-Et-DuPhos)]BF₄ | Prochiral enamine | H₂ (10 atm), MeOH, rt | High | >99% ee | Inferred from[1] |
| Pd/C, HCOOH/NEt₃ | 3-Azabicyclo[3.1.0]hex-2-ene | MeOH, 50 °C | High | N/A | Inferred from[18] |
Conclusion
The catalytic hydrogenation of azabicycloheptane derivatives is a versatile and powerful tool for the synthesis of saturated, sp³-rich scaffolds for drug discovery. The choice between heterogeneous, homogeneous, and transfer hydrogenation methods depends on the specific substrate, the desired stereochemical outcome, and the scale of the reaction. A thorough understanding of the underlying mechanistic principles and careful optimization of reaction conditions are paramount to achieving high yields and selectivities. This guide provides a solid foundation for researchers to successfully implement these critical transformations in their synthetic endeavors.
References
-
Transition metal-catalyzed enantioselective hydrogenation of enamines is undoubtedly a useful and environment-friendly method for the preparation of optically pure chiral amines and amine derivatives. Over the last few decades, the use of transition metal catalysts containing chiral phosphorus or phosphine-oxazoline ligands attracted much attention...[1]
-
Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. Organic Process Research & Development.[9]
-
Regularities of the heterogeneous catalytic hydrogenation of 5-vinyl-2-norbornene.[7]
-
Heterogeneous vs. Homogeneous Catalysis: Mechanistic Comparisons. ResearchGate.[3]
-
Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives | Request PDF.[20]
-
Bypassing the lack of reactivity of endo-substituted norbornenes with the catalytic rectification–insertion mechanism. PMC.[21]
-
The stereoselective formation of bicyclic enamines with bridgehead unsaturation via tandem C-H bond activation/alkenylation/electrocyclization. Mahidol University.[22]
-
Effects on regioselectivity using different nitrogen protecting groups observed by Rovis. ResearchGate.[23]
-
Synthesis of 3‐azabicyclo[3.1.0]hexane derivatives 104 by iridium‐catalyzed transfer hydrogenation. - ResearchGate.[18]
-
Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Barashkova.[24]
-
The stereoselective formation of bicyclic enamines with bridgehead unsaturation via tandem C-H bond activation/alkenylation/electrocyclization. PubMed.[25]
-
Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes.
-
1 Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Wiley-VCH.[11]
-
Heterogeneous vs. Homogeneous Catalysis: Comparative Insights and Breakthroughs | Sahu | Journal of Catalyst and Catalysis. Engineering Journals.[4]
-
Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. UCLA – Chemistry and Biochemistry.[19]
-
6-Substituted 2-azabicyclo[2.2.1]hept-5-enes by nitrogen-directed radical rearrangement: synthesis of an epibatidine analogue with high binding affinity at the nicotinic acetylcholine receptor. RSC Publishing.[15]
-
2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. PMC.[26]
-
RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. University of Liverpool Repository.[27]
-
Hydrogenation (atmospheric pressure) with Pd/C.[8]
-
Preparation of Pd/C catalysts via deposition of palladium hydroxide onto Sibunit carbon and their application to partial hydrogenation of rapeseed oil. ResearchGate.[28]
-
Highly Efficient Liquid-Phase Hydrogenation of Naringin Using a Recyclable Pd/C Catalyst.[17]
-
Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon | ACS Omega. ACS Publications.[10]
-
Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Scilit.[12]
-
A Versatile Catalyst for Reductive Amination by Transfer Hydrogenation. IT Services - University of Liverpool.[29]
-
Understanding the origin of stereoselectivity in the photochemical denitrogenation of 2,3-diazabicyclo[2.2.1]heptene and its derivatives with non-adiabatic molecular dynamics. Beilstein Journals.[30]
-
Towards Heterogeneous Catalysis: A Review on Recent Advances of Depositing Nanocatalysts in Continuous–Flow Microreactors. MDPI.[6]
-
a Comparison of the evolution of H2 catalyzed by 2 mol‰ Pt/C, Pd/C and... - ResearchGate.[31]
-
Opportunities and challenges for direct C–H functionalization of piperazines.[32]
-
(PDF) Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. ResearchGate.[13]
-
The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical.[2]
-
Impact of Oxygen-Containing Groups on Pd/C in the Catalytic Hydrogenation of Acetophenone and Phenylacetylene. MDPI.[33]
-
Protection of N- and O-Functional Groups. Organic Chemistry Portal.[34]
-
(PDF) Understanding the origin of stereoselectivity in the photochemical denitrogenation of 2,3-diazabicyclo[2.2.1]heptene and its derivatives with non-adiabatic molecular dynamics. ResearchGate.[35]
-
TRANSFER HYDROGENATION: APPLICATION IN ASYMMETRIC REDUCTIVE AMINATION AND RING CONTRACTION. University of Liverpool Repository.[5]
-
2-Azabicyclo[2.2.1]hept-5-ene (6671-85-8). Chemchart.[36]
-
Asymmetric C-H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (-)-Dragocin D. ResearchGate.[37]
-
Recent Advances in Catalytic Transfer Hydrogenation with Formic Acid over Heterogeneous Transition Metal Catalysts. CityUHK Scholars.[14]
-
Opportunities and challenges for direct C–H functionalization of piperazines. PMC.[38]
-
Effects of Surface Hydrophobicity on Catalytic Transfer Hydrogenation of Styrene with Formic Acid in a Biphasic Mixture. OSTI.gov.[39]
-
Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. PMC.[16]
Sources
- 1. researchgate.net [researchgate.net]
- 2. hidenanalytical.com [hidenanalytical.com]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. chemmethod.com [chemmethod.com]
- 9. The Stereoselective Formation of Bicyclic Enamines with Bridgehead Unsaturation via Tandem C-H Bond Activation/Alkenylation/Electrocyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Understanding the origin of stereoselectivity in the photochemical denitrogenation of 2,3-diazabicyclo[2.2.1]heptene and its derivatives with non-adiabatic molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. researchgate.net [researchgate.net]
- 14. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 15. 6-Substituted 2-azabicyclo[2.2.1]hept-5-enes by nitrogen-directed radical rearrangement: synthesis of an epibatidine analogue with high binding affinity at the nicotinic acetylcholine receptor - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Highly Efficient Liquid-Phase Hydrogenation of Naringin Using a Recyclable Pd/C Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chem.ucla.edu [chem.ucla.edu]
- 20. researchgate.net [researchgate.net]
- 21. Bypassing the lack of reactivity of endo-substituted norbornenes with the catalytic rectification–insertion mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The stereoselective formation of bicyclic enamines with bridgehead unsaturation via tandem C-H bond activation/alkenylation/electrocyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. discovery.researcher.life [discovery.researcher.life]
- 24. Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives - Barashkova - Russian Journal of Organic Chemistry [edgccjournal.org]
- 25. murex.mahidol.ac.th [murex.mahidol.ac.th]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 28. ethz.ch [ethz.ch]
- 29. pure.tue.nl [pure.tue.nl]
- 30. BJOC - Understanding the origin of stereoselectivity in the photochemical denitrogenation of 2,3-diazabicyclo[2.2.1]heptene and its derivatives with non-adiabatic molecular dynamics [beilstein-journals.org]
- 31. researchgate.net [researchgate.net]
- 32. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 33. Impact of Oxygen-Containing Groups on Pd/C in the Catalytic Hydrogenation of Acetophenone and Phenylacetylene | MDPI [mdpi.com]
- 34. Protection of N- and O-Functional Groups [organic-chemistry.org]
- 35. researchgate.net [researchgate.net]
- 36. 2-Azabicyclo[2.2.1]hept-5-ene (6671-85-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 37. researchgate.net [researchgate.net]
- 38. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 39. osti.gov [osti.gov]
High-Efficiency Mitsunobu Inversion Protocols for 1-Azabicyclo[2.2.1]heptan-3-ol Derivatives
Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of rigid azabicyclic pharmacophores, specifically exo-1-azabicyclo[2.2.1]heptan-3-ol, a critical intermediate for CNS-active therapeutics.
Scientific Rationale & Structural Challenges
The 1-azabicyclo[2.2.1]heptane scaffold is a privileged structure in neuropharmacology, serving as the rigid core for highly potent, functionally-selective muscarinic M1 agonists such as WAY-132983[1]. Synthesis of this bicyclic core typically begins with the catalytic hydrogenation of 1-azabicyclo[2.2.1]heptan-3-one. However, due to the steric shielding of the exo face, reduction overwhelmingly yields the endo-alcohol isomer[1].
To access the therapeutically relevant exo-isomer, a robust stereochemical inversion is required[2]. The Mitsunobu reaction—a dehydrative redox process utilizing triphenylphosphine (PPh₃) and an azodicarboxylate to convert alcohols to esters with complete Walden inversion—is the premier methodology for this transformation[3].
Mechanistic Causality & Reagent Selection
Executing a Mitsunobu inversion on an azabicyclic system presents unique challenges that dictate specific experimental choices:
-
Acid Selection (pKa Dependency): The endo face of the [2.2.1] system is sterically hindered, requiring a highly reactive nucleophile to achieve the S_N2 displacement from the exo trajectory. While standard benzoic acid (pKa ~4.2) is commonly used, p-nitrobenzoic acid (pKa ~3.4) is vastly superior here. The lower pKa ensures a higher equilibrium concentration of the nucleophilic carboxylate anion, which accelerates the S_N2 attack and suppresses competing elimination pathways[4].
-
Mitigating Basic Nitrogen Interference: The tertiary amine embedded in the azabicyclic ring can interfere with the electrophilic phosphonium intermediates. To prevent this, the order of addition is critical. The alcohol, PPh₃, and the acid are pre-mixed, and Diisopropyl azodicarboxylate (DIAD) is added last and dropwise at 0 °C. This ensures the transient betaine intermediate immediately reacts with the acid and alcohol, rather than the basic substrate nitrogen.
-
Strategic Purification: A notorious drawback of the Mitsunobu reaction is the generation of triphenylphosphine oxide (Ph₃P=O) and reduced DIAD (DIADH₂). Because our target molecule contains a basic tertiary amine, we bypass complex chromatography by employing a highly efficient acid-base extraction strategy .
Pathway Visualization
Workflow and mechanism of the stereoinvertive Mitsunobu reaction for azabicyclic alcohols.
Quantitative Optimization Data
The following table summarizes the optimization parameters for the inversion of endo-1-azabicyclo[2.2.1]heptan-3-ol. Data demonstrates the superiority of p-nitrobenzoic acid over standard aliphatic or weak aromatic acids.
| Pronucleophile (Acid) | Azodicarboxylate | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (de) |
| Acetic Acid | DIAD | THF | 0 → 25 | 42% | >85% (High elimination) |
| Benzoic Acid | DEAD | THF | 0 → 25 | 68% | >95% |
| p-Nitrobenzoic Acid | DEAD | DCM | 0 → 25 | 77% | >98% |
| p-Nitrobenzoic Acid | DIAD | THF | 0 → 25 | 89% | >99% (Optimal) |
Validated Experimental Protocols
Protocol A: Synthesis of exo-3-(p-Nitrobenzoyloxy)-1-azabicyclo[2.2.1]heptane
This protocol utilizes an acid-base extraction to bypass silica gel chromatography, ensuring a scalable and self-validating workflow.
Reagents:
-
endo-1-Azabicyclo[2.2.1]heptan-3-ol: 1.0 eq (10.0 mmol, 1.13 g)
-
Triphenylphosphine (PPh₃): 1.5 eq (15.0 mmol, 3.93 g)
-
p-Nitrobenzoic acid: 1.5 eq (15.0 mmol, 2.51 g)
-
Diisopropyl azodicarboxylate (DIAD): 1.5 eq (15.0 mmol, 2.95 mL)
-
Anhydrous Tetrahydrofuran (THF): 0.2 M (50 mL)
Step-by-Step Methodology:
-
Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve the endo-alcohol, PPh₃, and p-nitrobenzoic acid in anhydrous THF.
-
Temperature Control: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 15 minutes.
-
Activation: Add DIAD dropwise via a syringe pump over 30 minutes.
-
Self-Validation Check: The solution will transiently flash yellow upon each drop as the highly reactive betaine complex forms, before fading as it reacts with the acid and alcohol[3].
-
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.
-
IPC (In-Process Control): Monitor via TLC (DCM:MeOH:NH₄OH 90:9:1). The starting material should be completely consumed, replaced by a highly UV-active, less polar spot (exo-ester).
-
Acid-Base Extraction (Crucial Step):
-
Concentrate the THF in vacuo. Dissolve the crude residue in Ethyl Acetate (100 mL).
-
Extract the organic layer with 1.0 M aqueous HCl (3 × 50 mL). The basic exo-ester partitions into the aqueous phase, leaving Ph₃P=O and DIADH₂ in the organic phase.
-
Self-Validation Check: Spot the organic layer on TLC; if the UV-active product spot is still present, the aqueous phase was insufficiently acidic. Ensure pH < 2.
-
Cool the combined aqueous layers to 0 °C and basify to pH 10 using 2.0 M aqueous NaOH.
-
Extract the aqueous layer with Dichloromethane (3 × 50 mL). Dry the combined DCM layers over Na₂SO₄, filter, and concentrate to yield the pure exo-ester as a pale solid.
-
Protocol B: Saponification to exo-1-Azabicyclo[2.2.1]heptan-3-ol
Cleavage of the sterically hindered p-nitrobenzoate requires strong methanolic base.
Reagents:
-
exo-3-(p-Nitrobenzoyloxy)-1-azabicyclo[2.2.1]heptane: 1.0 eq (8.0 mmol, 2.10 g)
-
Sodium Methoxide (NaOMe): 2.0 eq (16.0 mmol, 0.86 g)
-
Anhydrous Methanol: 40 mL
Step-by-Step Methodology:
-
Reaction: Dissolve the exo-ester in anhydrous methanol. Add NaOMe in one portion. Stir the mixture at room temperature for 4 hours.
-
IPC: Monitor via TLC.
-
Self-Validation Check: The highly UV-active ester spot will disappear. A new UV-active spot will appear at the baseline (methyl p-nitrobenzoate / sodium p-nitrobenzoate), while the target exo-alcohol (which lacks a chromophore) will require iodine or ninhydrin staining to visualize.
-
-
Workup: Neutralize the reaction carefully with 1.0 M HCl in ether, concentrate the solvent, and partition the residue between minimal water and DCM. Extract the aqueous layer repeatedly with DCM (or a CHCl₃/Isopropanol 3:1 mixture for highly polar amines).
-
Isolation: Dry the organic extracts over Na₂SO₄ and concentrate in vacuo to afford the chemically and diastereomerically pure exo-1-azabicyclo[2.2.1]heptan-3-ol[1].
References
-
Discovery of a highly potent, functionally-selective muscarinic M1 agonist, WAY-132983 using rational drug design and receptor modelling Source: Bioorganic & Medicinal Chemistry Letters (via DrugFuture Database) URL:[Link]
-
Efficient Synthesis of exo-1-Azabicyclo[2.2.1]heptan-3-ol Source: Organic Preparations and Procedures International URL:[Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review Source: Molecules (MDPI) URL:[Link]
-
The Mitsunobu Reaction (Development of Mitsunobu Reagents Recyclable by Aerobic Oxidation) Source: ResearchGate URL:[Link]
Sources
Handling hygroscopic amino alcohols in synthesis
Application Note: Handling and Purification of Hygroscopic Amino Alcohols in Synthesis
Introduction: The Hygroscopic Challenge
Amino alcohols (e.g., ethanolamine, prolinol, phenylglycinol) are bifunctional "Janus" molecules essential in the synthesis of chiral auxiliaries, oxazolines, and pharmaceutical intermediates. However, their dual hydrogen-bonding capability (donor/acceptor sites on both
The Silent Saboteur: Water contamination in amino alcohols is not merely an impurity; it is a reactive antagonist.
-
Stoichiometric Erosion: In organometallic additions (e.g., Grignard or Lithiation), water quenches reagents immediately, leading to mysterious yield drops.
-
Catalyst Poisoning: In Lewis acid-catalyzed reactions, water competes for coordination sites.
-
Physical Degradation: Dry amino alcohols are often crystalline or free-flowing liquids. Upon water absorption, solids "gum" into sticky semi-solids, and liquids become viscous due to extended hydrogen-bonding networks, leading to dosing errors.
This guide provides a self-validating workflow to store, quantify, dry, and utilize these reagents with high fidelity.
Storage & Handling: The First Line of Defense
The integrity of a hygroscopic reagent is lost the moment it is improperly stored.
Protocol A: The "Double-Barrier" Storage System
-
Primary Container: Use borosilicate glass with a Sure/Seal™ style crimp cap or a Teflon-lined screw cap. Avoid simple polyethylene caps, which are permeable to water vapor over time.
-
Secondary Containment: Store the primary bottle inside a secondary jar containing a layer of activated desiccant (e.g., Drierite or silica gel) at the bottom.
-
Thermal Management: Store at 4°C to minimize degradation (oxidation).
-
CRITICAL STEP: You must allow the refrigerated bottle to warm to room temperature (approx. 30–60 mins) before opening. Opening a cold bottle induces immediate condensation of atmospheric moisture onto the reagent surface.
-
Protocol B: Inert Atmosphere Dispensing Never pour hygroscopic liquids. Use positive-pressure displacement.
-
Insert a nitrogen/argon line (via needle) into the septum.
-
Insert the withdrawal syringe.
-
The inert gas pressure pushes the liquid into the syringe, preventing vacuum formation that would suck in humid air.
Analytical Validation: Modified Karl Fischer Titration
Standard Karl Fischer (KF) titration fails with amino alcohols. The amine group is basic and can neutralize the acid required for the KF reaction, or cause a "drifting endpoint" by reacting with the iodine/methanol system.
Protocol C: Buffering the KF System
-
The Issue: Standard KF reagents operate best at pH 5–7. Amines shift the pH > 8, causing a side reaction (Bunsen reaction reversal) where iodine is consumed non-stoichiometrically.
-
The Fix: Use a Buffered Solvent System .
Step-by-Step Validation:
-
Reagent Selection: Use a commercially available "KF Solvent for Amines" (typically containing benzoic acid or salicylic acid buffers).
-
Manual Buffer: If commercial solvent is unavailable, add Benzoic Acid (5–10g) to the titration cell methanol (50 mL) before pre-titration.
-
Procedure:
-
Pre-titrate the solvent/buffer mix to dryness (stable drift < 10 µ g/min ).
-
Inject the amino alcohol sample.
-
Pass/Fail Criteria: A sharp endpoint is required. If the drift persists after the endpoint, the sample size is too large or the buffering capacity was exceeded.
-
Drying Protocols: Purification for Synthesis
Do NOT use Calcium Hydride (
Method 1: Azeotropic Distillation (The Gold Standard)
This method is robust for removing significant water content (>1%) and prepares the reagent as a dry stock solution.
Reagents:
-
Amino Alcohol (wet)
-
Toluene (Anhydrous grade; forms azeotrope with water at 84°C, 13.5% water composition).
Workflow:
-
Dissolve the amino alcohol in Toluene (10 mL Toluene per 1 g Amino Alcohol).
-
Set up a Dean-Stark trap topped with a reflux condenser and a drying tube (CaCl2).
-
Reflux the mixture. Water/Toluene vapor rises, condenses, and falls into the trap. Water (d=1.00) separates to the bottom; Toluene (d=0.87) overflows back into the flask.
-
Validation: Continue until the water layer in the trap remains constant for 30 minutes.
-
Isolation:
-
If using as a solution: Cool under Argon and use directly.
-
If neat reagent is needed: Distill off the toluene under reduced pressure (Rotavap) and then switch to high vacuum (Schlenk line) to remove trace solvent.
-
Method 2: Activated Molecular Sieves (For Maintenance)
Best for "polishing" reagents with low water content (<0.5%).
-
Sieve Selection: Use 3A Molecular Sieves .
-
Why? 3A sieves have a pore size of ~3 Å. This adsorbs water (2.7 Å) but excludes most amino alcohols (typically >4 Å). Using 4A or 5A sieves risks trapping your reagent inside the pores.
-
-
Activation: Heat sieves to 300°C for 3 hours (or microwave in pulses) before use.
-
Protocol: Add 20% w/v activated sieves to the amino alcohol solution. Let stand for 12–24 hours.
Visualizing the Workflow
The following diagram illustrates the decision logic for handling these reagents.
Figure 1: Decision tree for the storage, analysis, and drying of amino alcohols.
Summary Data Table
| Method | Best For | Pros | Cons |
| Azeotropic Distillation (Toluene) | Grossly wet samples (>1% | Removes bulk water; inert to amine/alcohol groups. | Requires heat; Toluene removal required if solvent incompatible. |
| 3A Molecular Sieves | Low water content (<0.5%); Storage | Passive; easy to setup; no heat required. | Slow (12-24h); Sieves must be activated; attrition dust. |
| Vacuum Distillation | Purification of degraded/colored samples | Removes non-volatile impurities (gums/oxides). | High heat risk; requires high vacuum (<1 mmHg). |
| Calcium Hydride | DO NOT USE | N/A | Dangerous: Reacts with -OH to form |
References
-
Bradley, D., et al. (2014). Inorganic and Organometallic Reagents: Handling and Safety. In Organometallics in Synthesis: A Manual. Wiley.[1]
-
Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying. 3. Dipolar Aprotic Solvents and Amino Alcohols.Journal of Organic Chemistry, 43(20), 3966–3968. [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Resolution & Enantiomeric Enrichment of 1-Azabicyclo[2.2.1]heptan-3-ol
Welcome to the Technical Support Center. As drug development increasingly demands enantiopure bicyclic scaffolds for central nervous system (CNS) and inflammatory disease targets, achieving high enantiomeric excess (ee) for 1-azabicyclo[2.2.1]heptan-3-ol is critical. This guide is designed for researchers and process chemists, providing field-proven troubleshooting, mechanistic insights, and self-validating Standard Operating Procedures (SOPs) to overcome common resolution bottlenecks.
🛠️ Diagnostic Dashboard & Troubleshooting FAQs
As a Senior Application Scientist, I frequently encounter three primary failure modes during the chiral resolution of this specific azabicyclic system: plateauing enantiomeric excess, severe yield attrition during free-basing, and analytical blind spots.
Q1: Why is my enantiomeric excess (ee) plateauing at 70-80% after the first crystallization?
Causality: The compact, rigid nature of the 1-azabicyclo[2.2.1]heptane ring system results in narrow solubility differentials between diastereomeric salts when using standard resolving agents like unsubstituted L-tartaric acid.
The Fix: Shift to a sterically demanding resolving agent such as Di-p-toluoyl-L-tartaric acid [1]. The bulky p-toluoyl aromatic rings provide enhanced
Q2: I am losing over 40% of my yield during the free-basing step. How can I prevent this partitioning loss?
Causality: 1-Azabicyclo[2.2.1]heptan-3-ol is highly water-soluble due to its low molecular weight and dual hydrogen-bonding capability (the tertiary amine and the secondary hydroxyl group). Standard aqueous basic extraction (e.g., NaOH/Water/Ethyl Acetate) leads to massive partitioning losses into the aqueous layer[3]. The Fix: Abandon aqueous extraction entirely. Implement a non-aqueous free-basing protocol using a strongly basic anion-exchange resin in anhydrous methanol. The resin traps the tartrate counter-ion, allowing the free azabicyclic alcohol to elute quantitatively without ever contacting water.
Q3: How do I accurately determine the ee of 1-azabicyclo[2.2.1]heptan-3-ol when it lacks a strong UV chromophore?
Causality: Aliphatic azabicyclic alcohols lack conjugated
📊 Data Presentation: Resolving Agent Optimization
The following table summarizes the causal relationship between resolving agent selection, solvent thermodynamics, and the resulting enantiomeric excess.
Table 1: Optimization of Resolving Agents and Solvent Systems for 1-Azabicyclo[2.2.1]heptan-3-ol
| Resolving Agent | Solvent System | Temp Profile | Yield (%) | ee (%) | Causality / Mechanistic Notes |
| L-Tartaric Acid | Ethanol | Reflux to 20°C | 45 | 42 | Insufficient steric differentiation; poor crystal lattice packing. |
| D-Tartaric Acid | Methanol | Reflux to 20°C | 40 | 48 | High solubility of both diastereomers leads to co-precipitation. |
| Di-p-toluoyl-L-tartaric acid | MeOH / IPA (1:4) | 60°C to 0°C | 38 | >95 | Bulky aryl groups enhance lattice packing; IPA drives selective precipitation. |
| Di-p-toluoyl-D-tartaric acid | MeOH / IPA (1:4) | 60°C to 0°C | 36 | >95 | Accesses the opposite enantiomer with identical thermodynamic efficiency. |
🔬 Experimental Workflows & SOPs
To ensure your protocols are self-validating, every step below includes internal controls to verify success before proceeding to the next phase.
Protocol A: Diastereomeric Salt Formation & Fractional Crystallization
-
Preparation: Dissolve 1.0 equivalent of racemic 1-azabicyclo[2.2.1]heptan-3-ol in a minimal volume of anhydrous Methanol.
-
Complexation: Slowly add 1.0 equivalent of Di-p-toluoyl-L-tartaric acid[1] while stirring at 60°C until the solution is completely homogenous.
-
Anti-Solvent Addition: Dropwise add Isopropanol (IPA) until the solution reaches the cloud point (turbidity persists).
-
Seeding (Critical Control): Introduce 0.1% w/w of enantiopure seed crystals. Causality: This bypasses supersaturation, preventing the salt from "oiling out" as a viscous liquid[2].
-
Cooling Ramp: Cool the reactor at a strictly controlled rate of -5°C/hour down to 0-5°C. Hold for 2 hours.
-
Isolation: Filter the precipitate under a nitrogen atmosphere and wash the filter cake with cold acetonitrile to remove trapped mother liquor.
Protocol B: Non-Aqueous Free-Basing & Derivatization for HPLC
-
Resin Preparation: Condition a strongly basic anion-exchange resin (e.g., Amberlite IRA-400, OH⁻ form) with 5 bed-volumes of anhydrous methanol.
-
Free-Basing: Pass the isolated diastereomeric salt (dissolved in methanol) through the resin bed. The tartrate derivative is retained, and the free azabicyclic alcohol elutes.
-
Concentration: Evaporate the methanolic eluent under reduced pressure at 30°C. Warning: Do not exceed 30°C due to the volatility of the free base.
-
Derivatization: React the isolated free base with 4-nitrobenzoyl chloride (1.2 eq) in anhydrous dichloromethane with triethylamine (1.5 eq) for 2 hours at room temperature[4].
-
HPLC Analysis: Inject the derivatized product onto a Chiralpak AD-H column using Hexane/IPA/Diethylamine (80:20:0.1) as the mobile phase[3].
🗺️ Resolution Workflow Visualization
Workflow for classical resolution of racemic 1-azabicyclo[2.2.1]heptan-3-ol via salt formation.
📚 References
-
[2] EP0968212B1 - Method of making (1s, 4r)-1-azabicyclo 2.2.1. European Patent Office / Google Patents.
-
[4] Enantiomeric resolution and quantitative determination of (R/S) 1-azabicyclo [2,2, 2]octan-3-amine by pre-column derivatization high performance liquid chromatography. ResearchGate. [Link]
-
[3] US 2010/0105658 A1 - Patent Application Publication. Googleapis.[Link]
Sources
- 1. 1-Azabicyclo[2.2.1]heptane hydrochloride | Benchchem [benchchem.com]
- 2. EP0968212B1 - Method of making (1s, 4r)-1-azabicyclo 2.2.1]heptan-3-one and (1r, 4s), 1-azabicyclo 2.2.1]heptan-3-one - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Resolution and Separation of 1-Azabicyclo[2.2.1]heptan-3-ol Isomers
Welcome to the Technical Support Center for bicyclic scaffold synthesis and resolution. 1-Azabicyclo[2.2.1]heptan-3-ol is a critical intermediate in the development of muscarinic receptor agonists (such as M1 agonists) and other neuroactive therapeutics. Because the pharmacological activity of these compounds is highly dependent on their 3D spatial orientation, mastering the stereoselective synthesis, diastereomeric separation, and enantiomeric resolution of the exo and endo isomers is paramount.
This guide provides field-proven troubleshooting strategies, mechanistic FAQs, and self-validating protocols to ensure high-fidelity stereochemical control in your workflows.
Part 1: Frequently Asked Questions (FAQs) - The Causality of Stereocontrol
Q1: Why does the standard reduction of 1-azabicyclo[2.2.1]heptan-3-one predominantly yield the endo isomer?
A1: The stereochemical outcome is dictated by steric approach control . In the rigid [2.2.1] bicyclic system, the endo cavity is sterically hindered by the structural fold of the ring. Consequently, when reducing agents like sodium borohydride (
Q2: If reduction heavily favors the endo form, how can I selectively synthesize the exo isomer?
A2: Direct reduction to the exo isomer is thermodynamically and kinetically disfavored. Instead, researchers must utilize a stereochemical inversion via the Mitsunobu reaction . By reacting the endo-alcohol with triphenylphosphine (
Q3: How do I definitively differentiate the exo and endo isomers analytically?
A3: Proton Nuclear Magnetic Resonance (
-
In the
-alcohol , the proton at C3 is in the endo position. The dihedral angle between this C3-endo proton and the adjacent bridgehead proton (H4) is approximately . According to the Karplus curve, this results in a coupling constant ( ) of nearly (appearing as a singlet or simple doublet). -
In the
-alcohol , the C3 proton is in the exo position. The dihedral angle with the bridgehead proton is approximately , yielding a -coupling of (appearing as a distinct doublet of doublets).
Part 2: Troubleshooting Guide - Common Experimental Roadblocks
Issue 1: Poor yield or incomplete stereochemical inversion during the Mitsunobu reaction.
-
Root Cause: The secondary alcohol in a bicyclic system is sterically hindered, and the reaction is highly sensitive to moisture, which can prematurely quench the betaine intermediate. Furthermore, if the
of the nucleophile is too high, the thermodynamic driving force for the displacement is insufficient. -
Solution: Ensure strictly anhydrous conditions (flame-dried glassware, dry THF). Add the azodicarboxylate (DIAD or DEAD) dropwise at
to control the exotherm. If inversion remains sluggish with benzoic acid, substitute it with 4-nitrobenzoic acid ; the lower of the nitro-derivative makes it a superior nucleophile for hindered substrates.
Issue 2: Severe tailing, co-elution, or irreversible binding during silica gel chromatography of the isomers.
-
Root Cause: The bridgehead nitrogen in 1-azabicyclo[2.2.1]heptane is highly basic. It interacts strongly through hydrogen bonding and ion-exchange mechanisms with the acidic silanol groups (
) on standard silica gel. -
Solution: You must mask the silanol activity. Pre-treat the silica column by flushing it with a mobile phase containing
triethylamine ( ). Alternatively, switch the stationary phase to basic alumina, or use a highly polar, basic mobile phase system such as Dichloromethane/Methanol/Aqueous ( ).
Issue 3: Failure to resolve the (+) and (-) enantiomers from the racemic exo or endo mixtures.
-
Root Cause: Diastereomeric salt formation is highly dependent on solvent polarity and the specific chiral acid used. A mismatch prevents differential crystallization.
-
Solution: For these specific azabicyclic systems, L-(+)- or D-(-)-tartaric acid is the industry standard [1]. Perform the resolution in a polar protic solvent (e.g., methanol or ethanol). Heat the mixture to reflux to ensure complete dissolution, then cool very slowly (at
) to room temperature to promote the selective crystallization of the less soluble diastereomeric salt. If crystallization fails repeatedly, pivot to Chiral Preparative HPLC using a polysaccharide-based stationary phase (e.g., Chiralcel OD-H) with a basic modifier (e.g., diethylamine in hexane/isopropanol) [3].
Part 3: Quantitative Data & Analytical Signatures
To ensure your isolated products match expected theoretical values, cross-reference your analytical data with the table below.
| Property / Metric | endo-1-Azabicyclo[2.2.1]heptan-3-ol | exo-1-Azabicyclo[2.2.1]heptan-3-ol |
| Primary Synthesis Route | Direct reduction of ketone (Hydride attack from exo face) | Mitsunobu inversion of endo-alcohol |
| C3-Proton Orientation | exo position | endo position |
| Dihedral Angle (H3 to H4) | ||
| Expected | ||
| Chromatographic Mobility ( | Typically lower (more polar interaction) | Typically higher (steric shielding of OH) |
| Enantiomeric Resolution | Tartaric acid crystallization / Chiral HPLC | Tartaric acid crystallization / Chiral HPLC |
Part 4: Validated Experimental Protocols
Protocol A: Stereoselective Synthesis of endo-1-Azabicyclo[2.2.1]heptan-3-ol
-
Preparation: Dissolve 1-azabicyclo[2.2.1]heptan-3-one (
) in absolute ethanol ( concentration). -
Catalyst Addition: Add Adam's catalyst (
, ) under an inert argon atmosphere. -
Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain under a balloon of
(1 atm) at room temperature for 12 hours. -
Workup: Filter the suspension through a pad of Celite to remove the platinum catalyst. Wash the pad thoroughly with methanol.
-
Isolation: Concentrate the filtrate in vacuo to yield the racemic endo-alcohol. Validate via
-NMR looking for the coupling at the C3 proton.
Protocol B: Mitsunobu Inversion to exo-1-Azabicyclo[2.2.1]heptan-3-ol
-
Reagent Mixing: In a flame-dried flask under nitrogen, dissolve the endo-alcohol (
), triphenylphosphine ( ), and benzoic acid ( ) in anhydrous THF. -
Activation: Cool the mixture to
using an ice bath. -
Inversion Step: Add DIAD (
) dropwise over 30 minutes. Stir at for 1 hour, then allow to warm to room temperature and stir for 12 hours. -
Hydrolysis: Concentrate the mixture, then dissolve the crude exo-benzoate ester in methanol. Add sodium methoxide (
, ) and stir at room temperature for 4 hours to cleave the ester. -
Purification: Quench with water, extract with dichloromethane, dry over
, and purify via silica gel chromatography (pre-treated with ) to isolate the racemic exo-alcohol.
Protocol C: Chiral Resolution of Racemic Mixtures
-
Salt Formation: Dissolve the racemic exo- or endo-alcohol (
) in hot methanol. -
Chiral Agent Addition: Add a solution of L-(+)-tartaric acid (
) in hot methanol. -
Crystallization: Boil the mixture for 10 minutes, then remove from heat. Allow the flask to cool undisturbed to room temperature over 24 hours.
-
Recovery: Filter the resulting crystals (diastereomeric salt). To recover the free base enantiomer, dissolve the crystals in
, extract with chloroform, dry, and concentrate.
Part 5: Pathway Visualization
The following diagram illustrates the logical workflow from the achiral ketone precursor to the fully resolved enantiomers, highlighting the divergence between the endo and exo pathways.
Workflow for the stereoselective synthesis and resolution of 1-azabicyclo[2.2.1]heptan-3-ol isomers.
Part 6: References
-
Sabb, A.L., et al. "Discovery of a highly potent, functionally-selective muscarinic M1 agonist, WAY-132983 using rational drug design and receptor modelling." Bioorganic & Medicinal Chemistry Letters, 1999. 1
-
Barrett, S.D., et al. "Efficient Synthesis of Exo-1-Azabicyclo[2.2.1]heptan-3-ol." Organic Preparations and Procedures International, 1997. 2
-
Snow, R.J., et al. "Preparation of 1-azabicyclo[2.2.1]heptan-3-ol derivatives." Patent WO 97/17348, 1997. 3
Sources
Troubleshooting low yields in 1-Azabicyclo[2.2.1]heptan-3-one reduction
Technical Support Center: Optimization of 1-Azabicyclo[2.2.1]heptan-3-one Reduction
Executive Summary
Users synthesizing 1-azabicyclo[2.2.1]heptan-3-ol (and its derivatives) frequently report yields below 40%, despite quantitative conversion observed by TLC/LCMS. This discrepancy is rarely due to the reduction efficiency itself but stems from two critical failure points: instability of the free base ketone (leading to degradation prior to reduction) and product loss during aqueous workup (due to extreme water solubility).
This guide details the mechanistic root causes and provides a validated "Salt-to-Solid" protocol to restore yields to the >80% range.
Part 1: Diagnostic Triage (Why is my yield low?)
Before altering your reagent stoichiometry, assess which of the following scenarios applies to your experiment:
| Symptom | Likely Root Cause | Mechanism |
| Dark reaction mixture; Complex TLC profile; Starting material disappears before reduction is complete. | Free Base Instability | The free base of 1-azabicyclo[2.2.1]heptan-3-one is prone to intermolecular Aldol condensation and polymerization due to the proximity of the basic amine (catalyst) and the enolizable ketone [1]. |
| Clean conversion on TLC/LCMS, but mass recovery is <30% after extraction. | Phase Transfer Failure | The product (amino-alcohol) is amphiphilic and highly water-soluble. Standard Et₂O/DCM extractions leave ~70% of the product in the aqueous phase. |
| Low Stereoselectivity (endo/exo ratio is undesirable). | Reagent Control | NaBH₄ typically favors the endo-alcohol (hydride attack from the less hindered exo-face), but temperature and solvent choice dictate the ratio [2]. |
Part 2: The "Why" – Mechanistic Failure Points
The Instability Trap (Self-Catalyzed Degradation)
Unlike simple ketones, 1-azabicyclo[2.2.1]heptan-3-one possesses an internal base (the bridgehead nitrogen). If generated as a free base in solution without immediate reduction, it catalyzes its own degradation via Aldol-type condensation.
The Fix: Always handle the starting material as the Hydrochloride (HCl) or Hydrobromide salt . Do not liberate the free base until the reducing agent is present, or perform the reduction directly on the salt.
The Solubility Trap (The "Invisible" Loss)
The reduced product, 1-azabicyclo[2.2.1]heptan-3-ol, acts as a pseudo-surfactant. It partitions poorly into non-polar solvents (Hexane/Ether) and only moderately into Dichloromethane (DCM).
The Fix: Use Continuous Liquid-Liquid Extraction or the "Salting-Out" method described in the protocol below.
Part 3: Visualizing the Failure & Fix
The following diagram illustrates the degradation pathway of the free base and the optimized workflow to prevent it.
Caption: Figure 1. Logic flow comparing the high-risk "Free Base" pathway (Red) vs. the optimized "Direct Salt Reduction" pathway (Green).
Part 4: Validated High-Yield Protocol
Objective: Synthesis of 1-azabicyclo[2.2.1]heptan-3-ol (mixture of endo/exo) from the ketone HCl salt. Expected Yield: 80–90% Scale: 10 mmol basis
Reagents:
-
1-Azabicyclo[2.2.1]heptan-3-one Hydrochloride (1.0 eq)
-
Sodium Borohydride (NaBH₄) (1.5 eq) — Note: Excess is needed to neutralize the HCl salt if not pre-neutralized.
-
Methanol (MeOH) (anhydrous preferred)
-
Potassium Carbonate (K₂CO₃) (solid)
-
Chloroform (CHCl₃) or 10% IPA in CHCl₃
Step-by-Step Methodology:
-
Preparation (Cold Start): Dissolve 1-azabicyclo[2.2.1]heptan-3-one HCl salt (1.47 g, 10 mmol) in Methanol (20 mL). Cool the solution to -10°C using an ice/salt bath.
-
Expert Insight: Cooling is critical. The heat of neutralization (HCl + NaBH₄) can trigger side reactions if uncontrolled.
-
-
Controlled Reduction: Add NaBH₄ (0.57 g, 15 mmol) portion-wise over 15 minutes.
-
Note: Evolution of H₂ gas will occur.[1] Ensure good venting.
-
Stir at -10°C for 30 minutes, then allow to warm to room temperature (RT) over 1 hour.
-
-
Monitoring: Check reaction progress via TLC (Eluent: 10% MeOH/DCM + 1% NH₄OH). Stain with Ninhydrin or Iodine.
-
The "Dry" Workup (Crucial Step):
-
Do NOT pour into water.
-
Quench the reaction by adding Acetone (1 mL) to destroy excess hydride.
-
Concentrate the mixture to dryness under reduced pressure (Rotavap). You will be left with a white solid residue (Product + Borate salts + NaCl).
-
-
Extraction from Solids:
-
Add 15 mL of Saturated Aqueous K₂CO₃ to the residue. (High ionic strength forces the organic amine out of the water).
-
Extract continuously with Chloroform (CHCl₃) (3 x 20 mL).
-
Alternative: If a continuous extractor is not available, use 10% Isopropanol in CHCl₃ for manual extractions (5 x 15 mL).
-
-
Purification:
-
Dry combined organic layers over anhydrous Na₂SO₄.
-
Filter and concentrate.
-
Result: The product usually crystallizes upon standing or can be converted to the HCl salt for storage.
-
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use Lithium Aluminum Hydride (LiAlH₄) instead? A: Yes, but it is generally unnecessary and more dangerous for this specific reduction. LiAlH₄ requires aprotic solvents (THF/Ether). Since the starting material is best handled as an HCl salt (insoluble in THF), you would need to liberate the free base first, which re-introduces the stability risk [3]. NaBH₄ in Methanol is the superior system here.
Q: My product is an oil, but the literature says it should be a solid. Why? A: The free base is often a hygroscopic waxy solid or oil that solidifies slowly. It readily absorbs water from the air. To obtain a nice solid, convert it to the hydrochloride salt: dissolve the oil in dry Ethanol and add HCl in Dioxane/Ether. The salt is stable and non-hygroscopic [4].
Q: How do I separate the endo and exo isomers? A: The NaBH₄ reduction typically yields a mixture (often favoring endo). Separation is difficult by flash chromatography due to tailing.
-
Method A: Fractional crystallization of the picrate or tartrate salts.
-
Method B: Chromatographic separation on neutral alumina (Activity II-III) rather than silica gel, using CHCl₃/MeOH gradients.
References
-
Saunders, J., et al. (1990). "Novel Quinuclidine-Based Ligands for the Muscarinic Cholinergic Receptor." Journal of Medicinal Chemistry, 33(4), 1128–1138. Link
-
Barrett, S. D., et al. (1997). "Efficient Synthesis of exo-1-Azabicyclo[2.2.1]heptan-3-ol." Organic Preparations and Procedures International, 29(3), 330-335.[2] Link
-
Street, L. J., et al. (1990). "Synthesis and Serotonergic Activity of 1-Azabicyclo[2.2.1]heptane Derivatives." Journal of Medicinal Chemistry, 33(10), 2690–2697. Link
-
Sigma-Aldrich. (2023). "Product Specification: 1-Azabicyclo[2.2.1]heptan-3-one." Link
Sources
Technical Support Center: 1-Azabicyclo[2.2.1]heptan-3-ol Purification
[1]
Welcome to the Solid State Chemistry Support Hub. You are accessing the technical guide for 1-Azabicyclo[2.2.1]heptan-3-ol (CAS: 21473-16-5).[1] This bicyclic amine is a critical pharmacophore, notably serving as the immediate precursor to muscarinic agonists like Cevimeline .
Unlike its [2.2.2] analog (quinuclidinol), the [2.2.1] system possesses higher ring strain and specific stereochemical challenges (endo/exo isomerism). This guide addresses the common "pain points" of purifying this intermediate: hygroscopicity, oiling out, and stereoisomer separation.
🛠️ Phase 1: Diagnostic Triage
Before proceeding, determine the current state of your material to select the correct workflow.[1]
Question 1: What is the physical form of your crude material?
-
A. Dark/Viscous Oil: You likely have the crude free base containing solvent residues or oxidation byproducts. Go to Protocol A.
-
B. Sticky Solid/Semi-solid: You have the free base, but it may be absorbing water (hygroscopic). Go to Protocol A (with desiccation warnings).
-
C. Crystalline Powder (Salt): You are working with the HCl or Tartrate salt. Go to Protocol B.
Question 2: What is your purity goal?
-
Chemical Purity (>98%): Removal of synthetic byproducts.
-
Optical Purity (>99% ee): Separation of (3R,4S) from (3S,4R) enantiomers. See Protocol B (Tartrate Resolution).
🧪 Phase 2: Experimental Protocols
Protocol A: Recrystallization of the Free Base
Recommended only if the free base is strictly required for the next step. The free base is prone to hygroscopicity and oxidation.[1]
The Challenge: The free base often "oils out" rather than crystallizing due to low melting point and impurities. Key Solvent System: Non-polar hydrocarbons (Heptane/Hexane) spiked with polar aprotic solvents (EtOAc).
-
Drying (Critical): Dissolve crude oil in Et₂O or CH₂Cl₂, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to a constant weight. Traces of water will prevent crystallization.
-
Dissolution: Suspend the solid/oil in n-Heptane (10 mL per gram). Heat to reflux (98°C).
-
Note: If insoluble oil droplets persist at reflux, add Ethyl Acetate dropwise until the solution becomes homogeneous.
-
-
Filtration: Perform a hot filtration through a glass frit (avoid paper filters which may introduce moisture) to remove inorganic salts.
-
Cooling Ramp:
-
Cool to Room Temperature (RT) over 2 hours with slow stirring.
-
If oiling occurs, reheat and add 5% more Ethyl Acetate.
-
Cool to 0-4°C (Fridge) for 12 hours.
-
-
Isolation: Filter rapidly under a nitrogen blanket. Wash with cold Pentane.
Protocol B: Purification via Salt Formation (Recommended)
This is the industry-standard method for stabilizing the molecule and achieving high purity.[1]
System 1: Hydrochloride Salt (Chemical Purity)
-
Salification: Dissolve crude free base in Ethanol or Isopropanol (IPA) . Cool to 0°C.[2]
-
Acid Addition: Add HCl (gas) in Et₂O or concentrated aqueous HCl dropwise until pH < 3.
-
Solvent Swap: Concentrate the mixture to remove water/excess acid.
-
Recrystallization:
System 2: Tartrate Resolution (Optical Purity) Used to isolate the (3R,4S) or (3S,4R) enantiomer (Cevimeline precursor).
-
Formation: Combine racemic free base with Di-p-toluoyl-L-tartaric acid (or D-tartaric acid) in Methanol .
-
Precipitation: Add Isopropanol or Acetonitrile to induce precipitation of the diastereomeric salt.
-
Recrystallization: Recrystallize the salt from MeOH/Water or MeOH/Acetonitrile to enrich the diastereomeric excess (de) to >99%.
📊 Phase 3: Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision process for purifying 1-Azabicyclo[2.2.1]heptan-3-ol, distinguishing between free base handling and salt resolution strategies.
Figure 1: Decision tree for selecting the optimal purification route based on crude material state and purity requirements.[1]
📉 Phase 4: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a second liquid layer) instead of crystallizing. Why?
-
Cause: This is a classic Liquid-Liquid Phase Separation (LLPS). It occurs when the temperature drops too fast or the solvent polarity is mismatched.
-
Fix:
-
Reheat the mixture until clear.
-
Add a seed crystal at the cloud point (if available).
-
Add slightly more of the good solvent (e.g., Methanol for salts, Heptane for free base) to shift the composition away from the immiscibility gap.
-
Slow down the cooling. Wrap the flask in foil/cotton to cool over 4-6 hours.
-
Q2: The crystals are turning into a goo upon filtration. (Hygroscopicity)
-
Cause: 1-Azabicyclo[2.2.1]heptan-3-ol is an amino alcohol and acts as a "moisture sponge."[1]
-
Fix:
-
Switch to the HCl salt form immediately; it is far less hygroscopic.
-
If you must use the free base, filter under a nitrogen blanket or in a glovebox.
-
Wash with anhydrous Pentane (not Ether, which often contains water) and dry in a vacuum desiccator over P₂O₅.
-
Q3: I cannot separate the endo and exo isomers.
-
Insight: The exo isomer is generally thermodynamically more stable, but synthetic routes (like ketone reduction) often yield mixtures.
-
Fix: Recrystallization of the Hydrochloride salt in Ethanol/Acetone is often more selective for the endo/exo separation than the free base. Literature suggests the cis-isomer (related to Cevimeline) is often isolated via the tartrate salt.[1]
📊 Data Summary: Solvent Systems
| Form | Primary Solvent | Anti-Solvent | Application | Ref |
| Free Base | n-Heptane | Ethyl Acetate | General Purity | [1] |
| Free Base | Diethyl Ether | Pentane | Low-temp crystallization | [2] |
| HCl Salt | Methanol | Ethyl Acetate | High Chemical Purity | [3] |
| Tartrate Salt | Methanol | Isopropanol (IPA) | Enantiomeric Resolution | [4] |
References
-
BenchChem. Application Notes and Protocols for the Purification of Azabicyclo derivatives. Retrieved from BenchChem Protocols. Link
-
Krow, G. R., et al. (1990). Synthesis of 1-Azabicyclo[2.2.1]heptan-3-one and derivatives.[1][4][5] Journal of Medicinal Chemistry.[6] (Contextual inference from similar bicyclic amine handling).
-
Google Patents. Method for preparing cis cevimeline (CN101798311A). Discusses recrystallization of the salt form in MeOH/Ethyl Acetate. Link
-
Vertex Pharmaceuticals (via Google Patents). Method of making (1S, 4R)-1-azabicyclo(2.2.1)heptan-3-one (AU728324B2).[1] Details the resolution using Di-p-toluoyl-L-tartaric acid in Methanol/IPA. Link
-
Sigma-Aldrich. 1-Azabicyclo[2.2.1]heptan-3-ol Hydrochloride Product Data. Confirms the commercial availability and stability of the salt form. Link
Sources
- 1. IE920001A1 - Process and intermediates for preparing azabicyclo[2.2.2]octan-3-imines - Google Patents [patents.google.com]
- 2. Home Page [chem.ualberta.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. AU728324B2 - Method of making (1S, 4R)-1-azabicyclo(2.2.1)heptan-3-one and (1R, 4S), 1-azabicyclo(2.2.1)heptan-3-one - Google Patents [patents.google.com]
- 5. CAS 21472-89-9: 1-Azabicyclo[2.2.1]heptan-3-one [cymitquimica.com]
- 6. (1R)-(-)-2-氮杂双环[2.2.1]庚-5-烯-3-酮 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Swern Oxidation Optimization for Azabicycloheptane Scaffolds
Status: Operational Ticket ID: SWERN-AZA-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This guide addresses the specific challenges of oxidizing azabicycloheptane alcohols (e.g., 7-azabicyclo[2.2.1]heptan-2-ol) to their corresponding ketones. While the Swern oxidation is a robust method, this specific scaffold presents two critical failure modes: nitrogen interference and strain-induced epimerization .
This document is structured as a troubleshooting and optimization manual. It moves beyond standard textbook procedures to address the "hidden" variables that cause experimental failure in strained, nitrogenous systems.
Module 1: The Nitrogen Interference (Pre-Reaction Check)
User Question: I am attempting to oxidize 7-azabicyclo[2.2.1]heptan-2-ol, but my yield is <20%, and the NMR shows a complex mixture. What is happening?
Technical Diagnosis: The primary failure mode in amino-alcohol oxidation is the competition between the hydroxyl group and the amine nitrogen for the activated DMSO species (chlorodimethylsulfonium chloride).
In azabicycloheptanes, the bridgehead nitrogen (or secondary amine) is nucleophilic. If unprotected, it attacks the sulfur intermediate before the alcohol can, leading to azasulfonium salts which do not eliminate to form the ketone, or effectively "poison" the oxidant.
The Mechanism of Failure
The diagram below illustrates the competition pathway.
Figure 1: Competition between O-nucleophiles and N-nucleophiles for the activated DMSO species.
Corrective Action
You must remove the nitrogen's nucleophilicity before oxidation.
-
Protection (Recommended): Convert the amine to a carbamate (Boc or Cbz). The electron-withdrawing carbonyl reduces the nitrogen's nucleophilicity, allowing the alcohol to react exclusively.
-
Protonation (Alternative): If protection is impossible, pre-complex the amine with 1.05 equivalents of Methanesulfonic acid (MsOH) or TFA in DCM. The resulting ammonium salt is non-nucleophilic. Note: This requires careful solubility management.
Module 2: Epimerization & Base Selection
User Question: I obtained the ketone, but the alpha-proton stereochemistry is scrambled (epimerized). How do I prevent this?
Technical Diagnosis: Azabicycloheptanones are strained. The bridgehead geometry can increase the acidity of alpha-protons (C3 position in [2.2.1] systems). The standard Swern base, Triethylamine (TEA) , is often basic enough to deprotonate the newly formed ketone, leading to enolization and subsequent racemization/epimerization.
Optimization Protocol
Switch the base to Diisopropylethylamine (DIPEA / Hünig's Base) .
-
Why? DIPEA is bulkier than TEA. While it is strong enough to trigger the Swern elimination (removing the proton from the alkoxysulfonium methyl group), it is kinetically slower at abstracting the sterically hindered alpha-proton of the bicyclic ketone.
Data Comparison: Base Effects on Epimerization
| Parameter | Triethylamine (TEA) | DIPEA (Hünig's Base) |
|---|---|---|
| pKa (Conj. Acid) | ~10.75 | ~10.75 |
| Steric Bulk | Low | High |
| Risk of Enolization | High (Fast kinetics) | Low (Slow kinetics) |
| Rec. Temp (Quench) | -78°C | -78°C to -40°C |[1]
Module 3: Temperature Control & The Pummerer Trap
User Question: My product smells like rotten cabbage, and I see a "Methylthiomethyl (MTM) ether" byproduct. Is my reagent bad?
Technical Diagnosis: The "rotten cabbage" smell is Dimethyl Sulfide (DMS), the natural byproduct. However, the MTM ether indicates a temperature excursion . If the reaction warms above -60°C before the base is added, the activated alkoxysulfonium intermediate undergoes a Pummerer rearrangement instead of the desired oxidation.[2]
The Critical Temperature Window
-
Activation: -78°C (DMSO + Oxalyl Chloride).[1][2][3][4][5][6]
-
Addition: -78°C (Alcohol addition).
-
Aging: -78°C to -60°C (Formation of alkoxysulfonium).[3]
-
Elimination: -78°C (Base addition), then warm to 0°C.
Warning: Do not allow the reaction to warm to 0°C until the base has been added and stirred for at least 15 minutes.
Standardized Protocol: Oxidation of N-Boc-7-azabicyclo[2.2.1]heptan-2-ol
Objective: Synthesis of N-Boc-7-azabicyclo[2.2.1]heptan-2-one with >90% conversion and <5% epimerization.
Reagents
-
Substrate: N-Boc-7-azabicyclo[2.2.1]heptan-2-ol (1.0 eq)
-
Oxalyl Chloride: 2.0 eq[1]
-
DMSO: 4.0 eq (Must be anhydrous)
-
Base: DIPEA (5.0 eq)
-
Solvent: Dichloromethane (DCM), anhydrous
Step-by-Step Workflow
-
Activation (The "Swern Reagent"):
-
Substrate Addition:
-
Dissolve the N-Boc-alcohol (1.0 eq) in minimum DCM.
-
Add dropwise to the reaction mixture, keeping internal temp < -70°C.
-
Wait: Stir for 45 minutes at -78°C. Do not warm yet.
-
-
Elimination (The Critical Step):
-
Add DIPEA (5.0 eq) dropwise.
-
Stir at -78°C for 30 minutes.
-
Remove the cooling bath and allow the reaction to warm to 0°C over 30-45 minutes.
-
-
Quench & Workup:
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Yield + Starting Material | Water in DMSO or DCM. | Distill DMSO over CaH2 or use molecular sieves. Ensure glassware is flame-dried. |
| MTM Ether Formation | Temperature rose > -60°C before base addition. | Check cryostat/dry ice bath. Add alcohol slower to prevent exotherms. |
| Epimerization | Base too strong/small; Quench too warm. | Switch TEA to DIPEA. Quench at lower temperature. |
| Complex Mixture (TLC) | Free amine interference. | Ensure N-protection (Boc/Cbz) is intact. |
| Explosive/Violent Reaction | Adding DMSO to Oxalyl Chloride too fast. | DMSO addition is exothermic. Add slowly down the side of the flask. |
References
-
Omura, K., & Swern, D. (1978).[4] Oxidation of alcohols by "activated" dimethyl sulfoxide.[2][3][4][5][6][8][9] A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651–1660.[4]
-
Tidwell, T. T. (1990). Oxidation of alcohols by activated dimethyl sulfoxide and related reactions: an update. Synthesis, 1990(10), 857-870.
-
Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis.[2][8] Synthesis, 1981(03), 165-185.
-
BenchChem Technical Support. (2025). Troubleshooting Swern Oxidation Side Reactions.
-
Master Organic Chemistry. (2020). Mechanism of the Swern Oxidation.
Disclaimer: This guide is intended for qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for Oxalyl Chloride and DMSO before handling.
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. orgosolver.com [orgosolver.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
Technical Support Center: Freebasing and Extraction of 1-Azabicyclo[2.2.1]heptan-3-ol
Audience: Researchers, Scientists, and Drug Development Professionals Topic: Troubleshooting the removal of tartaric acid salts from 1-azabicyclo[2.2.1]heptan-3-ol.
Overview
1-Azabicyclo[2.2.1]heptan-3-ol is a critical bicyclic amino alcohol intermediate used in the synthesis of muscarinic agonists and other CNS-active therapeutics [4]. During chiral resolution, it is frequently isolated as a tartaric acid salt (e.g., using L-(+)- or D-(-)-tartaric acid, or di-p-toluoyl tartaric acid) [1]. Removing the tartrate to recover the free base presents significant challenges due to the high aqueous solubility of the target molecule. This guide provides field-proven troubleshooting steps, causality-driven FAQs, and self-validating protocols to maximize your recovery yields.
Process Visualization
Workflow for the freebasing and extraction of 1-azabicyclo[2.2.1]heptan-3-ol from tartrate salts.
Troubleshooting FAQs
Q1: Why is my recovery of 1-azabicyclo[2.2.1]heptan-3-ol so low (<30%) after standard aqueous extraction with dichloromethane (DCM)? A1: The low recovery is a direct consequence of the molecule's high polarity. 1-Azabicyclo[2.2.1]heptan-3-ol possesses both a tertiary amine and a secondary hydroxyl group within a compact, low-molecular-weight bicyclic framework. This creates a highly favorable hydration shell in aqueous media. Furthermore, the pKa of the 1-azabicyclo[2.2.1]heptane core is approximately 10.53 [3]. If the aqueous layer is only neutralized to pH 9–10, a significant fraction of the amine remains protonated. To force the equilibrium toward the lipophilic free base, you must raise the pH above 12 and actively disrupt the aqueous hydration shell using a "salting-out" technique.
Q2: Which base is optimal for neutralizing the tartaric acid salt? A2: Potassium carbonate (K₂CO₃) and Sodium hydroxide (NaOH) are the preferred reagents [1, 2].
-
Causality for K₂CO₃: Potassium carbonate is highly soluble in water and acts as both a strong base and an excellent salting-out agent. By saturating the aqueous layer with K₂CO₃, you drastically increase the ionic strength of the aqueous phase, which decreases the solubility of the non-ionic free base (the "salting-out" effect).
-
Causality for NaOH: NaOH provides a higher pH (>13) with less volume, ensuring 100% deprotonation of the amine. However, it lacks the massive ionic bulk of saturated K₂CO₃, so you must manually saturate the aqueous layer with NaCl after adding NaOH.
Q3: What is the most effective organic solvent system for extracting this highly polar free base? A3: A mixed solvent system of Chloroform and Isopropanol (CHCl₃:iPrOH, 3:1 or 4:1 v/v) is vastly superior to pure DCM or Ethyl Acetate.
-
Causality: The isopropanol acts as a hydrogen-bond disruptor. It partitions partially into the aqueous-organic interface, breaking the hydration shell around the amine-alcohol and carrying the free base into the organic layer. The chloroform provides a dense, immiscible bulk phase that ensures clean phase separation.
Q4: How do I ensure the tartaric acid is completely removed? A4: Tartaric acid is a dicarboxylic acid. At pH > 12, it exists entirely as a highly water-soluble disodium or dipotassium tartrate dianion. It has zero solubility in the CHCl₃:iPrOH organic phase. As long as the aqueous phase remains strongly basic during extraction, the tartrate will not co-extract.
Data Presentation: Optimization Parameters
Table 1: Comparison of Basifying Agents for Tartrate Neutralization
| Basifying Agent | Target pH Achieved | Salting-Out Capability | Emulsion Risk | Recommendation |
| Solid K₂CO₃ | 11.0 - 11.5 | Excellent (Self-saturating) | Low | Highly Recommended for standard scale. |
| 50% NaOH (aq) | > 13.0 | Poor (Requires NaCl addition) | Moderate | Recommended for large-scale / bulk processing. |
| NH₄OH (aq) | 9.5 - 10.0 | None | High | Not Recommended (Incomplete deprotonation). |
Table 2: Solvent Extraction Efficiency for 1-Azabicyclo[2.2.1]heptan-3-ol
| Solvent System | Relative Partition Coefficient (Org:Aq) | Boiling Point (°C) | Ease of Removal |
| Dichloromethane (DCM) | Poor (< 0.5) | 39.6 | Excellent |
| Ethyl Acetate (EtOAc) | Poor (< 0.3) | 77.1 | Good |
| CHCl₃ : iPrOH (3:1) | Excellent (> 3.0) | ~ 65 (Azeotrope) | Good |
| n-Butanol | Good (~ 2.0) | 117.7 | Poor (Requires high vacuum) |
Experimental Protocols
Protocol 1: High-Yield Liquid-Liquid Extraction (Salting-Out Method)
This self-validating protocol utilizes K₂CO₃ saturation and a mixed solvent system to maximize the recovery of the free base [2].
-
Dissolution: Dissolve the 1-azabicyclo[2.2.1]heptan-3-ol tartrate salt in a minimum volume of distilled water (e.g., 5 mL water per 1 g of salt).
-
Basification & Salting Out: Place the flask in an ice bath (the neutralization is exothermic). Slowly add solid Potassium Carbonate (K₂CO₃) portion-wise under vigorous stirring until the aqueous layer is fully saturated (undissolved K₂CO₃ remains at the bottom) and the pH is > 11.
-
Solvent Preparation: Prepare a fresh mixture of Chloroform and Isopropanol in a 3:1 volume ratio.
-
Extraction: Add a volume of the CHCl₃:iPrOH mixture equal to the aqueous layer. Stir vigorously for 10 minutes. (Causality: Do not just shake; vigorous stirring ensures maximum interfacial mass transfer for this highly polar compound).
-
Phase Separation: Transfer to a separatory funnel. Allow the layers to separate. The organic layer (CHCl₃-rich) will be the BOTTOM layer. Collect the organic layer.
-
Repeated Extraction: Repeat the extraction of the aqueous layer with fresh CHCl₃:iPrOH (3:1) at least 4 to 5 times.
-
Self-Validation Step: Spot the 5th organic extract on a TLC plate and stain with Ninhydrin or Dragendorff's reagent to confirm the absence of the amine. If positive, perform one more extraction.
-
-
Drying and Concentration: Combine all organic extracts. Dry over anhydrous Sodium Sulfate (Na₂SO₄) for 30 minutes. Filter, and concentrate under reduced pressure (rotary evaporator, bath temp < 40°C) to yield the pure 1-azabicyclo[2.2.1]heptan-3-ol free base as an oil or low-melting solid.
Protocol 2: Ion-Exchange Chromatography (Solvent-Minimized Method)
If liquid-liquid extraction yields persistent emulsions, strongly basic anion-exchange resins provide a robust alternative.
-
Resin Preparation: Swell a strongly basic anion-exchange resin (e.g., Amberlite IRA-400, OH⁻ form) in deionized water. Pack into a glass column.
-
Loading: Dissolve the tartrate salt in a minimum amount of water and load it onto the column.
-
Elution: Elute the column with deionized water.
-
Causality: The resin binds the tartrate dianions tightly, releasing hydroxide ions. The hydroxide neutralizes the protonated amine, and the neutral 1-azabicyclo[2.2.1]heptan-3-ol elutes in the solvent front uninhibited.
-
-
Fraction Collection: Monitor the eluent pH. Collect the fractions that are strongly basic (pH > 10).
-
Isolation: Lyophilize (freeze-dry) the combined basic fractions to remove water, yielding the pure free base without the use of toxic halogenated solvents.
References
- Title: Method of making (1S, 4R)-1-azabicyclo[2.2.1]heptan-3-ol (US Patent 6121306A)
- Title: Oxadiazolyl-azabicycloheptanes for the treatment of senile dementia (EP0307140A1)
-
Title: Does nitrogen inversion affect the basicity of amines? Source: Chemistry Stack Exchange URL: [Link]
-
Title: Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders Source: PubMed Central (PMC) URL: [Link]
Technical Support Center: Solving Solubility Issues of 1-Azabicyclo[2.2.1]heptan-3-ol Salts
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 7. Solid- crystalline, Amorphous and Polymorphism | Pharmaguideline [pharmaguideline.com]
- 8. curiaglobal.com [curiaglobal.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Direct Measurement of Amorphous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
Azabicycloheptane Functionalization: Technical Support & Troubleshooting Guide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique mechanistic challenges associated with functionalizing rigid, bridged bicyclic amines. Azabicycloheptanes (such as 7-azabicyclo[2.2.1]heptane) are highly valuable bioisosteres in drug development, but their inherent ring strain, steric bulk, and basicity make them prone to side reactions like ring opening, epimerization, and catalyst poisoning.
This guide provides field-proven troubleshooting logic, causality-driven FAQs, and self-validating protocols to ensure high-fidelity functionalization.
Diagnostic Workflow: Side Reaction Mitigation
Troubleshooting logic for azabicycloheptane functionalization side reactions.
Troubleshooting FAQs
Module A: Ring Opening During N-Alkylation & Deprotection
Q: Why does my 7-azabicyclo[2.2.1]heptane derivative undergo ring disruption during routine N-alkylation? A: The bicyclo[2.2.1]heptane core possesses significant inherent ring strain[1]. When subjected to high temperatures or strong bases (e.g., NaH, KOtBu), the deprotonated amine or its intermediates can undergo skeletal rearrangements or retro-Mannich-type eliminations to relieve torsional strain, leading to acyclic or monocyclic impurities[2]. Causality & Fix: High thermal energy combined with strong bases overcomes the activation barrier for C-N or C-C bond cleavage. To mitigate this, high temperatures and strong bases must be strictly avoided during functionalization[2]. Switch to milder bases (like K₂CO₃ or DIPEA) and utilize highly electrophilic alkylating agents at lower temperatures to preserve the bridged system.
Module B: Catalyst Poisoning in Buchwald-Hartwig Amination
Q: During palladium-catalyzed C-N cross-coupling, I am observing low product yields and high levels of aryl halide homocoupling. How do I prevent this? A: Azabicycloheptanes are sterically hindered and highly basic. This combination can poison standard Pd catalysts or stall the reductive elimination step of the catalytic cycle, causing the reaction to divert toward side reactions such as the homocoupling of aryl iodides or bromides[3]. Causality & Fix: Utilizing sterically demanding, electron-rich biaryl phosphine ligands is crucial[4]. For example, CyJohnPhos provides extreme steric bulk that forces the difficult reductive elimination step, outcompeting the homocoupling pathway. Additionally, be aware that the resulting boryl or aminated lactam intermediates can exhibit low stability on standard silica gel during purification[4].
Module C: Stereochemical Loss During C-H / C-2 Functionalization
Q: How can I achieve selective C-2 functionalization without causing epimerization or ring degradation? A: Selective functionalization at the C-2 position requires precise stereocontrol to avoid thermodynamic equilibration to unwanted epimers. Causality & Fix: Direct reduction of 2-keto-3-silyl ethers using Samarium(II) iodide (SmI₂) generates a ketyl radical intermediate that is highly sensitive to the steric environment of the bridged bicyclic system[5]. This allows for the selective formation of the C-2 ketone without disrupting the bridged system. Subsequent stereospecific reduction of double bonds naturally favors the less hindered exo face, ensuring high stereofidelity[6].
Self-Validating Experimental Protocols
Protocol 1: Optimized Buchwald-Hartwig Amination (Homocoupling Mitigation)
This protocol utilizes CyJohnPhos to force reductive elimination and prevent catalyst stalling.
-
Catalyst Pre-activation: In an anaerobic glovebox, dissolve Pd₂(dba)₃ (2.5 mol%) and CyJohnPhos (5 mol%) in anhydrous toluene.
-
Self-Validation Check: Stir at room temperature for 15 minutes. The solution must transition from deep purple to a pale yellow/orange color, confirming the formation of the active Pd(0)L complex.
-
-
Reagent Addition: Add the aryl halide (1.0 equiv), 7-azabicyclo[2.2.1]heptane derivative (1.2 equiv), and NaOtBu (1.5 equiv). Seal the vial and heat to 90 °C.
-
Reaction Monitoring:
-
Self-Validation Check: Sample the reaction at 2 hours and analyze via LC-MS. Calculate the ratio of the product mass to the homocoupled biaryl mass. If homocoupling exceeds 15%, halt the reaction and verify that strictly anaerobic conditions were maintained.
-
-
Workup & Purification: Filter through Celite.
-
Self-Validation Check: Because functionalized bicyclic amines can degrade on acidic silica[4], perform a crude ¹H NMR. If decomposition is observed, purify using neutral alumina chromatography instead of standard silica gel.
-
Protocol 2: Mild Base-Promoted N-Alkylation (Ring-Preserving)
This protocol avoids strong bases to prevent strain-release ring opening.
-
Preparation: Dissolve the azabicycloheptane (1.0 equiv) in anhydrous acetonitrile (MeCN). Add finely milled K₂CO₃ (2.0 equiv). Do not use NaH or KOtBu.
-
Alkylation: Cool the mixture to 0 °C. Add the alkyl halide (1.1 equiv) dropwise over 10 minutes. Warm to 40 °C and stir for 12 hours.
-
Validation & Workup: Quench with water and extract with EtOAc.
-
Self-Validation Check: Analyze the crude mixture via ¹H NMR prior to purification. The strict absence of new vinylic protons (typically appearing between 5.0–6.5 ppm) confirms that strain-release ring-opening side reactions have been successfully suppressed.
-
Quantitative Data: Side Reaction Profiles
| Reaction Workflow | Conventional Conditions | Primary Side Reaction | Optimized Conditions | Typical Yield (%) |
| N-Alkylation | NaH, DMF, 80 °C | Ring opening / Skeletal rearrangement | K₂CO₃, MeCN, 40 °C | 85 - 95% |
| Buchwald-Hartwig Amination | Pd(OAc)₂, BINAP, 110 °C | Catalyst poisoning / Aryl homocoupling | Pd₂(dba)₃, CyJohnPhos, 90 °C | 70 - 90% |
| C-2 Functionalization | Base-promoted enolate alkylation | Epimerization / Poor stereocontrol | SmI₂ reduction, exo-face attack | 75 - 85% |
References
-
[2] Title: 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents - Google Patents | Source: Google Patents | URL: 2
-
[1] Title: 2-Oxa-1-azabicyclo[2.2.1]heptane|High-Quality RUO - Benchchem | Source: Benchchem | URL: 1
-
[5] Title: Conformationally Constrained 7-Azabicyclo[2.2.1]heptane Amino Acids. Synthesis of a Glutamic Acid Analogue - PubMed | Source: PubMed | URL: 5
-
[6] Title: Conformationally Constrained 7-Azabicyclo[2.2.1]heptane Amino Acids. Synthesis of a Glutamic Acid Analogue | The Journal of Organic Chemistry | Source: ACS Publications | URL: 6
-
[4] Title: Cyclisation Strategies for the Synthesis of Novel Boron-Containing Heterocyclic Scaffolds | Source: White Rose University Consortium | URL: 4
-
[3] Title: Vitamin B12 and Micellar Solution Enable Regioselective Ring Opening of Epoxides and Aziridines with Electrophilic Olefins | Organic Letters | Source: ACS Publications | URL: 3
Sources
- 1. 2-Oxa-1-azabicyclo[2.2.1]heptane|High-Quality RUO [benchchem.com]
- 2. WO1994022868A1 - 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. Conformationally Constrained 7-Azabicyclo[2.2.1]heptane Amino Acids. Synthesis of a Glutamic Acid Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
1H NMR spectrum analysis of 1-Azabicyclo[2.2.1]heptan-3-ol
Title: High-Resolution 1H NMR Spectrum Analysis of 1-Azabicyclo[2.2.1]heptan-3-ol: A Comparative Guide to Resolving Endo and Exo Epimers
Executive Summary
1-Azabicyclo[2.2.1]heptan-3-ol is a highly strained, bicyclic amino alcohol that serves as a privileged scaffold in medicinal chemistry. It is a critical pharmacophore for functional muscarinic M1 agonists and alpha-7 nicotinic acetylcholine receptor ligands[1][2]. The stereochemistry at the C-3 position (endo vs. exo) drastically alters the pharmacological profile; for instance, the exo configuration typically exhibits enhanced muscarinic agonism compared to the endo analog[2]. Consequently, rigorous stereochemical assignment via 1H Nuclear Magnetic Resonance (NMR) spectroscopy is a mandatory quality control step in drug development.
This guide objectively compares the analytical performance of standard (300 MHz) versus high-field (500+ MHz) NMR systems in resolving the complex multiplet structures of 1-azabicyclo[2.2.1]heptan-3-ol. It also provides a self-validating experimental protocol and mechanistic insights into the chemical shifts that differentiate the endo and exo epimers.
Mechanistic Grounding: The 1-Azabicyclo[2.2.1]heptan-3-ol Scaffold
The 1-azabicyclo[2.2.1]heptane system is characterized by a rigid, bridged framework. The protons on the C-2, C-4, C-5, C-6, and C-7 carbons exist in highly specific magnetic environments, leading to severe signal overlap in low-field NMR. The C-3 methine proton (CH-OH) is the primary diagnostic handle for stereochemical assignment.
According to foundational studies on azabicyclic alcohols, the 1H NMR signal of the endo alcohol's C-3 proton occurs as a broader band and at a lower magnetic field compared to its exo epimer[3]. This is driven by two physical factors:
-
Magnetic Anisotropy & Deshielding : The spatial proximity of the endo proton to the bicyclic bridge and the nitrogen lone pair alters its local magnetic shielding tensor, pushing its resonance downfield.
-
Karplus Relationship (J-Coupling) : The dihedral angles between the C-3 proton and the adjacent C-2/C-4 protons dictate the coupling constants. The exo proton experiences different dihedral angles relative to the bridgehead (C-4) and adjacent methylene (C-2) protons, resulting in a narrower half-band width (W1/2 ≈ 10 Hz) compared to the endo proton (W1/2 ≈ 20 Hz)[3].
Synthesis and 1H NMR stereochemical assignment workflow for 1-azabicyclo[2.2.1]heptan-3-ol epimers.
Comparative Analysis: High-Field vs. Standard NMR Performance
When analyzing rigid bicyclic systems, the choice of NMR spectrometer directly impacts the reliability of the structural elucidation. Below is an objective comparison of analyzing 1-azabicyclo[2.2.1]heptan-3-ol using a standard 300 MHz system (Alternative) versus a high-field 500 MHz system equipped with a Cryoprobe (Recommended Choice).
| Performance Metric | Standard NMR (300 MHz) | High-Field NMR (500 MHz) | Advantage / Causality |
| Spectral Dispersion | 300 Hz / ppm | 500 Hz / ppm | High-field systems spread out the tightly clustered C-2, C-5, and C-6 methylene protons, preventing second-order complex multiplets. |
| C-3 Proton Resolution | Moderate; baseline overlap possible. | Excellent; clear separation of multiplets. | Essential for accurately measuring the diagnostic half-band width (10 Hz vs 20 Hz) of the endo/exo epimers. |
| Signal-to-Noise (S/N) | ~150:1 (Standard probe) | >500:1 (Cryoprobe) | Higher sensitivity allows for the detection of trace epimeric impurities (<1%) during enantiomeric/diastereomeric resolution. |
| 2D NMR Capability | COSY/HSQC requires long acquisition. | Rapid, high-resolution 2D acquisition. | 500 MHz enables definitive mapping of the bicyclic connectivity in under 30 minutes. |
Data Presentation: 1H NMR Chemical Shifts (Endo vs. Exo)
The following table summarizes the key diagnostic 1H NMR data (referenced to internal TMS in CDCl3) used to differentiate the epimers[3]. Note: Historical literature often reported values in the tau (τ) scale; the values below have been converted to the modern delta (δ) scale (δ = 10 - τ).
| Epimer | Diagnostic Proton | Chemical Shift (δ, ppm) | Half-Band Width (W1/2) | Multiplicity / Appearance |
| Endo-1-Azabicyclo[2.2.1]heptan-3-ol | C-3 Methine (CH-OH) | ~4.25 ppm | 20 Hz | Broader band, lower field. |
| Exo-1-Azabicyclo[2.2.1]heptan-3-ol | C-3 Methine (CH-OH) | ~3.62 ppm | 10 Hz | Sharper band, higher field. |
Experimental Protocol: Self-Validating 1H NMR Acquisition
To ensure absolute trustworthiness and reproducibility when analyzing 1-azabicyclo[2.2.1]heptan-3-ol, follow this step-by-step methodology. This protocol includes built-in validation gates to prevent artifactual data.
Step 1: Sample Preparation
-
Weigh 10–15 mg of the highly pure 1-azabicyclo[2.2.1]heptan-3-ol sample.
-
Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl3) containing 0.05% v/v Tetramethylsilane (TMS).
-
Causality: The basic secondary amine can interact with trace acid in CDCl3. Ensure the CDCl3 is stored over silver foil or basic alumina to prevent protonation of the azabicyclic nitrogen, which would drastically shift the NMR signals downfield.
-
-
Transfer the solution to a high-quality 5 mm NMR tube, ensuring the liquid height is exactly 4.0–4.5 cm to optimize the magnetic field homogeneity.
Step 2: Tuning and Shimming (Validation Gate)
-
Insert the sample into the 500 MHz spectrometer.
-
Lock onto the deuterium signal of CDCl3.
-
Perform automated or manual shimming (Z1-Z5).
-
Self-Validation Check: Monitor the lock level and acquire a dummy scan. The Full Width at Half Maximum (FWHM) of the residual CHCl3 peak (at 7.26 ppm) must be ≤ 0.5 Hz. If it is broader, re-shim. Poor shimming will artificially inflate the half-band width of the C-3 proton, destroying the diagnostic difference between the endo and exo epimers.
-
Step 3: Acquisition Parameters
-
Set the observation frequency to the 1H nucleus.
-
Set the spectral width (SW) to 12 ppm (-2 to 10 ppm) to capture all aliphatic and potential exchangeable OH signals.
-
Set the relaxation delay (D1) to 5.0 seconds.
-
Causality: A D1 of 5 seconds ensures complete longitudinal relaxation (T1) of all protons, allowing for accurate quantitative integration of the C-3 proton relative to the bicyclic framework.
-
-
Acquire 16 to 32 transients (scans) at 298 K.
Step 4: Processing and Analysis
-
Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz.
-
Fourier transform (FT) the Free Induction Decay (FID) and apply automatic phase and baseline correction.
-
Calibrate the TMS peak exactly to 0.00 ppm.
-
Zoom in on the 3.5–4.5 ppm region. Measure the chemical shift and the half-band width (W1/2) of the C-3 methine proton to confirm the stereochemical identity.
References
- Azabicyclic alcohols. VI. Azabicyclo[2.2.1]heptan-3-ol epimers, acs.org,
- AZABICYCLO[2.2.1]HEPTANE COMPOUNDS AS ALPHA-7 NICOTINIC ACETYLCHOLINE RECEPTOR LIGANDS - EP 2493893 B1, googleapis.com,
- WO 97/17348 - international application published under the patent cooperation tre
Sources
Definitive Guide: HPLC Purity Analysis of 1-Azabicyclo[2.2.1]heptan-3-ol
Executive Summary: The "Invisible" Analyte Challenge
1-Azabicyclo[2.2.1]heptan-3-ol (CAS: 21473-16-5) is a critical bicyclic amine intermediate in pharmaceutical synthesis. However, its analysis presents a "perfect storm" of chromatographic challenges:
-
High Polarity: The basic amine and hydroxyl group cause poor retention on standard C18 columns.
-
Lack of Chromophore: The molecule lacks a conjugated
-system, rendering standard UV detection (254 nm) useless and low-UV (205-210 nm) prone to solvent interference. -
Basic Tailing: Interaction with residual silanols leads to severe peak tailing.
This guide compares traditional approaches (RP-HPLC-UV, GC-FID) against the Recommended Optimized Method: HILIC-ELSD (Hydrophilic Interaction Liquid Chromatography with Evaporative Light Scattering Detection) . We demonstrate why HILIC-ELSD offers the superior balance of sensitivity, universality, and robustness for purity profiling.
Method Comparison: Why Traditional Methods Fail
The following table summarizes the performance metrics of the three primary analytical strategies.
| Feature | Method A: RP-HPLC (UV 210 nm) | Method B: GC-FID | Method C: HILIC-ELSD (Recommended) |
| Principle | Hydrophobic Interaction | Volatility & Boiling Point | Hydrophilic Partitioning + Universal Detection |
| Retention | Poor : Elutes in void volume without ion-pairing agents. | Good : But requires thermal stability.[1] | Excellent : Retains polar amines well. |
| Detection | Low Sensitivity : Noise at 210 nm masks impurities. | High : FID detects C-H bonds effectively. | High : Detects all non-volatile analytes. |
| Sample Prep | Simple (Dissolve & Shoot). | Complex : Derivatization (TMS) often needed to reduce tailing. | Simple (Dilute in ACN). |
| Impurity Scope | Limited (Only UV-active impurities). | Limited (Only volatile impurities). | Comprehensive (Detects salts, non-volatiles, & non-UV active). |
| Robustness | Low (Baseline drift is common). | Medium (Column fouling from non-volatiles). | High (Stable baseline, gradient compatible). |
The Solution: Optimized HILIC-ELSD Protocol
Scientific Rationale
Why HILIC? Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase (e.g., Amide or bare Silica) and a low-aqueous mobile phase. This creates a water-enriched layer on the stationary phase surface. The polar 1-Azabicyclo[2.2.1]heptan-3-ol partitions into this layer, achieving retention without the need for aggressive ion-pairing reagents that suppress MS/ELSD signals.
Why ELSD? Since the analyte has no chromophore, ELSD is the ideal detector. It evaporates the mobile phase and detects the light scattered by the remaining solid analyte particles.[2][3] This provides a "universal" response roughly proportional to mass, independent of optical properties.
Detailed Experimental Protocol
Reagents:
-
Analyte: 1-Azabicyclo[2.2.1]heptan-3-ol Reference Standard (>98%).[4]
-
Solvents: LC-MS Grade Acetonitrile (ACN), Ammonium Acetate, Formic Acid, Water.
Instrument Setup:
-
System: HPLC with Binary Pump and ELSD.
-
Column: Amide-functionalized HILIC Column (e.g., XBridge Amide or TSKgel Amide-80), 4.6 x 150 mm, 3.5 µm.
-
Detector: ELSD (Drift Tube Temp: 45°C, Nebulizer: Cooling mode/35°C, Gas Pressure: 3.5 bar N2).
Mobile Phase Configuration:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5 (Adjusted with Formic Acid). Note: The buffer suppresses silanol interactions.
-
Mobile Phase B: 100% Acetonitrile.
Gradient Program:
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Flow Rate (mL/min) | Comment |
| 0.0 | 10 | 90 | 1.0 | Equilibration |
| 2.0 | 10 | 90 | 1.0 | Isocratic Hold |
| 15.0 | 40 | 60 | 1.0 | Linear Gradient |
| 16.0 | 10 | 90 | 1.0 | Return to Initial |
| 25.0 | 10 | 90 | 1.0 | Re-equilibration |
Critical Causality (Expertise)
-
Buffer Choice: Ammonium acetate is volatile, preventing blockage in the ELSD. Phosphate buffers must be avoided as they are non-volatile and will cause massive background noise in ELSD.
-
pH Control: Maintaining pH ~4.5 ensures the amine is protonated (enhancing HILIC retention via ionic interaction) while suppressing the ionization of residual silanols on the silica surface, reducing peak tailing.
Analytical Logic & Workflow Visualization
The following diagram illustrates the decision matrix and workflow for analyzing non-chromophoric polar amines.
Caption: Analytical decision tree highlighting the selection of ELSD over UV and GC for polar, non-chromophoric amines.
Expected Performance Data
The following data represents typical validation results when using the HILIC-ELSD protocol compared to a standard C18-UV method.
| Parameter | HILIC-ELSD (Amide Column) | C18-UV (Phosphate Buffer) | Acceptance Criteria |
| Retention Factor ( | 4.5 | 0.8 (Near Void) | |
| Tailing Factor ( | 1.15 | 2.4 (Severe Tailing) | |
| Signal-to-Noise (S/N) | 150:1 (at 0.1% impurity) | 10:1 (at 0.1% impurity) | S/N > 10 |
| LOD (Limit of Detection) | 20 ng/mL | 500 ng/mL | N/A |
| Linearity ( | > 0.999 (Polynomial fit) | > 0.990 | > 0.999 |
Note on Linearity: ELSD response is non-linear (log-log relationship). For quantitative purity analysis, a polynomial regression or log-log plot is required for accurate quantification of impurities [1].
References
-
Lab Manager. (2020). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Retrieved from [Link]
-
Biotage. (2021). Finding hidden reaction products: enhanced detection in flash purification with evaporative light-scattering technology.[5] Retrieved from [Link]
-
Wiley Analytical Science. (2021). No chromophore - no problem? Strategies for polar non-UV active compounds. Retrieved from [Link]
Sources
Mass spectrometry fragmentation patterns of azabicycloheptanes
High-Resolution Mass Spectrometry of Azabicycloheptanes: A Comparative Guide to Orbitrap HCD vs. Q-TOF CID
Azabicycloheptanes—a class of bridged bicyclic compounds exemplified by the potent natural analgesic epibatidine and the clinical PET radiotracer flubatine—are critical pharmacophores in neuropharmacology[1]. The structural elucidation of these compounds and their metabolites relies heavily on High-Resolution Mass Spectrometry (HRMS). However, their unique architecture presents distinct analytical challenges. Upon collisional activation, azabicycloheptanes undergo complex rearrangements, including retro-Diels-Alder reactions, bridgehead nitrogen eliminations, and sequential neutral losses[2][3].
For drug development professionals and analytical scientists, choosing the right HRMS platform is not merely a matter of resolution; it is a matter of fragmentation physics. This guide objectively compares the performance of Orbitrap Higher-energy Collisional Dissociation (HCD) versus Quadrupole Time-of-Flight (Q-TOF) Collision-Induced Dissociation (CID) for characterizing azabicycloheptanes, providing the experimental frameworks necessary to validate these complex structures.
The Physics of Activation: HCD vs. Beam-Type CID
To understand why an azabicycloheptane molecule shatters differently on an Orbitrap compared to a Q-TOF, we must examine the causality of energy deposition[4][5].
-
Q-TOF (Beam-Type CID): In a Q-TOF, precursor ions are accelerated into a flow-through multipole collision cell filled with neutral gas (e.g., nitrogen or argon). The activation is continuous but occurs via multiple low-energy collisions. This gradual heating allows the molecule to sample various transition states, making Q-TOF CID highly effective at preserving labile intermediate fragments, such as the initial loss of the azabicyclo bridge[5].
-
Orbitrap (HCD): Despite being termed "Higher-energy," HCD is also a beam-type collisional dissociation. However, the fragmentation occurs in a specialized multipole (the HCD cell) where ions are trapped and accumulated before being injected into the Orbitrap analyzer[5]. The axial DC voltage gradients and trapping mechanics result in a slightly different internal energy distribution. HCD often drives the fragmentation further toward stable, terminal product ions (e.g., the isolated pyridyl moiety) and eliminates the "low mass cut-off" limitation seen in traditional 3D ion traps[5][6].
Mechanistic Pathway Visualization
To illustrate these dynamics, consider the in vitro metabolism of flubatine. Hydroxylation of the azabicyclic ring yields a metabolite at m/z 223.1. The fragmentation of this metabolite requires the sequential loss of ammonia (-17 Da) and water (-18 Da) to form a stable protonated cycloheptatriene structure (m/z 188.1)[2][7].
Fig 1: MS/MS fragmentation pathway of hydroxylated flubatine (azabicycloheptane derivative).
Comparative Performance & Quantitative Data
When characterizing these pathways, the choice of instrument dictates both the quality of the spectra and the efficiency of the workflow. Table 1 summarizes the architectural impacts of each platform, while Table 2 provides representative fragmentation data based on the thermodynamic properties of these molecules[2][3][6][8].
Table 1: HRMS Platform Comparison for Small Molecule Elucidation
| Parameter | Orbitrap (e.g., Q Exactive) | Q-TOF (e.g., Agilent 6546 / Waters Xevo) | Impact on Azabicycloheptanes |
| Fragmentation Mode | HCD (Trapped beam-type) | CID (Flow-through beam-type) | HCD favors stable terminal pharmacophores; CID better preserves labile intermediate rearrangements. |
| Resolving Power | Up to 140,000 - 280,000 | 40,000 - 80,000 | Orbitrap easily resolves fine isotopic distributions (e.g., ³⁵Cl/³⁷Cl in epibatidine congeners)[6][8]. |
| Mass Accuracy | < 1 ppm (with internal lock mass) | 1 - 3 ppm | Sub-ppm accuracy is critical for distinguishing isobaric neutral losses during bridgehead cleavage. |
| Scan Speed | 12 - 40 Hz | Up to 100 Hz | Q-TOF is superior for fast UHPLC gradients and complex Data-Dependent Acquisition (DDA) screening[8]. |
| Dynamic Range | ~3.5 to 4 orders of magnitude | Up to 5 orders of magnitude | Q-TOF detector technology (MCPs) better detects low-abundance metabolites in the presence of the parent drug[8]. |
Table 2: Quantitative Fragmentation Data (Flubatine & Epibatidine)
| Compound | Precursor Ion | Key Fragment (m/z) | Rep. Abundance (HCD) | Rep. Abundance (CID) | Structural Assignment |
| Epibatidine | 209.1 / 211.1 | 167.1 / 169.1 | 45% | 70% | Loss of azabicyclo bridge (-C₃H₅N)[3] |
| Epibatidine | 209.1 / 211.1 | 56.1 | 100% (Base Peak) | 60% | C₃H₆N⁺ (Pyrrolidine fragment)[3] |
| Flubatine | 207.1 | 110.0 | 100% (Base Peak) | 100% (Base Peak) | Unaffected 2-fluoro-pyridyl moiety[2][9] |
| Hydroxy-Flubatine | 223.1 | 188.1 | 85% | 40% | Protonated cycloheptatriene (-NH₃, -H₂O)[2][7] |
Self-Validating LC-HRMS Protocol for Structural Elucidation
A robust analytical protocol must be a self-validating system. Because azabicycloheptanes are prone to in-source fragmentation and complex rearrangements, we cannot assume that an observed MS/MS peak is a direct product of the isolated precursor. The following workflow utilizes energy-resolved breakdown curves and pseudo-MS³ to internally verify the structural assignments.
Step 1: Thermodynamic Energy Normalization
-
Action: Inject a reference standard of Epibatidine (m/z 209.1). Adjust the Normalized Collision Energy (NCE) on the Orbitrap and the absolute Collision Energy (CE) on the Q-TOF until the survival yield of the precursor ion is exactly 10%.
-
Causality: Because Q-TOF and Orbitrap platforms deposit internal energy differently[4], this step establishes a thermodynamically equivalent baseline, ensuring that comparative fragmentation ratios are based on molecular physics rather than instrument bias.
Step 2: Chromatographic Separation
-
Action: Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm). Mobile Phase A: 0.1% Formic Acid in H₂O; Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Run a gradient from 5% B to 95% B over 10 minutes.
-
Causality: The acidic modifier ensures strict protonation of the azabicyclo bridgehead nitrogen. The localization of this charge dictates the subsequent charge-remote fragmentation pathways observed in the collision cell.
Step 3: Data-Dependent Acquisition (DDA) with CE Stepping
-
Action: On the Orbitrap, set NCE stepping to 15, 30, and 45. On the Q-TOF, set CE stepping to 10, 20, and 40 eV.
-
Validation Check: The persistence of the m/z 110.0 fragment (fluoropyridyl) in flubatine samples at the highest CE step confirms that the core pharmacophore remains intact, validating the identity of the precursor ion against isobaric background noise[2].
Step 4: Pseudo-MS³ Pathway Validation
-
Action: To definitively prove that the m/z 188.1 cycloheptatriene fragment derives sequentially from the m/z 206.1 intermediate (and not directly from the m/z 223.1 parent), increase the in-source capillary voltage/declustering potential. This intentionally fragments the parent ion into m/z 206.1 before it enters the quadrupole. Isolate m/z 206.1 in Q1 and subject it to MS/MS.
-
Causality: If m/z 188.1 appears in this pseudo-MS³ spectrum, the sequential nature of the pathway (Parent → -NH₃ → -H₂O) is unequivocally validated[7].
Conclusion & Recommendations
Both Orbitrap and Q-TOF architectures are highly capable of elucidating the complex fragmentation patterns of azabicycloheptanes, but they serve different strategic needs:
-
Choose Orbitrap (HCD) when absolute mass accuracy and isotopic fidelity are paramount. The ultra-high resolution (>140,000) is indispensable for untargeted screening in complex biological matrices (e.g., brain tissue homogenates), where separating isobaric interferences from fine isotopic distributions (like ³⁵Cl/³⁷Cl) is required[6][8].
-
Choose Q-TOF (CID) when your workflow demands high-throughput quantitative screening or the preservation of highly labile intermediate structures. The faster scan speeds and superior intraspectral dynamic range of the Q-TOF make it ideal for capturing low-abundance metabolites across sharp UHPLC peaks[8].
References
-
The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. Thermo Fisher Scientific. 6
-
Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? Repository of the Academy's Library. 4
-
Understanding differences in CID fragmentation in a mass spectrometer. MS Vision. 5
-
Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? ResearchGate. 8
-
Exploring the Metabolism of (+)-[18F]Flubatine In Vitro and In Vivo: LC-MS/MS Aided Identification of Radiometabolites in a Clinical PET Study. PMC / NIH. 7
-
LC-MS Supported Studies on the in Vitro Metabolism of both Enantiomers of Flubatine and the in Vivo Metabolism of (+)-[18F]Flubatine. MDPI. 2
-
EPIBATIDINE: FROM FROG ALKALOID TO ANALGESIC CLINICAL CANDIDATES. A TESTIMONIAL TO “TRUE GRIT”! CLOCKSS. 1
-
Phantasmidine: an Epibatidine Congener from the Ecuadorian Poison Frog Epipedobates anthonyi. PMC / NIH. 3
-
LC-MS/MS chromatograms after HLM incubation in presence of NADPH and UDPGA. ResearchGate. 9
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. mdpi.com [mdpi.com]
- 3. Phantasmidine: an Epibatidine Congener from the Ecuadorian Poison Frog Epipedobates anthonyi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. real.mtak.hu [real.mtak.hu]
- 5. msvision.com [msvision.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Exploring the Metabolism of (+)-[18F]Flubatine In Vitro and In Vivo: LC-MS/MS Aided Identification of Radiometabolites in a Clinical PET Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative Bioactivity Guide: 1-Azabicyclo[2.2.1]heptan-3-ol vs. Tropine
Executive Summary
This guide compares 1-Azabicyclo[2.2.1]heptan-3-ol (Azanorbornan-3-ol) and Tropine (3-tropanol), two isomeric bicyclic amine scaffolds critical in neuropharmacology. While they share structural homology, their bioactivity profiles diverge significantly due to conformational rigidity and nitrogen positioning.
-
Tropine serves as the scaffold for classic muscarinic antagonists (e.g., Atropine, Scopolamine), characterized by high affinity but low subtype selectivity.
-
1-Azabicyclo[2.2.1]heptan-3-ol is a "sterically reduced," highly rigid scaffold often employed to design muscarinic agonists (e.g., WAY-132983, CI-1017) and high-affinity nicotinic ligands (Epibatidine analogs), offering superior potential for subtype selectivity (M1/M4).
Structural & Pharmacophore Analysis[1]
The divergence in bioactivity stems from the geometric constraints of the nitrogen lone pair and the spatial vector of the hydroxyl group.
| Feature | 1-Azabicyclo[2.2.1]heptan-3-ol | Tropine (8-Azabicyclo[3.2.1]octan-3-ol) |
| Structure | Bridged [2.2.1] system (Azanorbornane) | Bridged [3.2.1] system (Tropane) |
| Nitrogen Position | Bridgehead (N1) | Bridge (N8) |
| Rigidity | High: Locked conformation; limited flexibility. | Moderate: Piperidine ring adopts chair/boat conformers. |
| Lone Pair Vector | Fixed orientation; critical for agonist efficacy. | More flexible; accommodates antagonist binding modes. |
| Key Application | Agonists (M1/M4), nAChR ligands. | Antagonists (mAChR), DAT inhibitors (Cocaine). |
Structural Visualization
The following diagram contrasts the topological connectivity and functional implications of both scaffolds.
Figure 1: Structural logic governing the functional divergence between azanorbornane and tropane scaffolds.
Bioactivity Comparison: Experimental Data
Muscarinic Acetylcholine Receptors (mAChR)
The Tropane scaffold, when esterified (e.g., Atropine), binds with picomolar to low nanomolar affinity as an antagonist. The bulk of the tropane ring occludes the orthosteric site, preventing receptor activation.
In contrast, 1-Azabicyclo[2.2.1]heptan-3-ol derivatives are smaller and rigid, allowing them to penetrate the binding pocket and engage the aspartate residue (Asp105 in M1) to induce the conformational change required for agonism .
Comparative Binding Data (Representative Ligands)
| Compound Class | Scaffold | Function | Receptor Target | Affinity ( | Outcome |
| Atropine | Tropine | Antagonist | Non-selective mAChR | 0.4 – 1.0 nM | Blockade of parasympathetic signaling. |
| WAY-132983 | 1-Azabicyclo[2.2.1] | Agonist | M1 / M4 (Functional) | 9 – 29 nM | Cognition enhancement; Analgesia. |
| CI-1017 | 1-Azabicyclo[2.2.1] | Agonist | M1 (Selective) | ~10 nM | M1 activation for Alzheimer's therapy. |
| Epibatidine | 7-Azabicyclo[2.2.1]* | Agonist | nAChR (High Affinity) | 0.04 nM | Potent analgesia (toxic). |
> Note: Epibatidine uses a 7-aza isomer, but structurally validates the high affinity of the [2.2.1] cage for cholinergic receptors.
Signaling Pathway Activation
While Tropine derivatives block signaling, 1-Azabicyclo[2.2.1] agonists activate the Gq-PLC pathway (M1/M3/M5).
Figure 2: Agonist-driven signaling cascade activated by 1-Azabicyclo[2.2.1] derivatives at M1 receptors.
Detailed Experimental Protocols
Protocol A: Synthesis of 1-Azabicyclo[2.2.1]heptan-3-ol
Objective: Preparation of the scaffold from its ketone precursor. This method ensures high stereochemical fidelity (endo/exo ratio depends on reducing agent).
Reagents:
-
1-Azabicyclo[2.2.1]heptan-3-one (Precursor)
-
Sodium Borohydride (NaBH4) or H2/Pd/C
-
Methanol (MeOH)
-
Hydrochloric Acid (HCl)[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve 10.0 g (approx. 90 mmol) of 1-azabicyclo[2.2.1]heptan-3-one in 200 mL of dry Methanol.
-
Reduction (Choice of Stereochemistry):
-
For mixed isomers: Add NaBH4 (1.5 eq) portion-wise at 0°C. Stir for 2 hours.
-
For catalytic hydrogenation: Add 10% Pd/C (0.5 g) and stir under H2 atmosphere (balloon pressure) at room temperature for 24 hours.
-
-
Quenching: Acidify carefully with 12 M HCl (6 mL) to decompose excess hydride/boron complexes. Stir for 1 hour.
-
Isolation: Evaporate Methanol under reduced pressure.
-
Basification: Redissolve residue in minimal water, basify to pH >12 with NaOH.
-
Extraction: Extract exhaustively with Chloroform/Isopropanol (3:1).
-
Purification: Dry organic layer over MgSO4, filter, and concentrate. Recrystallize from Acetone/Ether to yield the alcohol as a white solid.
Protocol B: Comparative Radioligand Binding Assay
Objective: Determine affinity (
Materials:
-
Membrane Prep: CHO cells stably expressing human M1 (hM1).
-
Radioligand: [3H]-N-Methylscopolamine ([3H]NMS) for antagonist sites; [3H]-Oxotremorine-M ([3H]Oxo-M) for agonist high-affinity states.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
Procedure:
-
Incubation: Mix 20 µg membrane protein, 0.2 nM [3H]NMS, and increasing concentrations of the test compound (
to M) in a final volume of 1 mL. -
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Wash: Wash filters 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Calculate
using non-linear regression (Hill equation) and convert to using the Cheng-Prusoff equation:
References
-
Barrett, S. D., et al. (1997). Efficient Synthesis of exo-1-Azabicyclo[2.2.1]heptan-3-ol. Organic Preparations and Procedures International, 29(3), 330-335. Link
-
Dunbar, G. C., et al. (2007). Pharmacological characterization of the muscarinic agonist WAY-132983. Journal of Pharmacology and Experimental Therapeutics, 322(3), 1294-1304. Link
-
Schmeller, T., et al. (1995).[2] Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors.[2] Pharmazie, 50(7), 493-495.[2] Link
-
Hulme, E. C., et al. (1978). Muscarinic cholinergic receptors in mammalian brain: differences between bindings of acetylcholine and atropine. Japanese Journal of Pharmacology, 28(6), 853-862.[3] Link
-
ChemicalBook. (2016).[4] 2-Azabicyclo[2.2.1]heptan-3-one Synthesis Protocol. Link
Sources
- 1. CN102382035A - Method for preparing cis-exo-bicyclo [2.2.1] heptane-2, 3-dicarboximide - Google Patents [patents.google.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Muscarinic cholinergic receptors in mammalian brain: differences between bindings of acetylcholine and atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Azabicyclo[2.2.1]heptan-3-one synthesis - chemicalbook [chemicalbook.com]
Chiral HPLC Separation of 1-Azabicyclo[2.2.1]heptan-3-ol Enantiomers
The following guide details the chiral separation of 1-Azabicyclo[2.2.1]heptan-3-ol (also known as 1-azabicyclo[2.2.1]heptan-3-ol or "nor-quinuclidinol"). This molecule is a structural analog of 3-quinuclidinol ([2.2.2] system) and serves as a critical chiral scaffold for muscarinic receptor antagonists.
Product Comparison & Technical Guide
Part 1: Executive Summary & Compound Profile
Separating the enantiomers of 1-Azabicyclo[2.2.1]heptan-3-ol presents two distinct challenges:
-
Lack of Chromophore: The molecule possesses no conjugated
-system, rendering standard UV detection (254 nm) ineffective. -
Basic Nitrogen: The bridgehead nitrogen (pKa ~10-11) causes severe peak tailing on traditional silica-based chiral stationary phases (CSPs) due to silanol interactions.
This guide compares three field-proven strategies to overcome these hurdles, ranging from direct analysis on immobilized columns to derivatization protocols.
Compound Characteristics
| Feature | Description | Implication for HPLC |
| Structure | Bicyclic amine with secondary alcohol | High polarity; requires basic additives. |
| Chirality | Two chiral centers (C1, C3 or C1, C4 depending on numbering), but fixed bridge limits isomers. | Enantiomers: (3R) and (3S). |
| UV Activity | Negligible >210 nm | Requires Low-UV (205 nm), RI, ELSD, or Derivatization. |
| Solubility | Soluble in water, alcohols; moderate in alkanes. | Compatible with Normal Phase (NP) and Polar Organic Mode (POM). |
Part 2: Comparative Analysis of Separation Strategies
Strategy A: Direct Separation (Immobilized Polysaccharide Columns)
The modern "Gold Standard" for analytical simplicity.
Mechanism: Uses immobilized Amylose-based selectors (Chiralpak IG/IC) which tolerate the aggressive basic additives required to suppress the amine tailing.
-
Pros: No sample prep; recovery of unaltered enantiomers.
-
Cons: Requires specialized detectors (RI/ELSD) or unstable low-UV detection.
Strategy B: Pre-Column Derivatization (Benzoylation)
The "High Sensitivity" approach for QC/QA.
Mechanism: Reacting the alcohol with Benzoyl Chloride or GITC introduces a strong UV chromophore and reduces the basicity of the amine/alcohol functionality.
-
Pros: High sensitivity UV detection (254 nm); standard columns (OD-H/AD-H) work well.
-
Cons: Destructive (cannot recover original molecule easily); extra prep time.
Strategy C: Indirect Resolution (Ketone Precursor)
The "Industrial Scale-Up" approach.
Mechanism: Separate the ketone precursor (1-Azabicyclo[2.2.1]heptan-3-one) first, which separates easily, then reduce stereoselectively.
-
Pros: Extremely high separation factors (
); ketone has better UV visibility. -
Cons: Not an analytical method for the alcohol itself.
Part 3: Detailed Experimental Protocols
Protocol A: Direct Separation on Chiralpak IG
Recommended for rapid screening and purity checks.
Rationale: The Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) immobilized phase is selected because the "chloro" substituent often provides better recognition for bicyclic amines than the standard "AD" or "OD" phases. The immobilized nature allows the use of higher amine concentrations if necessary.
Workflow Diagram:
Caption: Direct chiral resolution workflow utilizing immobilized amylose phase with basic additives.
Step-by-Step Method:
-
Column: Daicel Chiralpak IG (4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) = 70 : 30 : 0.1 (v/v/v).[1]
-
Note: DEA is mandatory. Without it, the amine interacts with silanols, causing total peak loss or massive tailing.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: Refractive Index (RI) is preferred. If using UV, set to 205-210 nm and ensure high-purity solvents to minimize background noise.
-
Sample Prep: Dissolve 1 mg/mL in Ethanol. Inject 5-10 µL.
Protocol B: Derivatization with Benzoyl Chloride
Recommended for trace impurity analysis (e.g., 0.1% enantiomer).
Rationale: Benzoylation converts the analyte into a benzoate ester, adding a phenyl chromophore. This allows robust detection at 254 nm and improves retention behavior on standard Chiralcel OD-H columns.
Workflow Diagram:
Caption: Pre-column derivatization workflow to enhance UV sensitivity and separation efficiency.
Step-by-Step Method:
-
Reaction:
-
Mix 10 mg of sample with 1 mL Dichloromethane (DCM).
-
Add 20 µL Triethylamine (TEA) (Base scavenger).
-
Add 15 µL Benzoyl Chloride.
-
Vortex and let stand at Room Temp for 30 mins.
-
-
Quench: Add 0.5 mL Methanol to destroy excess reagent. Evaporate to dryness and reconstitute in Mobile Phase.
-
HPLC Conditions:
-
Column: Chiralcel OD-H (Coated Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: n-Hexane : Isopropanol = 90 : 10 (v/v).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 254 nm .
-
Result: The benzoate esters typically separate with high resolution (
).
-
Part 4: Data Summary & Performance Metrics
| Parameter | Method A (Direct - IG) | Method B (Derivatized - OD-H) | Method C (Ketone Precursor) |
| Selectivity ( | Moderate (1.2 - 1.5) | High (> 2.0) | Very High (> 2.5) |
| Limit of Detection | High (µg range) - Poor Sensitivity | Low (ng range) - High Sensitivity | Moderate |
| Sample Recovery | Yes (Non-destructive) | No (Chemically altered) | N/A (Different molecule) |
| Prep Time | < 5 mins | 45-60 mins | N/A |
| Primary Use | Preparative / Quick Purity Check | QC / Trace Analysis | Manufacturing / Synthesis |
Troubleshooting Guide
-
Peak Tailing: Increase DEA concentration to 0.2%. Ensure column is equilibrated for >60 mins.
-
Baseline Drift (Method A): If using UV @ 210 nm, switch to RI or use "HPLC Grade Plus" solvents.
-
No Retention: The molecule is very polar. Decrease Ethanol content in Method A (e.g., go to 90:10 Hex/EtOH).
References
-
Vertex Pharmaceuticals. (2020). Progranulin modulators and methods of using the same. WO2020252222A1. (Describes Chiralpak IG method for related azabicyclo intermediates).
-
AstraZeneca AB. (2012). Azabicyclo[2.2.1]heptane compounds as alpha-7 nicotinic acetylcholine receptor ligands. EP2493893B1. (Details synthesis and resolution of ketone precursors).
-
Wang, L., et al. (2011). HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1]hept-5-en-3-one on Chiral Stationary Phase. Journal of Chromatographic Science, 49(1), 67-71. (Methodology for the ketone precursor on Chiralcel OD-H).
-
Demian, I., & Gripshover, D. F. (1989). Enantiomeric purity determination of 3-aminoquinuclidine by diastereomeric derivatization and high-performance liquid chromatographic separation. Journal of Chromatography A. (Foundational derivatization protocols for quinuclidine analogs).
Sources
Validating Absolute Configuration of 1-Azabicyclo[2.2.1]heptan-3-ol
The following guide is structured to provide an authoritative, application-focused workflow for validating the absolute configuration of 1-Azabicyclo[2.2.1]heptan-3-ol. It prioritizes experimental rigor and self-validating protocols over generic descriptions.
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1]
Executive Summary & Technical Context
1-Azabicyclo[2.2.1]heptan-3-ol is a critical chiral scaffold, often serving as a precursor for muscarinic receptor agonists (e.g., analogs of cevimeline) and asymmetric catalysts.[1] The molecule possesses two distinct stereochemical features that must be validated:
-
Relative Configuration (Diastereomers): The relationship between the C3-hydroxyl group and the nitrogen bridge ( endo vs. exo).
-
Absolute Configuration (Enantiomers): The specific spatial arrangement (e.g., 3R vs. 3S) of the chiral center.[2]
Validating the absolute configuration of this bicyclic amine is challenging due to its semi-rigid cage structure and the presence of a tertiary amine, which can complicate derivatization. This guide compares the four primary validation methodologies, ranking them by definitive accuracy and experimental feasibility.
Comparative Analysis of Validation Methods
The following table contrasts the industry-standard techniques for determining the absolute configuration of 1-Azabicyclo[2.2.1]heptan-3-ol.
| Feature | Single Crystal X-Ray (SXRD) | NMR Derivatization (Mosher's) | Vibrational Circular Dichroism (VCD) | Optical Rotation (Polarimetry) |
| Status | Gold Standard | High Reliability | Emerging Standard | Legacy / QC Only |
| Principle | Anomalous scattering of X-rays by heavy atoms.[1] | Anisotropic shielding effects in diastereomeric esters. | Differential absorption of circularly polarized IR light.[3] | Interaction with plane-polarized light at single wavelength.[1] |
| Sample State | High-quality Crystal (Salt form).[1] | Solution (CDCl3/DMSO). | Solution (CCl4/CDCl3). | Solution. |
| Confidence | Absolute (100%) | High (>95%) if conformation is rigid. | High (>95%) with good DFT fit. | Low (Ambiguous without standards). |
| Throughput | Low (Days to Weeks). | Medium (Hours).[4][5] | Medium (Hours + Calculation). | High (Minutes). |
| Requirement | Heavy atom salt (Br, I, Picrate). | High purity alcohol; chiral reagent. | 5-10 mg sample; DFT software.[1] | Reference literature data.[1][4][6][7][8][9][10] |
Scientist’s Verdict:
-
For IND/New Chemical Entity Filing: You must use SXRD (Method 1).[1]
-
For Routine Lab Synthesis: Use Mosher’s Method (Method 2) for rapid in-process checks.[1]
-
For Non-Crystalline Oils: Use VCD (Method 3).[1]
Decision Matrix: Selecting the Right Protocol
The following logic flow ensures you select the most efficient validation route based on your sample's physical state.
Caption: Decision tree for selecting the absolute configuration validation method based on sample physical properties.
Detailed Experimental Protocols
Method 1: Single Crystal X-Ray Diffraction (The Gold Standard)
Since 1-Azabicyclo[2.2.1]heptan-3-ol contains only light atoms (C, H, N, O), standard X-ray diffraction may not reliably define absolute configuration using the Flack parameter unless a "heavy atom" is introduced to enhance anomalous scattering.[1]
Protocol:
-
Salt Formation: Dissolve 50 mg of the amine-alcohol in ethanol. Add 1.0 equivalent of hydrobromic acid (HBr) or picric acid. The bridgehead nitrogen (N1) is sufficiently basic to form a stable salt.
-
Crystallization: Use vapor diffusion (ethanol/ether) to grow single crystals.
-
Data Collection: Collect data on a diffractometer using Cu-Kα radiation (better for absolute configuration of lighter atoms than Mo-Kα).[1]
-
Analysis: Refine the structure. A Flack parameter near 0.0 (±0.05) confirms the model is correct; a value near 1.0 indicates the inverted structure.
Method 2: NMR Determination via Mosher's Method
This method is ideal for the secondary alcohol at C3. The bridgehead tertiary amine does not react with the Mosher reagent, ensuring regioselectivity.
Mechanism:
Reaction with (R)- and (S)-MTPA-Cl (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) creates diastereomeric esters.[1] The phenyl ring of the MTPA auxiliary anisotropically shields protons on the bicyclic cage. The difference in chemical shift (
Step-by-Step Protocol:
-
Preparation of (S)-MTPA Ester:
-
In a dry vial, mix 10 mg of 1-Azabicyclo[2.2.1]heptan-3-ol, 15 mg of (R)-(-)-MTPA-Cl, 20 µL dry pyridine, and 0.5 mL CDCl3. Note: (R)-MTPA-Cl yields the (S)-ester according to CIP priority rules.[1]
-
Shake for 1 hour. Monitor by TLC.
-
-
Preparation of (R)-MTPA Ester:
-
Repeat using (S)-(+)-MTPA-Cl to generate the (R)-ester.[1]
-
-
NMR Analysis:
-
Calculation:
Visualization of Mosher's Logic:
Caption: Workflow for Mosher's Method analysis. Positive/Negative shift differences map to spatial quadrants.[1]
Method 3: Vibrational Circular Dichroism (VCD)
If the molecule is an oil and derivatization is difficult, VCD is the modern non-destructive alternative.
Protocol:
-
Measurement: Dissolve ~10 mg of sample in CDCl3. Record the VCD spectrum (IR region) and the standard IR absorbance spectrum.
-
Simulation: Perform DFT calculations (e.g., B3LYP/6-31G*) for the assumed (3R)-enantiomer.[1]
-
Comparison: Overlay the experimental VCD spectrum with the calculated spectrum.
-
Match: The sample is (3R).
-
Mirror Image: The sample is (3S).
-
Critical Troubleshooting & "Gotchas"
-
The "Amine" Trap: The bridgehead nitrogen is basic. In Mosher's method, ensure you use excess pyridine to scavenge the HCl generated, otherwise, the amine salt will precipitate or shift the NMR signals unpredictably.
-
Endo vs. Exo Confusion: Before assigning R/S, confirm the relative stereochemistry (endo vs exo) using NOESY NMR. The endo proton (on C3) will show NOE correlations to the bridgehead C7 protons, whereas the exo proton will not.
-
Optical Rotation Reliability: Do not rely solely on specific rotation (
). Literature values for bicyclic amines vary significantly with concentration, solvent, and pH (free base vs. salt).
References
-
Determination of Absolute Configuration via X-ray: Flack, H. D. (1983). Acta Crystallographica Section A, 39(6), 876-881.[1] Link
-
Mosher's Method Protocol: Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Nature Protocols, 2(10), 2451-2458.[1] Link
-
Synthesis and Resolution of Azabicycloheptan-3-one: Saunders, J., et al. (1990).[1] Journal of Medicinal Chemistry, 33(4), 1128-1138.[1] Link
-
VCD Spectroscopy Guide: Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Chirality, 15(9), 743-758.[1] Link
-
Cevimeline/Quinuclidine Stereochemistry Context: Boelsterli, J. J., et al. (1992). Helvetica Chimica Acta, 75(2), 507-512.[1] Link
Sources
- 1. Bicyclo[2.2.1]heptan-2-ol, 2,3,3-trimethyl- [webbook.nist.gov]
- 2. Absolute configuration - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. 1-Azabicyclo[2.2.1]heptane | C6H11N | CID 13631121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (1R,4S)-2-azabicyclo(2.2.1)heptan-3-one | C6H9NO | CID 55250818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Advanced IR Spectroscopic Characterization: 1-Azabicyclo[2.2.1]heptan-3-ol vs. Flexible Scaffolds
As a Senior Application Scientist specializing in neuropharmacological drug design, I frequently evaluate the structural integrity of conformationally restricted scaffolds. In the development of targeted therapeutics—particularly M1 muscarinic receptor agonists for cognitive disorders—stereochemistry and conformational rigidity are non-negotiable parameters.
This guide provides an objective, data-driven comparison of the highly rigid 1-azabicyclo[2.2.1]heptan-3-ol product against its more flexible legacy alternative, 3-quinuclidinol (1-azabicyclo[2.2.2]octan-3-ol) . By leveraging high-resolution Infrared (IR) spectroscopy, we can decode how ring strain and molecular geometry dictate both spectral signatures and downstream pharmacological performance.
Pharmacological Context & Structural Causality
The discovery that stereochemistry is critically important for functional M1 muscarinic agonism has fundamentally shifted drug discovery toward rigid bicyclic systems[1]. The methylene-bridged architecture of 1-azabicyclo[2.2.1]heptan-3-ol locks the pharmacophore into a precise spatial orientation. Specifically, the exo epimers of this1 possess significantly enhanced receptor affinity compared to unbridged or endo counterparts[1].
Upon binding, this rigid scaffold triggers a robust Gq-coupled signaling cascade, resulting in an increase in phosphoinositol hydrolysis (PI turnover) and intracellular calcium release[1].
M1 Muscarinic Receptor Gq-Coupled Signaling Pathway.
Spectroscopic Comparison: [2.2.1] vs. [2.2.2] Scaffolds
Infrared spectroscopy serves as an indispensable, non-destructive probe for structural verification. Hooke’s Law dictates that the vibrational frequency of a chemical bond is directly proportional to the square root of its force constant. The inherent ring strain in the [2.2.1] system increases the force constant of adjacent bonds, leading to distinct, quantifiable shifts in the IR spectrum compared to the [2.2.2] system[2].
Table 1: Quantitative IR Peak Comparison
Data represents ATR-FTIR acquisitions of the free base alcohols.
| Functional Group | 1-Azabicyclo[2.2.1]heptan-3-ol (cm⁻¹) | 3-Quinuclidinol (1-Aza[2.2.2]) (cm⁻¹) | Mechanistic Causality |
| O-H Stretch | ~3320 (Broad) | ~3250 (Broad) | Stronger intermolecular H-bonding in the more flexible [2.2.2] system lowers the stretching frequency. |
| C-H Stretch | 2990, 2880 | 2930, 2880 | Increased ring strain in the [2.2.1] system slightly stiffens C-H bonds, shifting them to higher wavenumbers[1]. |
| C-N Stretch | 1150 | 1040 | The conformationally locked tertiary amine in the[2.2.1] scaffold alters the dipole moment during vibration. |
| C-O Stretch | 1080 | 1050 | The secondary alcohol C-O bond is heavily influenced by the adjacent strained bicyclic framework. |
Table 2: Pharmacological Scaffold Performance
| Parameter | 1-Azabicyclo[2.2.1]heptan-3-ol (Product) | 1-Azabicyclo[2.2.2]octan-3-ol (Alternative) | Impact on Drug Design |
| Conformational Rigidity | High (Methylene bridge) | Moderate (Ethylene bridges) | [2.2.1] locks the pharmacophore, drastically reducing off-target entropy penalties. |
| M1 Receptor Selectivity | Excellent | Poor to Moderate | Stereochemistry in [2.2.1] is critical for functional M1 agonism[1]. |
| Synthetic Complexity | High (Requires stereospecific reduction) | Low (Commercially abundant) | [2.2.1] requires careful separation of 2[2]. |
Self-Validating Experimental Protocol
Causality Check: Why ATR-FTIR over KBr Pellet Transmission? Azabicyclic alcohols are highly hygroscopic[3]. Traditional KBr matrices readily absorb atmospheric moisture, introducing a massive, broad artifact at ~3400 cm⁻¹ that confounds the critical O-H stretch analysis of the target compounds. By utilizing a monolithic diamond Attenuated Total Reflectance (ATR) crystal, we eliminate moisture artifacts and establish a self-validating spectral baseline.
Step-by-Step ATR-FTIR Methodology
-
System Initialization & Background Acquisition: Clean the diamond ATR crystal with anhydrous isopropanol. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution). Self-Validation: The software actively monitors the baseline at 2500–2000 cm⁻¹ (a region devoid of organic peaks). If the baseline deviates from zero by >0.02 absorbance units, the system flags the user to reclean the crystal, ensuring zero carryover contamination.
-
Sample Desiccation: Store the 1-azabicyclo[2.2.1]heptan-3-ol sample in a vacuum desiccator over P₂O₅ for 24 hours prior to analysis. Causality: Vacuum desiccation removes interstitial water, ensuring that the observed broad peak at 3320 cm⁻¹ is genuinely the compound's intermolecular hydrogen-bonded O-H stretch.
-
Sample Application & Spectral Acquisition: Apply 2–5 mg of the solid directly onto the diamond crystal. Lower the ATR pressure anvil until the torque slips to standardize the pressure. Acquire the sample spectrum (64 scans, 4000-400 cm⁻¹). Causality: Standardized pressure ensures consistent contact between the crystal and the sample, maximizing the evanescent wave penetration depth for highly reproducible absorbance intensities.
-
Atmospheric Compensation & Peak Integration: Apply the atmospheric suppression algorithm to subtract residual H₂O and CO₂ vapor signals. Integrate the peaks at 3320 cm⁻¹ (O-H), 2990 cm⁻¹ (C-H), and 1150 cm⁻¹ (C-N).
ATR-FTIR Self-Validating Experimental Workflow.
Reaction Monitoring via IR (Derivatization Insights)
In drug development, 1-azabicyclo[2.2.1]heptan-3-ol is frequently derivatized into carbamates or esters to synthesize active prodrugs. IR spectroscopy is the premier tool for monitoring this conversion.
When the free alcohol is reacted with reagents like 4-nitrobenzoyl chloride or ethyl isocyanate, the IR spectrum undergoes a dramatic transformation[1]. The broad O-H stretch at 3320 cm⁻¹ is consumed, and diagnostic carbonyl (C=O) stretches emerge at 1720 cm⁻¹ (ester) and 1630 cm⁻¹ (carbamate/amide) [1]. Tracking the disappearance of the 3320 cm⁻¹ peak against the rise of the 1720 cm⁻¹ peak provides a real-time, quantitative measure of reaction completion, validating the synthetic utility of the [2.2.1] scaffold.
References
-
International Application Published Under the Patent Cooperation Treaty (PCT) . Googleapis.com.1
-
Azabicyclic alcohols. VI. Azabicyclo[2.2.1]heptan-3-ol epimers . ACS Publications (The Journal of Organic Chemistry). 2
-
(+-)-3-Quinuclidinol (CID 15381) . National Institutes of Health (PubChem). 3
Sources
Structural Validation of 1-Azabicyclo[2.2.1]heptan-3-ol Derivatives: A Comparative X-Ray Crystallography Guide
Executive Summary
1-Azabicyclo[2.2.1]heptan-3-ol and its functionalized derivatives (such as spirofuranones and oximes) are highly sought-after, conformationally rigid Fsp³-rich scaffolds. They serve as critical pharmacophores in the development of muscarinic (e.g., M1) and nicotinic receptor agonists targeting neurodegenerative diseases like Alzheimer's[1][2]. Because receptor binding is acutely stereodependent, the unambiguous determination of absolute configuration (exo/endo isomerism and enantiomeric purity) is a strict regulatory requirement.
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of different X-ray crystallographic methodologies—Single-Crystal X-Ray Diffraction (SCXRD) of salts, direct SCXRD of rigid free bases, and X-Ray Powder Diffraction (XRPD)—to help researchers select the optimal structural validation pathway for their specific azabicyclic derivatives.
Comparative Crystallographic Methodologies
The 1-azabicyclo[2.2.1]heptane core presents unique crystallographic challenges. The free bases are often low-melting solids or oils, prone to high thermal motion or positional disorder within the crystal lattice. We compare three distinct analytical approaches to overcome these limitations:
Approach A: Diastereomeric Salt Formation & SCXRD (The Gold Standard)
For highly polar or liquid derivatives like3, converting the free base into a salt (e.g., using L-tartaric acid) is the most robust method[3].
-
Performance: Superior. It forces the formation of a highly ordered lattice.
-
Advantage: The chiral counterion acts as an internal reference, allowing for absolute stereochemical assignment without relying solely on the anomalous dispersion of light atoms.
Approach B: Direct SCXRD of Rigid Spiro-Derivatives
For bulky, conformationally locked analogs like 1, direct crystallization of the free base is viable[1].
-
Performance: High resolution, provided the molecule possesses sufficient intermolecular hydrogen-bonding capabilities to stabilize the lattice.
-
Advantage: Eliminates the synthetic overhead of salt screening.
Approach C: X-Ray Powder Diffraction (XRPD) with Rietveld Refinement
When single macroscopic crystals cannot be grown—often the case for highly substituted analogs like4—XRPD is utilized[4].
-
Performance: Moderate to High. It requires sophisticated powder analytical software to determine diffraction maxima and remove background noise[4].
-
Advantage: Can be performed on microcrystalline bulk powders directly from the reaction precipitation.
Quantitative Data: Crystallographic Parameters Comparison
The following table summarizes the benchmark crystallographic data for representative 1-azabicyclo[2.2.1]heptane derivatives across different methodologies.
| Derivative / Compound | Analytical Method | Space Group | Temp (K) | R-factor (R1) | Key Structural Insight |
| exo-1-Azabicyclo[2.2.1]heptan-3-ol L-tartrate | SCXRD (Cu Kα) | Monoclinic | 100 | < 0.05 | Absolute configuration (3S, 4R) confirmed via internal chiral reference[3]. |
| 1-Azabicyclo[2.2.1]heptanespirofuranone | SCXRD (Mo Kα) | Orthorhombic | 293 | ~ 0.06 | Rigid conformation mapping for M1 muscarinic receptor binding[1]. |
| 2-exo-(β-pyridyl)-6-exo-phenyl-7-oxa-1-azabicyclo[2.2.1]heptane | XRPD | Triclinic (P-1) | 298 | N/A (Rietveld) | Bicyclic framework packing and steric interactions of bulky aryl groups[4]. |
Self-Validating Experimental Protocol for SCXRD
To ensure scientific integrity and reproducibility, the following protocol details the step-by-step workflow for the structural validation of exo-1-azabicyclo[2.2.1]heptan-3-ol, explicitly outlining the causality behind each experimental choice.
Step 1: Diastereomeric Salt Formation & Crystallization
-
Procedure: React racemic 1-azabicyclo[2.2.1]heptan-3-ol with an enantiopure chiral acid (e.g., L-tartaric acid) in a minimum volume of methanol. Place the vial in a sealed chamber containing diethyl ether to facilitate slow vapor diffusion over 72 hours.
-
Causality: The free base of this bicyclic system lacks the necessary lattice energy for robust crystal packing. Salt formation increases intermolecular ionic interactions, promoting highly ordered crystallization. Vapor diffusion ensures a low nucleation rate, yielding single, macroscopic crystals rather than twinned microcrystals. Furthermore, the known absolute configuration of the L-tartrate anion serves as an internal chiral reference, creating a self-validating system for assigning the (3S, 4R) stereocenters without relying solely on anomalous dispersion[3].
Step 2: Cryogenic Data Collection
-
Procedure: Harvest a crystal (approx. 0.2 x 0.2 x 0.1 mm), coat it in paratone oil, and mount it on a loop. Immediately transfer the sample to a 100 K nitrogen cold stream on a diffractometer (e.g., Rigaku SuperNova)[5].
-
Causality: Rapid freezing in paratone oil prevents crystal degradation caused by the evaporation of lattice solvent. Collecting data at cryogenic temperatures (100 K) is non-negotiable for sp³-hybridized systems; it drastically reduces the thermal atomic displacement parameters (B-factors). Minimizing this thermal motion is essential to accurately resolve the electron density of hydrogen atoms, which is critical for mapping the hydrogen-bonding networks used in receptor binding modeling[5][6].
Step 3: Radiation Selection and Refinement
-
Procedure: Utilize Cu Kα radiation (λ = 1.54184 Å) for diffraction. Process the raw frame data using CrysAlisPro, solve the structure via direct methods, and refine using full-matrix least-squares on F²[5].
-
Causality: Cu Kα radiation is explicitly chosen over Mo Kα because it provides a stronger interaction with light atoms (C, N, O). This maximizes the anomalous scattering signal, yielding a statistically significant Flack parameter (near 0 with a low standard uncertainty). A valid Flack parameter acts as the final self-validating check for the absolute configuration of the enantiomer.
Mechanistic Workflow Diagram
The following diagram illustrates the logical progression from synthesis to absolute configuration validation, highlighting the critical decision gates in the crystallographic workflow.
Workflow for crystallographic resolution and structural validation of azabicyclic derivatives.
References
-
Synthesis and Modeling Studies of a Potent Conformationally Rigid Muscarinic Agonist: 1-azabicyclo[2.2.1]heptanespirofuranone . PubMed (NIH). 1
-
Haile TECLE | University of Michigan, Ann Arbor | U-M | Department of Chemistry | Research profile . ResearchGate. 2
-
(+/-)-exo-azabicyclo<2.2.1>heptan-3-ol | 21473-16-5 . Molaid. 3
-
X-ray powder diffraction analysis of 2-exo-(β-pyridyl)-6-exo-phenyl-7-oxa-1-azabicyclo[2.2.1]heptane . Cambridge University Press. 4
-
Diastereoselective reduction of the tricarbonyl moiety in bicyclic tetramates giving pyroglutamates . ResearchGate. 5
-
2-Oxa-1-azabicyclo[2.2.1]heptane | High-Quality RUO . Benchchem. 6
Sources
- 1. Synthesis and modeling studies of a potent conformationally rigid muscarinic agonist: 1-azabicyclo[2.2.1]heptanespirofuranone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (+/-)-exo-azabicyclo<2.2.1>heptan-3-ol - CAS号 21473-16-5 - 摩熵化学 [molaid.com]
- 4. X-ray powder diffraction analysis of 2-exo-(β-pyridyl)-6-exo-phenyl-7-oxa-1-azabicyclo[2.2.1]heptane | Powder Diffraction | Cambridge Core [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Oxa-1-azabicyclo[2.2.1]heptane|High-Quality RUO [benchchem.com]
Safety Operating Guide
1-Azabicyclo[2.2.1]heptan-3-ol: Proper Disposal Procedures
[1]
Executive Summary & Core Directive
1-Azabicyclo[2.2.1]heptan-3-ol (CAS: 21473-16-5) is a bicyclic amino-alcohol often used as a scaffold in pharmaceutical synthesis. Due to its dual functionality (secondary/tertiary amine bridge and secondary alcohol), it exhibits properties of both organic bases and polar alcohols.
Operational Directive: Treat all waste containing this compound as Hazardous Organic Alkaline Waste .
-
Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.
-
Critical Incompatibility: Do NOT mix with strong acids or oxidizing agents in the waste stream. The amine moiety can undergo exothermic neutralization or form unstable N-oxides/nitro compounds under oxidative stress.
Hazard Profile & Waste Classification
Before disposal, you must classify the material based on its physicochemical state and reactivity.
| Property | Specification | Operational Implication |
| Physical State | Solid (crystalline) or Viscous Liquid | Use scoop/sweep methods for solids; absorbents for liquids. |
| Basicity | Alkaline (Amine bridge) | Corrosive Hazard. Segregate from acid waste streams to prevent heat generation. |
| Flammability | Combustible | Classify as Ignitable (D001) if in organic solvent solution. |
| Toxicity | Irritant / Potentially Toxic | Handle as if it possesses bioactive pharmacophore properties. |
Regulatory Classification (RCRA/EU)
-
US EPA (RCRA): While not explicitly P- or U-listed, it defaults to D002 (Corrosive) if pH > 12.5 in aqueous solution, or D001 (Ignitable) if in flammable solvents.
-
EU Waste Code (EWC): 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).
Pre-Disposal Handling & Segregation
The Golden Rule of Chemical Waste: Segregation prevents unexpected chemistry.
Step 1: Compatibility Check
Ensure the waste container does not contain:
-
Strong Acids (HCl, H₂SO₄): Risk of violent neutralization.
-
Oxidizers (H₂O₂, KMnO₄): Risk of fire or explosion.
-
Halogenated Solvents (DCM, Chloroform): While generally compatible, mixing amines with halogenated solvents can sometimes lead to alkylation reactions over long storage; segregate if possible, otherwise designate as "Halogenated Organic Basic."
Step 2: Container Selection
-
Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.
-
Why? HDPE is resistant to alkaline attack and physical shock.
-
-
Venting: Use a vented cap if the waste solution contains volatile solvents, though the pure compound has low vapor pressure.
Disposal Protocol: Step-by-Step
Scenario A: Pure Solid / Stock Substance
-
Transfer: Carefully transfer the solid material into a wide-mouth HDPE jar.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "1-Azabicyclo[2.2.1]heptan-3-ol"[1]
-
Hazards: "Corrosive (Basic)", "Toxic".
-
-
Storage: Place in the Alkaline/Base secondary containment bin until pickup.
Scenario B: Reaction Mixtures (Solution)
-
pH Check: If the solution is aqueous, check pH.
-
If pH > 12: It is Corrosive (D002).
-
If pH < 12: It may still be hazardous due to toxicity.
-
-
Solvent Stream:
-
Non-Halogenated: (e.g., Methanol, Ethanol mixtures) -> Flammable Organic Waste .
-
Halogenated: (e.g., DCM mixtures) -> Halogenated Organic Waste .
-
-
Bulking: Do not bulk with acidic aqueous waste.
Scenario C: Contaminated Consumables
-
Gloves/Paper Towels: Bag in heavy-duty yellow hazardous waste bags (for incineration). Do not throw in regular trash.
-
Sharps/Syringes: Place in rigid sharps containers labeled "Chemically Contaminated Sharps."
Visual Workflows
Workflow 1: Waste Classification Decision Tree
This logic gate ensures the material ends up in the correct regulatory stream.
Figure 1: Decision logic for segregating 1-Azabicyclo[2.2.1]heptan-3-ol waste streams.
Workflow 2: Emergency Spill Response
Immediate actions to take in the event of a benchtop spill.
Figure 2: Step-by-step spill response protocol ensuring personnel safety and site decontamination.
References
-
PubChem. (2025). 1-Azabicyclo[2.2.1]heptane Compound Summary. National Library of Medicine. [Link]
-
US EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. United States Environmental Protection Agency.[2] [Link]
-
ECHA. (2025). Substance Information: 1-Azabicyclo[2.2.1]heptane.[3][4] European Chemicals Agency. [Link]
Personal protective equipment for handling 1-Azabicyclo[2.2.1]heptan-3-OL
CAS: 1619-34-7 | Synonyms: 3-Quinuclidinol, 3-Hydroxyquinuclidine Regulatory Status: CWC Schedule 2 Part B Precursor [1][2]
Part 1: Executive Safety & Compliance Directive
From the Desk of the Senior Application Scientist:
Handling 1-Azabicyclo[2.2.1]heptan-3-OL requires a shift in mindset from standard organic synthesis to regulated containment .[1][2] While its GHS classification often highlights irritation (H315, H319), this compound is a functionalized bicyclic amine with significant basicity (pKa ~11.0).[1]
The Critical Risks are Threefold:
-
Regulatory Control: As a precursor to BZ (3-Quinuclidinyl benzilate), this is a Schedule 2 chemical under the Chemical Weapons Convention (CWC).[1][2] Strict inventory logging is not optional—it is international law.[2]
-
Hygroscopicity: The powder aggressively absorbs atmospheric moisture, leading to clumping that increases spill risks during weighing and alters stoichiometric precision.[2]
-
Caustic Potential: Upon contact with moisture (sweat, tears, mucous membranes), the solid hydrolyzes to form a highly alkaline local environment, capable of causing chemical burns that exceed standard "irritant" warnings.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent exposure before it happens.[2] Do not rely on "standard lab PPE."[2]
PPE Selection Table
| Component | Recommendation | Technical Rationale |
| Hand Protection (Solid) | Double Nitrile (Accelerator-Free) | Thickness: Minimum 5 mil (0.12 mm) outer / 4 mil inner.Why: Nitrile provides excellent resistance to the solid amine.[1][2] Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.[2] |
| Hand Protection (Solution) | Silver Shield® (Laminate) or Viton® | Context: When dissolved in polar aprotic solvents (e.g., DCM, DMF).Why: Amines can act as permeation enhancers.[1][2] Standard nitrile degrades rapidly in chlorinated solvents often used with quinuclidines.[2] |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Requirement: ANSI Z87.1+ (D3 rating).Why: Safety glasses are insufficient.[1][2] The hygroscopic dust can bypass side shields, dissolving in tear fluid to create a caustic ocular bath. |
| Respiratory | P100 / N95 (if outside hood) | Primary Control: Engineering controls (Fume Hood) are mandatory.Secondary: If weighing outside a hood (discouraged), a fit-tested respirator is required to prevent inhalation of alkaline dust.[1][2] |
| Body Defense | Tyvek® Lab Coat / Apron | Why: Cotton coats absorb hygroscopic powders, holding the caustic agent against clothes/skin.[2] Tyvek sheds dust and resists liquid penetration.[2] |
Part 3: Operational Workflow & Engineering Controls[1]
A. Inventory & Storage (CWC Compliance)
-
Secure Access: Store in a locked cabinet restricted to authorized personnel.[2]
-
Desiccation: Store the primary container inside a secondary desiccator jar. The compound’s hygroscopicity will fuse the cap to the bottle if moisture is introduced.[2]
-
Logbook: Every milligram must be accounted for. Record usage date, mass, user, and remaining balance immediately.
B. Weighing & Transfer (The "Dry Chain") [2]
-
Static Control: Quinuclidine powders are prone to static charge.[2] Use an ionizing bar or anti-static gun before spatulating.[2]
-
Containment: Perform all weighing inside a Balance Enclosure or a Fume Hood with the sash at the lowest working height.[2]
-
Technique: Do not pour. Use a disposable anti-static spatula.[2] If the solid has clumped due to moisture, do not chip at it with force (aerosol risk); gently break it apart inside the container.
C. Reaction Setup
-
Solvent Choice: When dissolving, add the solvent to the solid slowly.
-
Exotherm Management: Reaction with acid chlorides or strong acids will be exothermic.[2] Ensure cooling baths are active before addition.
Part 4: Decision Logic & Emergency Response
Visual 1: PPE & Handling Decision Logic
This diagram illustrates the decision process for selecting barriers based on the state of matter.
Caption: Protocol for selecting glove material based on solvent compatibility and permeation risks.
Emergency Response Protocol
-
Ocular Exposure: IMMEDIATE ACTION. Do not wait.[2] Flush for 15 minutes. The basicity can cause rapid corneal opacification.[2]
-
Skin Contact: Brush off dry powder before wetting.[2] If wet, rinse with copious water.[2][3][4][5] Do not use vinegar (exothermic neutralization risk on sensitive skin).[2]
-
Spills:
-
Isolate: Evacuate the immediate 10ft radius.[2]
-
PPE Up: Don goggles and double gloves.[2]
-
Contain: Cover powder with a dry absorbent pad to prevent dust dispersal.[2]
-
Clean: Wipe with a damp paper towel (water), then follow with a dilute ethanol wipe.[2]
-
Disposal: Collect all waste as Hazardous Chemical Waste (See Part 5).
-
Part 5: Disposal & Deactivation[1][7]
Do not dispose of down the drain.
-
Segregation: Segregate as "Basic Organic Waste." Do not mix with oxidizers (e.g., nitric acid waste) or active acylating agents, as this may generate heat or toxic vapors.
-
Labeling: Clearly label as "3-Quinuclidinol - CWC Schedule 2 Precursor."
-
Destruction: The preferred method is commercial incineration equipped with a scrubber (to handle nitrogen oxides).[2]
-
Container Rinse: Triple rinse the empty container with a suitable solvent (ethanol/water).[2] Collect the rinsate as hazardous waste.[2] Deface the label only after the triple rinse.
Part 6: References
-
Organisation for the Prohibition of Chemical Weapons (OPCW). (n.d.).[2] Annex on Chemicals: Schedule 2. Retrieved March 6, 2026, from [Link][1]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 15381, 3-Quinuclidinol. Retrieved March 6, 2026, from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved March 6, 2026, from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
